Technical Documentation Center

1H-pyrazol-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-pyrazol-1-ol
  • CAS: 52277-85-7

Core Science & Biosynthesis

Foundational

1H-Pyrazol-1-ol: Fundamental Properties, Synthesis, and Applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary 1H-pyrazol-1-ol (CAS: 81945-73-5), commonly referred to as 1-hydroxypyrazole, is a highly versatile heterocyclic building b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

1H-pyrazol-1-ol (CAS: 81945-73-5), commonly referred to as 1-hydroxypyrazole, is a highly versatile heterocyclic building block characterized by a pyrazole ring bearing an N-hydroxyl group [1]. By bridging the gap between classical coordination chemistry and modern rational drug design, this compound serves as a critical intermediate. This whitepaper deconstructs its physicochemical properties, structural dynamics, and provides a self-validating, field-proven methodology for its synthesis.

Physicochemical Profiling & Structural Dynamics

The fundamental behavior of 1H-pyrazol-1-ol is dictated by its dual capacity to act as both a hydrogen bond donor and acceptor, alongside a highly dynamic tautomeric equilibrium.

Quantitative Data Summary

To facilitate fragment-based drug discovery (FBDD) and material synthesis, the core physicochemical parameters of 1H-pyrazol-1-ol are summarized below [1][2]:

PropertyValueCausality / Scientific Significance
Molecular Weight 84.08 g/mol Low molecular weight makes it an ideal fragment for lead generation without inflating lipophilicity.
pKa (Predicted) 9.38 ± 0.58Weakly acidic hydroxyl group; dictates the ionization state and solubility at physiological pH.
Topological Polar Surface Area 38.1 ŲFalls well within the optimal range (< 90 Ų) for excellent membrane permeability, including blood-brain barrier (BBB) penetration.
Aqueous Solubility ~84.9 g/L (at 25°C)High hydrophilicity driven by the N-OH group's hydrogen bonding, which complicates standard extraction protocols.
Melting Point 74°CIndicates moderate intermolecular hydrogen bonding networks in the solid crystalline state.
Prototropic Tautomerism

A defining structural feature of 1H-pyrazol-1-ol is its prototropic tautomerism. The molecule exists in a dynamic equilibrium with its keto counterpart, 1,2-dihydro-3H-pyrazol-3-one [3]. This interconversion involves the migration of a proton and the concurrent shift of a double bond. The equilibrium is heavily influenced by the solvent environment: non-polar environments generally favor the enol form (1H-pyrazol-1-ol), whereas polar protic solvents can stabilize the keto form.

Tautomerism Enol 1H-pyrazol-1-ol (Enol Form) Keto 1,2-dihydro-3H-pyrazol-3-one (Keto Form) Enol->Keto Prototropic Shift Coord Coordination Chemistry (Multidentate Ligands) Enol->Coord Metal Chelation Med Medicinal Chemistry (Bioisostere) Enol->Med Drug Scaffold

Tautomeric equilibrium of 1H-pyrazol-1-ol and its primary application pathways.

Synthetic Methodology: Direct N-Oxidation of Pyrazole

Synthesizing 1-hydroxypyrazole requires overcoming the inherent chemical stability of the aromatic pyrazole ring. The most robust and scalable method involves the direct N-oxidation of pyrazole using meta-chloroperoxybenzoic acid (mCPBA) [2].

As an application scientist, I must emphasize that the reaction itself is straightforward, but the isolation of the product is notoriously difficult . Because 1-hydroxypyrazole is highly water-soluble (84.9 g/L), standard separatory funnel extractions will fail. The protocol below utilizes a self-validating acid-base purification strategy combined with continuous liquid-liquid extraction to ensure high yield and purity.

Step-by-Step Experimental Protocol

1. N-Oxidation (Reaction Phase)

  • Action: Suspend pyrazole (1 eq) and mCPBA (1 eq) in ethyl acetate. Stir continuously at room temperature for 10 days.

  • Causality: The electron delocalization within the aromatic pyrazole ring makes the nitrogen significantly less nucleophilic than aliphatic amines. The prolonged 10-day reaction time is strictly necessary to drive the sterically and electronically hindered oxidation to completion.

2. Primary Concentration & Aqueous Partitioning

  • Action: Concentrate the reaction mixture in a vacuum to yield a yellow paste. Extract this paste vigorously with water and concentrated hydrochloric acid (HCl), then wash the aqueous phase with dichloromethane (DCM).

  • Causality: The acidic environment protonates unreacted pyrazole and the target compound, pulling them into the aqueous phase, while the DCM wash removes the bulk of the lipophilic m-chlorobenzoic acid byproduct.

3. Alkaline Impurity Clearance (pH 10)

  • Action: Add trisodium phosphate dodecahydrate to the combined aqueous phases, then titrate with sodium hydroxide (NaOH) until exactly pH 10. Perform a continuous extraction with an ether/DCM (2:3) mixture for 40 hours. Discard the organic layer.

  • Causality: This is the critical purification step. At pH 10, the hydroxyl group of 1-hydroxypyrazole (pKa ~9.38) is deprotonated. The molecule becomes an anion, locking it in the aqueous phase. The 40-hour continuous extraction strips away all remaining neutral impurities and unreacted starting materials without losing the target compound.

4. Acidification & Product Isolation

  • Action: Acidify the purified aqueous phase with concentrated HCl to pH < 3. Perform a second continuous liquid-liquid extraction using DCM/ether (2:3) for 70 hours.

  • Causality: Acidification reprotonates the 1-hydroxypyrazole, rendering it neutral. Because of its high hydrophilicity, a standard extraction is inefficient. The 70-hour continuous extraction constantly shifts the partition equilibrium, slowly but steadily pulling the neutral product into the organic phase. Concentrate the organic phase in a vacuum to yield 1-hydroxypyrazole as a solid (Typical yield: ~38%) [2].

Synthesis Step1 1. N-Oxidation Pyrazole + mCPBA (10 Days) Step2 2. Alkaline Wash (pH 10) Removes Neutral Impurities Step1->Step2 Step3 3. Acidification (HCl) Protonates Target Compound Step2->Step3 Step4 4. Continuous Extraction Ether/DCM (70 Hours) Step3->Step4 Step5 1-Hydroxypyrazole Isolated Yield: ~38% Step4->Step5

Step-by-step workflow for the synthesis and isolation of 1-hydroxypyrazole.

Applications in Advanced Research

Medicinal Chemistry: Carboxylic Acid Bioisosterism

In rational drug design, carboxylic acid moieties often suffer from poor membrane permeability and rapid Phase II metabolism (e.g., glucuronidation). 1H-pyrazol-1-ol serves as a highly effective bioisostere for acetic acid and carboxylic acids [4]. By replacing a carboxylate group with a 1-hydroxypyrazole ring, medicinal chemists can maintain the necessary hydrogen-bonding interactions with the target receptor while significantly improving the pharmacokinetic profile (driven by its favorable TPSA of 38.1 Ų) and extending the in vivo half-life of the active pharmaceutical ingredient (API).

Coordination Chemistry & Material Science

In inorganic chemistry, 1-hydroxypyrazole is a foundational building block for synthesizing poly(1H-pyrazol-1-yl)methanes [3]. Utilizing phase-transfer catalysis (PTC), the pyrazolate anion is reacted with polychloromethanes (like chloroform or carbon tetrachloride). This generates multidentate N-donor ligands that exhibit rigid structural geometries, making them exceptional chelating agents for transition metals in advanced catalytic systems.

Safety, Handling, and Toxicology

When designing workflows involving 1H-pyrazol-1-ol, strict adherence to GHS safety protocols is required. The compound exhibits the following acute hazards [1]:

  • H302: Harmful if swallowed (Acute oral toxicity).

  • H315 & H319: Causes severe skin corrosion/irritation and serious eye irritation.

  • H335: May cause respiratory tract irritation.

Handling Directives: All handling, especially the weighing of the dry powder, must be conducted within a certified Class II fume hood. Nitrile gloves, splash-proof safety goggles, and a standard laboratory coat are mandatory to prevent dermal and ocular exposure.

References

  • 1-hydroxy-1H-pyrazole | CID 3016733 - PubChem National Institutes of Health (NIH) URL:[Link]

  • 1-Hydroxypyrazole as a bioisostere of the acetic acid moiety in a novel series of inhibitors Semantic Scholar URL:[Link]

Exploratory

Comprehensive Spectroscopic Profiling of 1H-Pyrazol-1-ol: A Technical Guide for Structural Validation

Executive Summary 1H-pyrazol-1-ol (also known as 1-hydroxypyrazole, C₃H₄N₂O) is a highly versatile heterocyclic building block and a critical pharmacophore in medicinal chemistry. With a molecular weight of 84.08 g/mol [...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-pyrazol-1-ol (also known as 1-hydroxypyrazole, C₃H₄N₂O) is a highly versatile heterocyclic building block and a critical pharmacophore in medicinal chemistry. With a molecular weight of 84.08 g/mol [1], this compound is frequently utilized as a bioisostere for carboxylic acids in drug design, notably in the development of AMPA receptor ligands and GABA_A receptor modulators (such as 4-PHP analogues)[2][3].

The structural validation of 1H-pyrazol-1-ol is complicated by its dynamic prototropic tautomerism—existing in equilibrium with its keto form, 1,2-dihydro-3H-pyrazol-3-one[4]. This whitepaper provides researchers and analytical scientists with an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of 1H-pyrazol-1-ol, emphasizing the causality behind specific analytical behaviors and providing self-validating experimental workflows.

Spectroscopic Data Analysis

To accurately characterize 1H-pyrazol-1-ol, analysts must account for the electron-withdrawing nature of the N-hydroxy group and the inherent electron density of the pyrazole ring. The C4 position is the most electron-rich, making it highly shielded in NMR and the preferred site for electrophilic substitution[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 1H-pyrazol-1-ol are highly dependent on solvent choice due to the exchangeable N-OH proton. Protic solvents or trace moisture will cause the hydroxyl proton signal to broaden into the baseline.

Table 1: Theoretical & Expected NMR Chemical Shifts (in DMSO-d₆)

NucleusPositionChemical Shift (ppm)MultiplicityCoupling (J)Structural Assignment & Causality
¹H N-OH10.50 – 11.50br s-Highly deshielded due to oxygen electronegativity. Visible only in strongly H-bonding, anhydrous solvents (e.g., DMSO-d₆).
¹H C3-H7.60 – 7.75d~2.0 HzAdjacent to the basic N2 atom; deshielded by the aromatic ring current.
¹H C5-H7.40 – 7.55d~2.0 HzAdjacent to the N1-OH group.
¹H C4-H6.10 – 6.25t~2.0 HzHighly shielded due to electron donation from adjacent heteroatoms into the C4 position.
¹³C C-3139.0 – 141.0--Deshielded carbon adjacent to the imine-like nitrogen.
¹³C C-5128.0 – 130.0--Carbon adjacent to the hydroxylated nitrogen.
¹³C C-4105.0 – 107.0--The most electron-rich carbon in the pyrazole system.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is critical for distinguishing the N-hydroxy tautomer from the keto tautomer. The presence of a strong N-O stretch and a broad O-H stretch confirms the 1H-pyrazol-1-ol state.

Table 2: Key Vibrational Modes (ATR-FTIR or KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3100 – 3400 Broad, Strongν(O-H) stretchConfirms the N-OH group. Broadness indicates extensive intermolecular hydrogen bonding.
3120 – 3150 Weakν(C-H) stretchCharacteristic of aromatic pyrazole ring C-H bonds.
1550 – 1650 Mediumν(C=N), ν(C=C)Aromatic ring breathing modes and in-plane stretching.
1200 – 1250 Strongν(N-O) stretchCrucial diagnostic peak for the N-hydroxypyrazole core, distinguishing it from unsubstituted pyrazoles.
High-Resolution Mass Spectrometry (HRMS)

In positive Electrospray Ionization (ESI+), the basic N2 nitrogen readily accepts a proton. The primary fragmentation pathway is driven by the relative lability of the N-O bond[5].

Table 3: ESI-HRMS Fragmentation Profile

Ion / FragmentExact Mass (m/z)Relative AbundanceMechanistic Pathway
[M+H]⁺ 85.0396100% (Base Peak)Protonation of the N2 nitrogen atom.
[M-OH]⁺ 68.0371~15 - 25%Homolytic/heterolytic cleavage of the weak N-O bond.
[M-H₂O+H]⁺ 67.0293~10 - 20%Dehydration from the protonated precursor ion.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and prevent mischaracterization due to tautomerization or degradation, the following self-validating protocols must be strictly adhered to.

Protocol A: Anhydrous NMR Acquisition for Tautomeric Preservation

Causality: The N-OH proton undergoes rapid chemical exchange in the presence of trace water, rendering it invisible in standard CDCl₃. Using anhydrous DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the proton in a slow-exchange regime.

  • Sample Desiccation: Lyophilize 5–10 mg of the 1H-pyrazol-1-ol sample for 12 hours under high vacuum to eliminate trace moisture.

  • Solvent Preparation: Dissolve the dried analyte in 0.6 mL of 100% anhydrous DMSO-d₆ (stored over 3Å molecular sieves under argon).

  • Acquisition: Acquire the ¹H NMR spectrum at ≥400 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the broad OH signal.

  • Self-Validation Check: Inspect the spectrum at ~11.0 ppm. System Validation: If the broad singlet is absent, the system has failed the validation check, indicating either water contamination or complete tautomeric shift to the keto form. Discard and re-prepare.

Protocol B: LC-HRMS Fragmentation Analysis

Causality: Formic acid is utilized in the mobile phase to pre-protonate the pyrazole ring in solution, drastically increasing ionization efficiency and ensuring the [M+H]⁺ ion dominates the MS1 spectrum.

  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade H₂O:Acetonitrile, spiked with 0.1% Formic Acid.

  • Ionization Parameters: Inject 5 µL into the ESI source (Positive mode). Set the capillary voltage to 3.0 kV and desolvation gas temperature to 350°C.

  • CID Fragmentation: Isolate the precursor ion (m/z 85.04) in the quadrupole. Apply a Collision-Induced Dissociation (CID) energy ramp of 10–30 eV using Argon collision gas.

  • Self-Validation Check: Calculate the mass error of the parent ion. System Validation: The mass accuracy must be ≤ 5 ppm compared to the theoretical exact mass (85.0396 Da). The presence of the m/z 68.03 fragment acts as the secondary validation of the N-hydroxy moiety.

Mechanistic Workflow Visualization

The following diagram illustrates the multiplexed analytical pipeline required to conclusively validate the structure of 1H-pyrazol-1-ol and rule out tautomeric interference.

G A 1H-pyrazol-1-ol Sample Preparation (Anhydrous) B NMR Spectroscopy (DMSO-d6, 400 MHz) A->B Aliquot 1 (Slow Exchange) C FT-IR Analysis (ATR/KBr Pellet) A->C Aliquot 2 (Solid State) D HRMS (ESI+) Mass Spectrometry A->D Aliquot 3 (Protonated) E Structural & Tautomeric Data Integration B->E 1H/13C Shifts & OH Presence C->E N-O & O-H Vibrational Modes D->E Exact m/z & N-O Cleavage

Caption: Multiplexed Spectroscopic Validation Workflow for 1H-pyrazol-1-ol.

References

  • PubChem "1-hydroxy-1H-pyrazole | C3H4N2O | CID 3016733 - PubChem - NIH" National Institutes of Health. Available at:[Link]

  • ResearchGate "Novel 1-Hydroxyazole Bioisosteres of Glutamic Acid. Synthesis, Protolytic Properties, and Pharmacology" Journal of Medicinal Chemistry. Available at:[Link]

  • SciSpace "Developing new 4-PIOL and 4-PHP analogues for photo-inactivation of r-aminobutyric acid type A receptors" SciSpace. Available at:[Link]

  • eGyanKosh "ORGANIC CHEMISTRY-II - eGyanKosh" Indira Gandhi National Open University. Available at:[Link]

Sources

Foundational

The Structural Dynamics of 1H-Pyrazol-1-ol: A Technical Guide to Tautomerism, Isomerism, and Bioisosteric Applications

Executive Summary 1H-pyrazol-1-ol (also known as 1-hydroxypyrazole, CAS 81945-73-5) is a highly versatile heterocyclic scaffold with the molecular formula C₃H₄N₂O[1][2][3]. Widely utilized in medicinal chemistry and the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-pyrazol-1-ol (also known as 1-hydroxypyrazole, CAS 81945-73-5) is a highly versatile heterocyclic scaffold with the molecular formula C₃H₄N₂O[1][2][3]. Widely utilized in medicinal chemistry and the synthesis of energetic materials, its pharmacological and physicochemical utility is fundamentally governed by its dynamic structural states[1][4][5]. This whitepaper provides an in-depth mechanistic analysis of the tautomerism and isomerism of 1H-pyrazol-1-ol, detailing self-validating experimental protocols for structural quantification and highlighting its critical role as a bioisostere in modern drug development.

Mechanistic Insights: Prototropic Tautomerism

The defining feature of 1H-pyrazol-1-ol is its annular prototropic tautomerism. The molecule exists in a dynamic equilibrium between the 1-hydroxy form (1H-pyrazol-1-ol) and the N-oxide form (pyrazole N-oxide)[6][7].

The Causality of Equilibrium: The position of this equilibrium is heavily dictated by the electronic environment and solvent polarity. The 1-hydroxy tautomer is intrinsically stabilized by the preservation of the fully delocalized aromatic pyrazole core. However, in highly polar or aqueous environments, proton migration from the exocyclic oxygen to the endocyclic nitrogen occurs, stabilizing the zwitterionic/dipolar pyrazole N-oxide form through extensive solvent hydrogen bonding[6][8]. This interconversion profoundly influences the compound's reactivity, electronic transitions, and receptor-binding profile[1][9].

Tautomerism OH 1H-Pyrazol-1-ol (Hydroxy Form) NO Pyrazole N-Oxide (Dipolar Form) OH->NO Polar Solvents (Proton Transfer) NO->OH Non-Polar Solvents (Stabilized by Aromaticity)

Fig 1: Solvent-driven prototropic tautomerism between 1H-pyrazol-1-ol and pyrazole N-oxide.

Regiocontrolled Isomerism in Synthesis

Beyond tautomerism, the synthesis of substituted 1-hydroxypyrazoles introduces the challenge of regiocontrol, specifically the formation of 1,3- versus 1,5-regioisomers . A standard synthetic route involves the cyclocondensation of keto-esters or trichloromethyl enones with hydrazines[1][10].

The Causality of Regioselectivity: The ratio of 1,3- to 1,5-isomers is governed by the differential nucleophilicity and steric hindrance of the hydrazine nitrogens during the initial Michael addition. For instance, when utilizing phenylhydrazine hydrochloride, the least hindered nitrogen exists predominantly in the non-nucleophilic salt form (NH₃⁺). Consequently, the initial attack on the β-position of the enone is forced through the more sterically hindered secondary nitrogen (NH). By carefully modulating the solvent and stoichiometric equivalents, chemists can drive the reaction pathway to exclusively yield the 1,5-isomer[10].

Physicochemical Profiling and Bioisosterism

One of the most significant applications of 1H-pyrazol-1-ol in drug development is its use as a bioisostere for carboxylic acids [8][11]. Carboxylic acids frequently suffer from poor membrane permeability due to their permanent negative charge at physiological pH.

By replacing a carboxylate group with a 1-hydroxypyrazole moiety, researchers can resolve these pharmacokinetic bottlenecks. The negative charge of the deprotonated hydroxyl group delocalizes efficiently into the pyrazole aromatic ring, mimicking the electrostatic profile of a carboxylate[11]. This strategy has been successfully deployed in the design of Aldose Reductase Inhibitors (ARIs) and AMPA receptor ligands, maintaining high target affinity while drastically improving lipophilicity and oral bioavailability[8][11][12].

Table 1: Comparative Physicochemical Profile
PropertyCarboxylic Acid (Typical)1H-Pyrazol-1-olImpact on Drug Design
pKa 3.0 - 5.0~9.0 - 9.4[2][11]Reduced ionization at pH 7.4; enhances passive absorption.
Lipophilicity (cLogD) LowModerate to High[11]Significantly improves membrane permeability.
Hydrogen Bonding Head-to-tail dimersTwo-point interactions[11]Accurately mimics carboxylate binding at target receptors.
Electrostatic Profile Localized negative chargeDelocalized into aromatic ring[11]Retains target affinity (e.g., Glu receptors) without the charge penalty[8].

Experimental Methodology: Tautomeric Quantification

To accurately determine the tautomeric ratio and thermodynamic parameters of 1H-pyrazol-1-ol derivatives, a self-validating, multi-modal analytical approach is required. Relying on a single technique can lead to misinterpretation due to rapid interconversion rates.

Workflow S1 1. Synthesize 1-Hydroxypyrazole S2 2. Solvent Equilibration (CDCl3 vs DMSO-d6) S1->S2 S3 3. Multinuclear NMR (1H, 13C, 15N) S2->S3 Structural ID S4 4. UV-Vis Spectroscopy (Chromophore Shift) S2->S4 Electronic Transitions S5 5. Thermodynamic Profiling (van 't Hoff Analysis) S3->S5 S4->S5

Fig 2: Multi-modal analytical workflow for quantifying pyrazole tautomeric equilibria.

Step-by-Step Protocol: NMR and UV-Vis Tautomer Analysis
  • Sample Preparation & Solvent Selection: Prepare 5 mM solutions of the target 1-hydroxypyrazole derivative in a non-polar solvent (e.g., CDCl₃) and a polar, hydrogen-bonding solvent (e.g., DMSO-d₆) to evaluate solvent-induced equilibrium shifts[13].

  • Multinuclear NMR Spectroscopy:

    • Acquire ¹H, ¹³C, and ¹⁵N NMR spectra.

    • Causality of choice: ¹⁵N NMR is exquisitely sensitive to the nitrogen protonation state. A massive chemical shift difference exists between a hydroxylated nitrogen and an N-oxide nitrogen, allowing for unambiguous assignment of the dominant tautomer[13].

  • Variable-Temperature (VT) NMR:

    • Acquire spectra at 10 K intervals from 250 K to 350 K.

    • Calculate the equilibrium constant (

      
      ) at each temperature by integrating isolated signals for the OH and N-oxide forms. Plot 
      
      
      
      versus
      
      
      to extract enthalpy (
      
      
      ) and entropy (
      
      
      ) via the van 't Hoff equation.
  • UV-Vis Spectroscopic Validation:

    • Measure the UV-Vis absorption spectra. The 1-hydroxy form and the N-oxide form possess fundamentally different chromophores, resulting in distinct

      
       values (typically between 250–280 nm for pyrazoles)[9].
      
    • Self-Validation: Correlate the concentration ratios obtained from the UV-Vis isosbestic points with the NMR integrals. A convergence of these two orthogonal datasets validates the analytical accuracy of the tautomeric ratio.

Conclusion

The structural dynamics of 1H-pyrazol-1-ol represent a fascinating intersection of physical organic chemistry and rational drug design. By mastering the causality behind its prototropic tautomerism and regiocontrolled isomerism, researchers can leverage this scaffold to synthesize novel energetic materials[4][5] and design highly permeable, potent bioisosteres for challenging therapeutic targets[11].

References

Sources

Exploratory

1H-pyrazol-1-ol: Historical Context, Synthesis, and Bioisosteric Applications in Modern Drug Discovery

Abstract The evolution of medicinal chemistry is deeply intertwined with the concept of bioisosterism—the strategic replacement of functional groups to enhance pharmacodynamics and pharmacokinetics without losing target...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The evolution of medicinal chemistry is deeply intertwined with the concept of bioisosterism—the strategic replacement of functional groups to enhance pharmacodynamics and pharmacokinetics without losing target affinity. Among the most historically challenging moieties to replace is the carboxylic acid group, owing to its ubiquitous presence in endogenous ligands (e.g., glutamic acid, GABA) and its propensity to limit blood-brain barrier (BBB) permeability due to high polarity. This technical guide explores the discovery, physicochemical rationale, and synthetic methodologies surrounding 1H-pyrazol-1-ol (1-hydroxypyrazole), a transformative non-classical bioisostere.

Historical Context and Discovery

While pyrazole derivatives have been studied for decades, the specific N-hydroxylation of the pyrazole ring to form 1H-pyrazol-1-ol (CAS 81945-73-5) gained critical traction in the early 2000s. The breakthrough occurred when researchers investigating excitatory amino acids identified 1-hydroxypyrazole as a superior non-classical bioisostere for the distal carboxylic acid of glutamic acid, as detailed in the1.

Prior to this discovery, drug developers struggled to create centrally acting glutamate receptor ligands because traditional carboxylic acids were too polar to cross the BBB effectively. The integration of the 1-hydroxypyrazole scaffold enabled the development of highly selective N-methyl-D-aspartic acid (NMDA) and AMPA receptor ligands, fundamentally altering the trajectory of neuropharmacological drug design and expanding the toolkit for 2.

Physicochemical Profiling: The Causality of Bioisosterism

As an Application Scientist, I emphasize that the selection of 1H-pyrazol-1-ol in drug design is not arbitrary; it is driven by a precise physicochemical profile. Carboxylic acids typically possess a pKa of ~4.0, rendering them almost entirely ionized at physiological pH (7.4). This ionization restricts passive diffusion across lipid bilayers.

In contrast, 1H-pyrazol-1-ol features a tunable pKa of approximately 9.38. This allows a significant fraction of the molecule to remain unionized at physiological pH, drastically improving lipophilicity and membrane permeability, while its hydroxyl group still acts as a critical hydrogen bond donor within the receptor pocket. The quantitative advantages are summarized below based on data from the 3.

Table 1: Quantitative Physicochemical Data of 1H-pyrazol-1-ol

PropertyValueCausality / Significance in Drug Design
Molecular Weight 84.08 g/mol Low molecular weight fragment; ideal for Fragment-Based Drug Discovery (FBDD) without inflating the final lead's mass.
pKa 9.38 ± 0.58Significantly less acidic than standard carboxylic acids (~4.0). Shifts the ionization equilibrium at physiological pH (7.4), increasing the unionized fraction.
XLogP3 0.3Enhanced lipophilicity compared to highly polar carboxylates, directly improving passive diffusion across the blood-brain barrier (BBB).
Topological Polar Surface Area (TPSA) 38.1 ŲOptimal for membrane permeability; falls well within Lipinski’s Rule of Five limits for oral bioavailability.
Hydrogen Bond Donors 1The hydroxyl (-OH) group maintains critical directional hydrogen-bonding interactions within the target receptor pocket.
Hydrogen Bond Acceptors 2The nitrogen atoms facilitate the construction of multidentate ligands and coordinate with metal ions if required.
Logical Workflow of Bioisosteric Replacement

To visualize the strategic implementation of 1H-pyrazol-1-ol in drug development, the following logical workflow illustrates its integration into ligand design, bridging the gap between raw physicochemical properties and advanced pharmacological applications.

BioisostereWorkflow A Carboxylic Acid (Lead Compound) B Bioisosteric Replacement Strategy A->B C 1H-pyrazol-1-ol (1-Hydroxypyrazole) B->C D Tunable pKa (~9.38) C->D E Enhanced Lipophilicity C->E F AMPA / NMDA Receptor Ligands D->F G Aldose Reductase Inhibitors (ARIs) D->G E->F E->G

Logical workflow of 1H-pyrazol-1-ol bioisosteric replacement in drug design.
Validated Synthetic Methodology

The synthesis of N-hydroxyazoles historically suffered from low yields and over-oxidation. The following self-validating protocol details the N-oxidation of pyrazole using meta-chloroperoxybenzoic acid (mCPBA). The causality behind each step is explicitly defined to ensure reproducibility and high-fidelity extraction, as adapted from 4.

Experimental Protocol: Synthesis of 1-Hydroxypyrazole via N-Oxidation

  • Step 1: Oxidation Reaction

    • Action: Combine pyrazole (10 g, 147 mmol) and mCPBA (36.2 g, 147 mmol) in ethyl acetate (500 mL). Stir continuously at room temperature for 10 days.

    • Causality: mCPBA acts as an electrophilic oxygen transfer agent. The extended 10-day duration compensates for the low reactivity of the aromatic nitrogen, ensuring maximum conversion to the N-oxide/N-hydroxy tautomer without triggering oxidative ring cleavage.

  • Step 2: Primary Concentration

    • Action: Concentrate the reaction solution under vacuum to yield a yellow paste.

    • Causality: Removes the ethyl acetate solvent to prepare the crude mixture for acid-base extraction.

  • Step 3: Acidic Extraction and Byproduct Removal

    • Action: Extract the paste with water (6 x 100 mL) and concentrated hydrochloric acid (100 mL). Wash the resulting aqueous phase with dichloromethane (DCM) (2 x 100 mL).

    • Causality: The strong acid protonates the 1-hydroxypyrazole, rendering it highly water-soluble. Conversely, the byproduct (meta-chlorobenzoic acid) remains unprotonated and partitions into the organic DCM layer, effectively removing it from the product stream.

  • Step 4: Basification and Volume Reduction

    • Action: Combine the aqueous phases, add trisodium phosphate dodecahydrate (115 g), and adjust the pH to 10 using sodium hydroxide. Concentrate the aqueous phase under vacuum to ~400 mL.

    • Causality: Basification deprotonates the 1-hydroxypyrazole into its anionic salt form, preventing volatilization or degradation during the thermal concentration step.

  • Step 5: Continuous Liquid-Liquid Extraction

    • Action: Re-acidify the concentrated aqueous phase with concentrated HCl (200 mL). Perform continuous liquid-liquid extraction using a solvent mixture of dichloromethane/ether (2:3 v/v) for 70 hours.

    • Causality: The neutral 1-hydroxypyrazole is highly polar and strongly prefers the aqueous phase. Standard separatory funnel extraction is insufficient. Continuous extraction constantly shifts the partition equilibrium, driving the highly polar product into the organic phase over a prolonged period.

  • Step 6: Final Isolation

    • Action: Combine the organic extraction phases, concentrate under vacuum, dissolve the residue in chloroform, filter to remove insoluble impurities, and concentrate the filtrate to yield 1-hydroxypyrazole as a yellow slurry/solid (approx. 38% yield).

    • Causality: Chloroform acts as a selective polishing solvent, dissolving the target compound while leaving residual inorganic salts behind.

Pharmacological Applications

Targeting Ionotropic Glutamate Receptors (iGluRs) The structural homology between glutamic acid and 1-hydroxypyrazole derivatives has been heavily exploited. By substituting the distal carboxylate group of aspartate or glutamate with an N-hydroxypyrazole ring, researchers have generated selective NMDA receptor partial agonists and antagonists. Because the 1-hydroxypyrazole ring mimics the spatial and electronic properties of a carboxylate while altering the pKa, these ligands demonstrate high affinity and subtype selectivity, as proven by5.

Aldose Reductase Inhibitors (ARIs) Beyond CNS applications, 1H-pyrazol-1-ol has been utilized to design selective Aldose Reductase Inhibitors (ARIs) for the treatment of diabetic complications. Traditional ARIs containing carboxylic acids often suffer from poor pharmacokinetic profiles and off-target effects. Replacing the acidic pharmacophore with a 1-hydroxypyrazole moiety maintains the necessary hydrogen-bonding interactions with the enzyme's active site while significantly improving cellular penetration and selectivity over related aldehyde reductases, as highlighted in recent6.

Conclusion

The historical transition from traditional carboxylic acids to 1H-pyrazol-1-ol represents a masterclass in rational drug design. By understanding the causality between a molecule's pKa, its ionization state, and its biological permeability, application scientists can leverage 1-hydroxypyrazole to rescue failed drug candidates and pioneer novel therapeutics. Its synthesis, while demanding rigorous extraction protocols, yields a highly versatile fragment that continues to shape the future of neuropharmacology and metabolic disease treatment.

References
  • Source: National Institutes of Health (NIH)
  • Novel 1-Hydroxyazole Bioisosteres of Glutamic Acid.
  • Source: PubMed Central (PMC)
  • 1-hydroxy-1H-pyrazole | 81945-73-5 - ChemicalBook Source: ChemicalBook URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: LASSBIO (Universidade Federal do Rio de Janeiro)

Sources

Foundational

Theoretical and Computational Profiling of 1H-Pyrazol-1-ol: Structural Dynamics, Bioisosterism, and Energetic Applications

Executive Summary 1H-pyrazol-1-ol (commonly referred to as 1-hydroxypyrazole) is a highly versatile heterocyclic scaffold that has become a focal point in both medicinal chemistry and materials science. In drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-pyrazol-1-ol (commonly referred to as 1-hydroxypyrazole) is a highly versatile heterocyclic scaffold that has become a focal point in both medicinal chemistry and materials science. In drug development, it serves as a sophisticated bioisostere for carboxylic acids, offering tailored pKa values and enhanced membrane permeability without sacrificing target affinity[1]. Concurrently, its highly functionalizable, nitrogen-rich ring makes it an ideal backbone for the synthesis of high-density energetic materials (HDEMs)[2]. This whitepaper synthesizes the theoretical and computational frameworks used to decode its tautomerism, electronic properties, and predictive modeling for advanced applications.

Structural Dynamics and Tautomeric Equilibria

The chemical behavior of 1H-pyrazol-1-ol is fundamentally governed by its prototropic tautomerism. The molecule exists in a dynamic equilibrium primarily between the 1-hydroxypyrazole (OH) form, the pyrazole N-oxide (zwitterionic) form, and a corresponding keto form (1,2-dihydro-3H-pyrazol-3-one)[3][4].

  • Causality in Computational Choices : To accurately capture the energy landscape of these tautomers, Density Functional Theory (DFT) is employed. The B3LYP functional paired with the 6-311+G(d,p) basis set is the computational gold standard for these systems. The inclusion of diffuse functions (+) is critical for modeling the lone electron pairs on the oxygen and nitrogen atoms, while polarization functions (d,p) accurately describe the intramolecular hydrogen-bonding interactions[3].

  • Solvation Effects : Gas-phase calculations often fail to predict the dominant tautomer in biological or aqueous systems because they ignore dielectric stabilization. Thus, implicit solvation models like the Jaguar PB-SCRF (Poisson-Boltzmann Self-Consistent Reaction Field) or IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) must be integrated to calculate accurate free energies of solvation[3][5].

Tautomerism A 1-Hydroxypyrazole (OH Form) B Pyrazole N-oxide (Zwitterionic Form) A->B Prototropic Shift C 1,2-Dihydro-3H-pyrazol-3-one (Keto Form) A->C Tautomerization D DFT Optimization B3LYP/6-311+G(d,p) C->D E Solvation Modeling (IEF-PCM / PB-SCRF) D->E F Relative Free Energy (u0394G) & pKa Prediction E->F AB AB AB->D

Logical workflow for evaluating 1H-pyrazol-1-ol tautomeric stability via DFT and solvation models.

Pharmacological Applications: The Carboxylic Acid Bioisostere

In drug development, carboxylic acids often suffer from poor membrane permeability and rapid metabolic clearance. 1H-pyrazol-1-ol serves as a powerful bioisostere, mimicking the electrostatic profile of a carboxylate group because the negative charge of the deprotonated hydroxyl is delocalized into the aromatic pyrazole ring[1].

  • Aldose Reductase Inhibitors (ARIs) : Computational docking and structural studies reveal that the acidic hydroxyl group of 1-hydroxypyrazole participates in electrostatic contacts with the positively charged β-nicotinamide ring of NADP+ at distances of 3.0–3.2 Å, effectively replacing the acetic acid moiety in traditional ARIs like epalrestat[1][6]. This substitution improves the cLogD values and overall lipophilicity while maintaining sub-micromolar inhibitory activity[1].

  • NMDA Receptor Ligands : 4-substituted N-hydroxypyrazol-5-yl glycine (NHP5G) derivatives have been developed as selective NMDA receptor ligands. The 1-hydroxypyrazole moiety acts as a highly effective bioisostere for the distal carboxylate group of aspartate/glutamate, enabling subtype-selective receptor discrimination[5].

Table 1: Physicochemical Profile of Carboxylic Acids vs. 1-Hydroxypyrazole Bioisosteres
Property / MetricTraditional Carboxylic Acid1-Hydroxypyrazole BioisostereComputational Impact & Causality
pKa ~3.5 - 4.5~4.5 - 6.0Reduced acidity prevents total ionization at pH 7.4, enhancing membrane permeability[1].
Lipophilicity (cLogD) Low (highly ionized)Moderate to HighImproved ligand efficiency (LE) and predicted oral bioavailability (TPSA ~77 Ų)[1].
Electrostatic Potential Localized negative chargeDelocalized across pyrazole ringMimics carboxylate binding via distributed hydrogen bonding networks[1].
Receptor Affinity Baseline (e.g., Epalrestat)Comparable or SuperiorRetains critical electrostatic contacts (3.0–3.2 Å) in target binding pockets[6].

Energetic Materials: Nitrated 1H-Pyrazol-1-ol Derivatives

Beyond pharmaceuticals, the 1H-pyrazol-1-ol scaffold is highly valued in the synthesis of energetic materials. The compact, nitrogen-rich ring provides a high heat of formation, while the N-OH group enhances the oxygen balance[2][7].

  • Trinitro Derivatives : The synthesis of 3,4,5-trinitro-1H-pyrazol-1-ol (TNP-OH) represents a significant leap in energetic oxidizers. The combination of the oxygen-rich trinitropyrazole backbone with the N-O functionality yields a compound with a high density (1.90 g/cm³)[7].

  • Computational Energetics : Theoretical calculations using predictive programs (e.g., CHEETAH), based on experimental densities, are used to estimate detonation velocities (

    
    ) and detonation pressures (
    
    
    
    ). The detonation performance of these nitrated pyrazoles often surpasses classical explosives like RDX due to optimized oxygen balances[2][7].
Table 2: Theoretical and Experimental Energetic Properties of Pyrazole Derivatives
CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Thermal Stability (Td, °C)
RDX (Reference)1.80874834.9205
HMX (Reference)1.90932039.5286
3,4,5-Trinitropyrazole (TNP) 1.87925338.6258
4-amino-3,5-dinitro-1H-pyrazol-1-ol ~1.85> 8500 (Calc.)> 35.0 (Calc.)169–216

Experimental & Computational Protocols

To ensure scientific integrity and self-validating results, the following step-by-step methodology outlines the standard computational workflow for profiling 1H-pyrazol-1-ol derivatives, specifically for predicting Electronic Circular Dichroism (ECD) spectra and pKa values[3][5].

Protocol: TD-DFT Workflow for Spectral Prediction and Conformational Analysis
  • Initial Geometry Generation :

    • Action: Generate 3D conformers of the 1H-pyrazol-1-ol derivative using molecular mechanics (e.g., OPLS2005 force field)[5].

    • Causality: Ensures that the global minimum and all relevant low-energy local minima are sampled before initiating computationally expensive quantum mechanical calculations.

  • Quantum Mechanical Optimization :

    • Action: Optimize the selected low-energy conformers at the B3LYP/6-311+G(d,p) level of theory[3][5].

    • Causality: B3LYP provides an excellent cost-to-accuracy ratio for organic heterocycles. The diffuse functions (+) are mandatory for accurately modeling the anionic states of the deprotonated hydroxyl group.

  • Vibrational Frequency Analysis :

    • Action: Run a frequency calculation on the optimized geometries at the same level of theory.

    • Causality: Validates that the optimized structures are true minima (zero imaginary frequencies) and provides zero-point energy (ZPE) corrections for thermodynamic calculations.

  • Solvation Modeling :

    • Action: Apply an implicit solvation model (e.g., IEF-PCM for aqueous or chloroform environments) during a single-point energy calculation[5].

    • Causality: Gas-phase energies misrepresent tautomeric stability. Solvation models account for the dielectric stabilization of the zwitterionic N-oxide tautomers[3].

  • TD-DFT Excitation Calculation (For ECD/UV-Vis) :

    • Action: Calculate the first 30-50 vertical electronic excitations using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311+G(d,p) level[5].

    • Causality: Generates theoretical rotational strengths which are broadened using Gaussian functions to simulate the ECD spectrum, allowing for the unambiguous assignment of absolute stereochemistry in chiral derivatives[5].

Protocol Step1 1. Conformational Search (OPLS2005) Step2 2. DFT Optimization (B3LYP/6-311+G**) Step1->Step2 Step3 3. Frequency Analysis (Zero Imaginary Freqs) Step2->Step3 Step4 4. Solvation Model (IEF-PCM Aqueous) Step3->Step4 Step5 5. TD-DFT Excitations (Rotational Strengths) Step4->Step5 Output Simulated ECD Spectrum & Absolute Configuration Step5->Output

Step-by-step TD-DFT computational workflow for 1H-pyrazol-1-ol spectral prediction.

References

  • Tautomerism and pKa behaviour of 1-hydroxypyrazoloquinolines and pyrazoloisoquinolines ResearchGate[Link][3]

  • N-Hydroxypyrazolyl glycine derivatives as selective N-methyl-D-aspartic acid receptor ligands National Institutes of Health (PMC)[Link][5]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds National Institutes of Health (PMC)[Link][2]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres University College Cork (CORA)[Link][1]

  • An Investigation of 5-Halogenated N-Indolylsulfonyl-2-fluorophenol Derivatives as Aldose Reductase Inhibitors MDPI[Link][6]

  • Heterocyclic Chemistry: Nitrogen-Rich Azoles as High Density Energy Materials Ethernet.edu.et[Link][7]

Sources

Exploratory

"1H-pyrazol-1-ol" physical and chemical characteristics

1H-Pyrazol-1-ol: A Comprehensive Guide to Physicochemical Profiling, Synthesis, and Bioisosteric Applications As a Senior Application Scientist, I frequently encounter 1H-pyrazol-1-ol (also known as 1-hydroxypyrazole) in...

Author: BenchChem Technical Support Team. Date: March 2026

1H-Pyrazol-1-ol: A Comprehensive Guide to Physicochemical Profiling, Synthesis, and Bioisosteric Applications

As a Senior Application Scientist, I frequently encounter 1H-pyrazol-1-ol (also known as 1-hydroxypyrazole) in the context of advanced drug design and coordination chemistry. This N-hydroxy heterocycle, characterized by its unique prototropic tautomerism and hydrogen-bonding capabilities, has emerged as a highly versatile building block.

This whitepaper provides an in-depth technical analysis of 1H-pyrazol-1-ol, moving beyond basic data sheets to explain the causality behind its chemical behavior, synthetic handling, and strategic utility in medicinal chemistry.

Physicochemical Profiling and Structural Dynamics

The utility of 1H-pyrazol-1-ol (CAS: 81945-73-5) is fundamentally driven by its physical constants and its dynamic structural equilibrium.

Quantitative Data Summary

To establish a baseline for experimental design, the core physicochemical properties are summarized below [1, 2]:

PropertyValueExperimental Implications
Molecular Formula C₃H₄N₂OSmall, low-molecular-weight fragment ideal for fragment-based drug discovery (FBDD).
Molecular Weight 84.08 g/mol High ligand efficiency when binding to target proteins.
Melting Point ~74 °CSolid at room temperature; requires careful crystallization for high-purity isolation.
Boiling Point 242.3 ± 23.0 °C (Pred)Thermally stable, but high boiling point necessitates non-distillative purification methods.
Aqueous Solubility 84.9 g/L (at 25 °C)Highly soluble in polar solvents due to strong hydrogen bonding; complicates aqueous workups.
pKa ~9.38 (Predicted)Weakly acidic hydroxyl group; critical for its use as a bioisostere for carboxylic acids.
Prototropic Tautomerism: The Mechanistic Core

The most critical chemical feature of 1H-pyrazol-1-ol is its prototropic tautomerism. The molecule exists in a dynamic equilibrium between the "OH-form" (enol: 1H-pyrazol-1-ol) and the "NH-form" (keto: 1,2-dihydro-3H-pyrazol-3-one) [3].

Causality in Drug Design: This tautomerism is not merely a structural curiosity; it dictates receptor binding. Depending on the microenvironment of a protein binding pocket (e.g., the dielectric constant and available hydrogen bond donors/acceptors), the molecule will shift its equilibrium to the tautomer that maximizes binding enthalpy. When designing ligands, you must computationally model both states to accurately predict electrostatic complementarity.

Synthetic Methodology: N-Oxidation of Pyrazole

Synthesizing 1H-pyrazol-1-ol requires the direct oxidation of the pyrazole nitrogen. The most reliable, self-validating protocol utilizes meta-chloroperoxybenzoic acid (mCPBA) [4].

Causality Behind Experimental Choices
  • Reagent Selection (mCPBA): mCPBA is chosen over harsher oxidants (like hydrogen peroxide/acetic acid) to prevent oxidative cleavage of the pyrazole ring.

  • Reaction Kinetics: The N-oxidation of electron-deficient heterocycles is notoriously slow. The 10-day reaction time at room temperature is a deliberate choice to maximize conversion without inducing thermal degradation.

  • Continuous Extraction: Because 1H-pyrazol-1-ol is highly water-soluble (84.9 g/L), standard separatory funnel extractions result in massive yield losses. Continuous liquid-liquid extraction is mandatory.

Step-by-Step Protocol
  • Reaction Setup: Suspend pyrazole (147 mmol, 10 g) and mCPBA (147 mmol, 36.2 g) in 500 mL of anhydrous ethyl acetate.

  • Oxidation: Stir the mixture vigorously at room temperature (20–25 °C) for 10 days. Monitor the disappearance of the pyrazole starting material via TLC (DCM:MeOH 9:1).

  • Initial Concentration: Concentrate the reaction solution under vacuum to yield a yellow paste containing the product and meta-chlorobenzoic acid byproduct.

  • Acidic Aqueous Extraction: Extract the paste with a mixture of water (6 x 100 mL) and concentrated hydrochloric acid (100 mL). Rationale: The acidic environment ensures the pyrazole ring is protonated, driving it into the aqueous phase while leaving the lipophilic mCBA byproduct in the organic residues.

  • Washing: Wash the combined aqueous phases with dichloromethane (2 x 100 mL) to remove residual organic impurities.

  • Continuous Liquid-Liquid Extraction (Critical Step): Acidify the aqueous phase further with concentrated HCl (200 mL). Set up a continuous liquid-liquid extractor using a solvent mixture of dichloromethane/diethyl ether (2:3 v/v). Run the extraction continuously for 70 hours.

  • Isolation: Combine the organic extracts from the continuous extraction, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield 1-hydroxypyrazole as a yellow slurry/solid (approx. 38% yield).

Applications in Drug Development: Bioisosterism

In medicinal chemistry, 1H-pyrazol-1-ol is heavily utilized as a bioisostere for carboxylic acids .

Carboxylic acids often suffer from poor membrane permeability and rapid Phase II metabolism (glucuronidation). By replacing a -COOH group with a 1-hydroxypyrazole moiety, researchers can maintain the necessary hydrogen-bond donor/acceptor geometry while altering the pKa and lipophilicity [5].

For example, in the development of AMPA and γ-aminobutyric acid (GABA) receptor agonists, 1-hydroxyazole derivatives have been successfully deployed to mimic the distal carboxylic acid of glutamic acid. The pKa of the 1-hydroxypyrazole aligns perfectly with the physiological requirements to interact with the arginine residues in the receptor's orthosteric binding site [5].

Workflow of Bioisosteric Replacement

Bioisosterism Target Identify Target: Carboxylic Acid Moiety Problem Metabolic Instability Poor Permeability Target->Problem Bioisostere Bioisosteric Replacement: 1H-pyrazol-1-ol Problem->Bioisostere Tautomer1 OH-Form (Enol) H-Bond Donor Bioisostere->Tautomer1 Equilibrium Tautomer2 NH-Form (Keto) H-Bond Acceptor Bioisostere->Tautomer2 Equilibrium Receptor Receptor Binding (e.g., AMPA/GABA) Tautomer1->Receptor Tautomer2->Receptor Result Improved Pharmacokinetics Maintained Efficacy Receptor->Result

Fig 1: Logical workflow of 1H-pyrazol-1-ol as a carboxylic acid bioisostere in drug design.

Handling, Safety, and Storage

As with any highly active heterocyclic intermediate, strict adherence to safety protocols is required. 1H-pyrazol-1-ol is classified under GHS as:

  • H302: Harmful if swallowed.

  • H315 / H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Storage: The compound is hygroscopic due to its hydrogen-bonding capacity. It must be stored sealed in a dry, inert environment (argon or nitrogen backfill) at room temperature to prevent moisture-induced degradation or clumping [2].

References

  • PubChem. "1-hydroxy-1H-pyrazole | C3H4N2O | CID 3016733" National Institutes of Health (NIH). Available at: [Link]

  • Madsen, U., et al. "Novel 1-Hydroxyazole Bioisosteres of Glutamic Acid. Synthesis, Protolytic Properties, and Pharmacology." Journal of Medicinal Chemistry, ACS Publications, 2001. Available at: [Link]

Foundational

"1H-pyrazol-1-ol" solubility and stability profiles

An In-depth Technical Guide to the Solubility and Stability Profiles of 1H-Pyrazol-1-ol For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability Profiles of 1H-Pyrazol-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of 1H-pyrazol-1-ol, a molecule of interest in medicinal chemistry. Recognizing the limited availability of public data on this specific N-hydroxy heterocyclic compound, this document emphasizes predictive insights based on its structural attributes and furnishes detailed, field-proven experimental protocols for the rigorous determination of its solubility and stability profiles. The methodologies outlined herein are grounded in industry-standard practices and regulatory expectations, ensuring the generation of reliable and submission-quality data. This guide is intended to empower researchers to thoroughly evaluate 1H-pyrazol-1-ol and similar novel N-hydroxy heterocycles, a critical step in the early stages of drug discovery and development.

Introduction: The Significance of N-Hydroxy Heterocycles in Drug Discovery

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with nitrogen-containing ring systems being particularly prevalent in a vast array of pharmaceuticals. The introduction of an N-hydroxy group, as seen in 1H-pyrazol-1-ol (also known as N-hydroxypyrazole), can significantly modulate a molecule's physicochemical and biological properties.[1][2] This functional group can influence receptor binding, metabolic pathways, and pharmacokinetic profiles.[3] However, the N-hydroxy moiety also introduces potential liabilities related to metabolic stability, as it can be a site for transformations such as glucuronidation.[3]

A thorough understanding of the solubility and stability of any new chemical entity (NCE) is paramount. Aqueous solubility is a critical determinant of bioavailability for orally administered drugs, while a comprehensive stability profile is essential for ensuring a drug's safety, efficacy, and shelf-life.[4] This guide provides the foundational knowledge and actionable protocols to comprehensively characterize the solubility and stability of 1H-pyrazol-1-ol.

Predicted Physicochemical Properties of 1H-Pyrazol-1-ol

While specific experimental data for 1H-pyrazol-1-ol is not widely published, we can infer its likely properties based on its structure—a five-membered aromatic pyrazole ring with a hydroxyl group attached to one of the nitrogen atoms.

Predicted Solubility Profile

The solubility of 1H-pyrazol-1-ol will be a balance between the aromatic, relatively non-polar pyrazole ring and the polar N-hydroxy group.

  • In Aqueous Media : The N-hydroxy group is capable of hydrogen bonding with water, which should impart some degree of aqueous solubility.[1] The parent compound, 1H-pyrazole, is known to be soluble in water.[5][6] However, the overall solubility of 1H-pyrazol-1-ol in neutral aqueous solutions is expected to be limited to moderate. The pH of the medium is anticipated to have a significant effect. The pyrazole ring is weakly basic, and protonation at acidic pH could enhance solubility.[7]

  • In Organic Solvents : Higher solubility is expected in polar organic solvents that can act as hydrogen bond donors or acceptors.[8] Solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are likely to be effective at solvating 1H-pyrazol-1-ol.[7] Solubility in non-polar solvents such as hexane is predicted to be low.[8]

Predicted Stability Profile

The stability of 1H-pyrazol-1-ol will be influenced by its susceptibility to hydrolysis, oxidation, and photodegradation.

  • Hydrolytic Stability : The N-O bond in N-hydroxy heterocycles can be susceptible to cleavage under acidic or basic conditions, although the aromaticity of the pyrazole ring may confer some stability.

  • Oxidative Stability : The N-hydroxy group can be susceptible to oxidation.[9] Exposure to oxidative conditions, such as hydrogen peroxide, may lead to the formation of pyrazole N-oxides or other degradation products.[9]

  • Photostability : Aromatic heterocyclic compounds can be susceptible to degradation upon exposure to UV light.[10] The stability of N-heterocycles can decrease with an increasing number of nitrogen atoms in the ring.[10] Therefore, photostability studies are crucial.

Experimental Determination of Solubility

The following protocols provide robust methods for quantifying the solubility of 1H-pyrazol-1-ol. A validated analytical method, such as RP-HPLC with UV detection, is a prerequisite for accurate concentration measurements.[11][12][13]

Analytical Method Development: RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the workhorse for quantifying small organic molecules. The following provides a starting point for method development.

Table 1: Illustrative RP-HPLC Method Parameters

ParameterSuggested ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape and is mass spectrometry compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesA generic gradient to elute the compound and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength To be determined (e.g., 254 nm)Based on the UV absorbance maximum of 1H-pyrazol-1-ol.
Injection Volume 10 µLA typical injection volume.
Protocol 1: Kinetic Solubility Determination

This high-throughput method is useful for early-stage assessment.

  • Prepare a high-concentration stock solution of 1H-pyrazol-1-ol in DMSO (e.g., 10 mM).

  • Dispense the stock solution into a 96-well microplate, creating a serial dilution.

  • Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to each well and mix thoroughly.

  • Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer or plate reader.

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.[4]

Protocol 2: Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for solubility measurement.[4]

  • Add an excess amount of solid 1H-pyrazol-1-ol to a vial containing a known volume of the desired solvent (e.g., water, buffers at various pH values).[8]

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Allow the suspension to settle.

  • Withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids.[8][11]

  • Quantify the concentration of the dissolved 1H-pyrazol-1-ol in the filtrate using a validated HPLC method.[4]

Data Presentation: Solubility

Quantitative solubility data should be presented in a clear, tabular format.

Table 2: Template for Equilibrium Solubility Data of 1H-Pyrazol-1-ol

Solvent/Buffer SystempHTemperature (°C)Solubility (µg/mL)Solubility (mM)
Water~7.025Experimental ValueCalculated Value
0.1 M HCl1.025Experimental ValueCalculated Value
Phosphate Buffer7.425Experimental ValueCalculated Value
EthanolN/A25Experimental ValueCalculated Value
DMSON/A25Experimental ValueCalculated Value

Experimental Determination of Stability

A comprehensive stability assessment involves evaluating the degradation of 1H-pyrazol-1-ol under various stress conditions. These forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[4]

Protocol 3: Forced Degradation Studies
  • Prepare a stock solution of 1H-pyrazol-1-ol in a suitable solvent (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water).

  • Subject aliquots of the stock solution to the following stress conditions:[9]

    • Acid Hydrolysis : Mix with an equal volume of 0.1 N HCl and heat at 60°C.

    • Base Hydrolysis : Mix with an equal volume of 0.1 N NaOH and heat at 60°C.

    • Oxidative Degradation : Mix with an equal volume of 3% hydrogen peroxide and keep at room temperature.

  • For solid-state stability:

    • Thermal Degradation : Store the solid compound at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation : Expose the solid compound to light according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt-hours/square meter).[9]

  • At specified time points , withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products).

Protocol 4: Long-Term and Accelerated Stability Studies

For later-stage development, formal stability studies are required to establish a re-test period and recommend storage conditions.[4]

  • Store accurately weighed samples of 1H-pyrazol-1-ol in appropriate containers under the following conditions:

    • Long-term : 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated : 40°C ± 2°C / 75% RH ± 5% RH

  • At specified time points (e.g., 0, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw and analyze samples for appearance, assay, and purity.[4]

Data Presentation: Stability

The results of stability studies should be meticulously documented.

Table 3: Template for Forced Degradation Study Results for 1H-Pyrazol-1-ol

Stress ConditionDurationAssay of 1H-pyrazol-1-ol (%)Major Degradation Products (RT)Mass Balance (%)
0.1 N HCl, 60°C24 hExperimental ValueExperimental ValueCalculated Value
0.1 N NaOH, 60°C24 hExperimental ValueExperimental ValueCalculated Value
3% H₂O₂, RT8 hExperimental ValueExperimental ValueCalculated Value
Solid, 80°C48 hExperimental ValueExperimental ValueCalculated Value
Solid, PhotolyticICH Q1BExperimental ValueExperimental ValueCalculated Value

Visualization of Workflows and Concepts

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment kinetic Kinetic Solubility (96-well) hplc_sol HPLC Quantification kinetic->hplc_sol equilibrium Equilibrium Solubility (Shake-Flask) equilibrium->hplc_sol data_analysis Data Analysis & Reporting hplc_sol->data_analysis forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) hplc_stab Stability-Indicating HPLC Analysis forced->hplc_stab long_term Long-Term & Accelerated Stability long_term->hplc_stab hplc_stab->data_analysis start 1H-pyrazol-1-ol NCE cluster_solubility cluster_solubility start->cluster_solubility cluster_stability cluster_stability start->cluster_stability

Caption: Workflow for solubility and stability assessment.

Potential Degradation Pathways of 1H-Pyrazol-1-ol

G cluster_degradation Potential Degradation Products parent 1H-pyrazol-1-ol hydrolysis Ring Cleavage Products parent->hydrolysis Acid/Base Hydrolysis oxidation Pyrazole N-oxide parent->oxidation Oxidation rearrangement Isomeric Products parent->rearrangement Photolysis/ Thermal Stress

Caption: Potential degradation pathways for 1H-pyrazol-1-ol.

Conclusion and Future Directions

This guide has provided a comprehensive roadmap for the systematic evaluation of the solubility and stability of 1H-pyrazol-1-ol. By employing the detailed protocols herein, researchers can generate the critical data necessary to understand the developability of this and other novel N-hydroxy heterocyclic compounds. The successful characterization of these fundamental physicochemical properties is an indispensable step in advancing promising new chemical entities from the laboratory to preclinical and clinical development. Future work should focus on the identification and structural elucidation of any degradation products observed during stability studies to fully understand the degradation pathways and ensure the safety of the molecule.

References

  • Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC. (n.d.).
  • 1H-pyrazole - ChemBK. (n.d.).
  • Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem. (n.d.).
  • An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem. (n.d.).
  • Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage - Benchchem. (n.d.).
  • Improving solubility of pyrazole derivatives for reaction - Benchchem. (n.d.).
  • SAFETY DATA SHEET - ThermoFisher. (n.d.).
  • CAS 81945-73-5: 1-Hydroxypyrazole - CymitQuimica. (n.d.).
  • Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem. (n.d.).
  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (n.d.).
  • 1H-Pyrazol-1-ol | CAS 81945-73-5 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Application Notes and Protocols for the Quantification of 1-methyl-1H-pyrazol-5-amine - Benchchem. (n.d.).
  • Formation and photostability of N-heterocycles in space: I. The effect of nitrogen on the photostability of small aromatic molecules | Request PDF - ResearchGate. (2026, March 5).

Sources

Protocols & Analytical Methods

Method

Synthesis of 1H-Pyrazol-1-ols: Strategies, Protocols, and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 1H-Pyrazol-1-ols, also known as N-hydroxypyrazoles, represent a unique subclass of the pyrazole family, distinguished by a hydr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazol-1-ols, also known as N-hydroxypyrazoles, represent a unique subclass of the pyrazole family, distinguished by a hydroxyl group on the N1 nitrogen atom. This feature imparts distinct chemical properties, differentiating them from their more common C-hydroxy isomers (pyrazolones). Their utility as powerful bidentate ligands for metal coordination, precursors to stable nitroxide radicals, and novel scaffolds in medicinal chemistry has driven interest in their synthesis. However, their preparation is not as straightforward as that of conventional pyrazoles. This guide provides a comprehensive overview of the primary synthetic strategies for accessing the 1H-pyrazol-1-ol core, focusing on the adaptation of classical cyclocondensation reactions. We delve into the mechanistic rationale behind protocol choices, offer a generalized experimental protocol, and outline robust methods for structural validation to ensure scientific integrity.

Introduction: The Unique Profile of 1H-Pyrazol-1-ols

The pyrazole nucleus is a cornerstone in pharmaceutical and materials science, celebrated for its metabolic stability and versatile biological activity.[1] While extensive literature covers the synthesis of N-alkyl and N-aryl pyrazoles, the N-hydroxy variants remain a more specialized area. The N-OH moiety fundamentally alters the electronic character of the pyrazole ring, enhancing its capacity as a chelating agent and enabling unique subsequent transformations. These compounds are valuable intermediates for creating nitrification inhibitors in agriculture and have been explored for their effects on biological receptors.[2]

The principal challenge in their synthesis lies in the instability of key reagents, such as hydroxyhydrazine, and the potential for side reactions leading to isomeric byproducts. This document aims to elucidate these challenges and provide a logical framework for approaching the synthesis and validation of 1H-pyrazol-1-ols.

Primary Synthetic Strategy: Cyclocondensation of 1,3-Dicarbonyls with a Hydroxylated Hydrazine Source

The most direct and widely adopted method for constructing the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] Adapting this robust reaction for the synthesis of 1H-pyrazol-1-ols is the most logical approach.

Mechanistic Rationale and Causality

The standard Knorr synthesis proceeds through the initial formation of a hydrazone intermediate at one of the carbonyls, followed by an intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring.

To produce a 1H-pyrazol-1-ol, hydrazine (NH₂NH₂) is replaced with hydroxyhydrazine (NH₂NHOH). The reaction is believed to follow a similar pathway, as illustrated below.

G reactants 1,3-Dicarbonyl + Hydroxyhydrazine (H₂N-NHOH) step1 Initial Condensation: Formation of Hydrazone Intermediate A reactants->step1  pH control is critical step2 Intramolecular Cyclization: Nucleophilic attack of -NHOH group step1->step2  Rate-determining step intermediate 5-Hydroxy-4,5-dihydropyrazol-1-ol (Cyclic Hemiaminal Intermediate B) step2->intermediate step3 Dehydration: Elimination of H₂O intermediate->step3  Acid or Base Catalyzed product 1H-Pyrazol-1-ol Product step3->product

Caption: Proposed mechanism for 1H-pyrazol-1-ol synthesis.

Experimental Considerations and Why They Matter:

  • Choice of Hydrazine Source: Free hydroxyhydrazine is unstable and can disproportionate. Therefore, it is almost always used as a more stable salt, such as hydroxyhydrazine hydrochloride or sulfate. The use of a salt necessitates the addition of a base to liberate the free nucleophile in situ.

  • Control of pH: This is the most critical parameter. A pH that is too low will fully protonate the hydroxyhydrazine, rendering it non-nucleophilic. A pH that is too high can cause the 1,3-dicarbonyl to undergo self-condensation or other side reactions. A buffered system or the slow addition of a mild base (e.g., sodium acetate, triethylamine) is often employed to maintain a weakly acidic to neutral pH (pH 4-7), which balances reagent stability and reactivity.

  • Solvent Selection: Protic solvents like ethanol or methanol are commonly used as they effectively solvate the reagents and intermediates.[5] The reaction can also be performed in water, which aligns with green chemistry principles.[6]

  • Temperature and Reaction Time: These reactions are typically run at temperatures ranging from room temperature to reflux.[7] The progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent degradation of the product.

Generalized Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazol-1-ol

This protocol provides a representative, generalized procedure. Researchers should perform stoichiometric calculations based on their specific starting materials and conduct small-scale trials to optimize conditions.

Materials and Reagents
  • Acetylacetone (1,3-dicarbonyl)

  • Hydroxyhydrazine Hydrochloride (NH₂NHOH·HCl)

  • Sodium Acetate (Base)

  • Ethanol (Solvent)

  • Ethyl Acetate (Extraction Solvent)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)

  • Standard laboratory glassware, magnetic stirrer, reflux condenser

Step-by-Step Methodology

G start Start: Assemble Reaction step1 1. Dissolve Hydroxyhydrazine HCl and Sodium Acetate in Ethanol. start->step1 step2 2. Add Acetylacetone dropwise at room temperature. step1->step2 step3 3. Heat mixture to reflux (approx. 78°C) for 4-8 hours. step2->step3 step4 4. Monitor reaction progress using TLC. step3->step4 step5 5. Cool to RT and remove Ethanol under reduced pressure. step4->step5 Upon completion step6 6. Perform Aqueous Work-up: Add water, extract with Ethyl Acetate. step5->step6 step7 7. Dry organic layer and concentrate to yield crude product. step6->step7 step8 8. Purify by column chromatography (Silica gel). step7->step8 end_node End: Pure 1H-Pyrazol-1-ol step8->end_node

Caption: General experimental workflow for 1H-pyrazol-1-ol synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve hydroxyhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol. Stir for 15-20 minutes at room temperature to allow for the in situ formation of free hydroxyhydrazine.

  • Reagent Addition: To the stirring solution, add acetylacetone (1.0 eq) dropwise. An initial exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 1H-pyrazol-1-ol.

Alternative Synthetic Routes

While the Knorr-type synthesis is primary, other methods have been suggested, particularly for nucleus-substituted derivatives. One notable route involves the nitrosation of α,β-unsaturated oximes, which cyclize to form pyrazole-1-oxide type structures that are related to N-hydroxypyrazoles.[2] Another potential but challenging route is the direct, selective oxidation of a pre-formed pyrazole at the N1 position, though controlling this to yield the N-hydroxy product over the isomeric N-oxide or ring-opened products is non-trivial.[8]

Trustworthiness: A Self-Validating System for Product Characterization

Confirming the successful synthesis of a 1H-pyrazol-1-ol and distinguishing it from potential isomers (like an isoxazole or a C-hydroxy pyrazole) is paramount. A combination of spectroscopic methods provides a robust validation system.

Table 1: Expected Spectroscopic Data for 3,5-Dimethyl-1H-pyrazol-1-ol

Technique Expected Observation Rationale for Validation
¹H NMR ~2.2 ppm (s, 6H, 2x CH₃), ~5.8 ppm (s, 1H, C4-H), ~8-10 ppm (br s, 1H, N-OH)The presence of a broad, exchangeable singlet for the N-OH proton and the absence of the typical broad N-H proton signal (>12 ppm) of a standard pyrazole are key indicators.
¹³C NMR ~10-12 ppm (CH₃), ~105 ppm (C4), ~145 ppm (C3/C5)Confirms the carbon skeleton of the pyrazole ring. The chemical shifts will differ slightly from a standard N-H pyrazole due to the electronic effect of the N-OH group.
IR Spectroscopy ~3400-3200 cm⁻¹ (broad, O-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1580 cm⁻¹ (C=N/C=C stretch)A strong, broad O-H band is the most telling feature. The absence of a sharp N-H band around 3150 cm⁻¹ helps rule out an unreacted pyrazole intermediate.
Mass Spec (ESI+) m/z = 115.08 [M+H]⁺Confirms the molecular weight of the target compound (C₅H₈N₂O, MW = 114.13 g/mol ).

Conclusion

The synthesis of 1H-pyrazol-1-ols from hydrazine derivatives is an accessible yet nuanced procedure that hinges on the careful execution of the Knorr pyrazole synthesis using a protected or salt form of hydroxyhydrazine. The key to success lies in meticulous control of reaction pH to manage the stability and nucleophilicity of the hydroxylated hydrazine source. By following the generalized protocol and employing the comprehensive validation methods outlined in this guide, researchers can confidently synthesize and characterize these valuable N-hydroxylated heterocyclic compounds for applications in drug discovery, coordination chemistry, and materials science.

References

  • Begtrup, M. (2012). Diazole, Triazole, and Tetrazole N-Oxides. Advances in Heterocyclic Chemistry, 107, 131-210.
  • Faisal, M., et al. (2021). Pyrazole and its derivatives are considered a pharmacologically important active scaffold... ResearchGate. [Link]

  • QuickCompany. (n.d.). Process For Preparation Of N Alkyl Hydroxypyrazoles. [Link]

  • Gomtsyan, A., et al. (2014). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Tetrahedron Letters, 55(30), 4157-4160. [Link]

  • Karrouchi, K., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Harnisch, H., et al. (1989). Process for the preparation of n-hydroxypyrazoles.
  • Huang, W., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(44), 35081-35084. [Link]

  • Pearce, A. J., et al. (2017). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 139(1), 443-451. [Link]

  • Fustero, S., et al. (2023). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 19, 1234-1265. [Link]

  • Zora, M. (2007). Development of new methods for the synthesis of pyrazoles, 4-iodopyrazoles, isoxazoles and 1,2,4-oxadiazoles. Middle East Technical University.
  • Fustero, S., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

  • Barluenga, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Journal of Organic Chemistry, 65(1), 237-243. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. [Link]

  • Kumar, P. B. R., et al. (2011). Synthesis of some novel 1-H pyrazole derivatives and their antibacterial activity studies. RASĀYAN Journal of Chemistry, 4(2), 400-404. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. [Link]

  • Patel, H. V., et al. (2014). Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 30(2), 653-658. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]

  • Fun, H.-K., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 17(10), 11623-11633. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Asian Journal of Organic Chemistry, 12(9), e202300224. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(16), 4786. [Link]

Sources

Application

Application Note: 1H-Pyrazol-1-ol as a Strategic Building Block in Organic Synthesis and Drug Design

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1H-Pyrazol-1-ol (1-Hydroxypyrazole) | CAS RN: 81945-73-5 Executive Summary & Mechanistic Rationale In modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1H-Pyrazol-1-ol (1-Hydroxypyrazole) | CAS RN: 81945-73-5

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry and organic synthesis, the demand for versatile heterocyclic scaffolds that can simultaneously act as structural bioisosteres and regioselective synthetic hubs is paramount. 1H-pyrazol-1-ol (commonly referred to as 1-hydroxypyrazole) has emerged as a highly privileged N-O building block.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a strategic tool. It serves two primary functions in drug development:

  • Carboxylic Acid Bioisostere: The N-hydroxyl group, when deprotonated, delocalizes its negative charge across the electron-rich pyrazole ring. This allows it to perfectly mimic the electrostatic profile of a carboxylate group while overcoming the poor membrane permeability traditionally associated with carboxylic acids [4].

  • Directing Group for Regiocontrolled Synthesis: The N-hydroxyl moiety can be transiently protected (e.g., as an O-benzyl ether) to act as a powerful directing group for C5-lithiation. This enables the precise, regioselective construction of highly substituted pyrazole scaffolds that would otherwise be inaccessible via standard electrophilic aromatic substitution [2].

Physicochemical Profiling: 1-Hydroxypyrazole vs. Carboxylic Acids

To justify the integration of 1H-pyrazol-1-ol into a drug discovery pipeline (such as the development of Aldose Reductase Inhibitors or NMDA receptor ligands[3][4]), we must evaluate its physicochemical advantages over traditional carboxylic acids.

Table 1: Comparative Physicochemical Advantages in Bioisosteric Replacement

PropertyCarboxylic Acid (-COOH)1-HydroxypyrazoleCausality / Impact on Drug Design
pKa ~4.0 - 4.5~6.0 - 7.5A higher pKa reduces the ionization fraction at physiological pH, significantly enhancing passive membrane diffusion and oral bioavailability.
Lipophilicity (cLogD) Low (Highly polar)Moderate to HighThe aromatic pyrazole core inherently increases lipophilicity, directly improving Blood-Brain Barrier (BBB) penetration.
Electrostatic Profile Localized negative chargeDelocalized over the pyrazole ringRetains critical hydrogen-bonding and ion-pairing interactions with target receptor residues (e.g., binding selectively to NMDA receptors) [3].
Vectorial Space Linear / Planar5-Membered RingProvides additional spatial vectors (C3, C4, C5) for introducing reactive handles to probe non-conserved regions of a receptor [4].

Experimental Methodologies and Protocols

Expertise & Experience Note: The synthesis and functionalization of 1H-pyrazol-1-ol require strict management of oxidation states and amphoteric properties. The protocols below are designed as self-validating systems; observing the specified physical phase changes and NMR shifts is critical to confirming reaction success.

Protocol A: Direct Synthesis of 1H-Pyrazol-1-ol from Pyrazole

Direct N-oxidation of pyrazole is notoriously sluggish due to the electron-deficient nature of the ring. This protocol utilizes extended oxidation followed by a rigorous, pH-controlled continuous extraction to isolate the highly water-soluble product [1].

Step-by-Step Methodology:

  • Oxidation: Suspend pyrazole (1.0 equiv, e.g., 147 mmol) and mCPBA (1.0 equiv) in ethyl acetate (500 mL). Stir at room temperature for 10 days.

    • Causality: Extended reaction time at ambient temperature prevents the thermal degradation of the sensitive N-oxide intermediate.

  • Concentration: Concentrate the reaction mixture in vacuo to yield a crude yellow paste.

  • Acidic Extraction: Extract the paste with water (6 x 100 mL) and concentrated HCl (100 mL). Wash the aqueous phase with dichloromethane (2 x 100 mL).

    • Causality: The strong acid protonates the pyrazole ring, pulling the target molecule into the aqueous phase while leaving non-basic organic impurities (like m-chlorobenzoic acid) in the organic wash.

  • Alkaline Shift & Primary Extraction: Add trisodium phosphate dodecahydrate to the aqueous phase and adjust the pH to 10 with NaOH. Concentrate to ~400 mL, then continuously extract with ether/dichloromethane (2:3 v/v) for 40 hours.

  • Acidification & Final Extraction: Acidify the remaining aqueous phase with concentrated HCl (200 mL) and continuously extract with dichloromethane/ether (2:3 v/v) for 70 hours.

    • Causality: 1-Hydroxypyrazole is highly amphoteric and water-soluble. Standard separatory funnel extraction is insufficient; continuous liquid-liquid extraction is mandatory to drive the equilibrium and achieve a viable yield.

  • Isolation: Combine the organic phases and concentrate in vacuo to yield 1-hydroxypyrazole as a yellow slurry (~38% yield) [1].

Protocol B: Regioselective C5-Functionalization via Directed Lithiation

Unprotected 1H-pyrazol-1-ol cannot be directly lithiated due to the acidic N-OH proton. O-protection masks this proton and provides coordination to guide the lithium reagent exclusively to the C5 position [2].

Step-by-Step Methodology:

  • O-Protection: React 1H-pyrazol-1-ol with benzyl bromide and N-ethyldiisopropylamine in dichloromethane.

    • Self-Validation: Analyze via

      
      C NMR. The 
      
      
      
      carbon signal must appear at ~80 ppm (characteristic of O-benzyl). If the signal appears at ~48 ppm, undesired N-alkylation (forming a pyrazole 1-oxide) has occurred [2].
  • Directed Lithiation: Dissolve the purified 1-(benzyloxy)pyrazole in anhydrous THF. Cool strictly to -78 °C. Add n-BuLi (1.2 equiv) dropwise and stir for 5 minutes.

    • Causality: The O-benzyl group acts as a Directed Metalation Group (DMG). The low temperature is critical to prevent ring fragmentation of the lithiated intermediate.

  • Electrophilic Trapping: Introduce the desired electrophile (e.g., diethyl N-Boc iminomalonate) in THF. Stir at -78 °C, then allow warming to room temperature [3].

  • Deprotection: Remove the O-benzyl group via hydrogenolysis (

    
    , Pd/C) or treatment with hydrogen bromide to yield the final 5-substituted 1H-pyrazol-1-ol.
    

Visualizing the Synthetic Logic

The following workflow maps the critical dependency on the O-protecting group to achieve regiocontrolled C5-lithiation, a cornerstone technique for generating complex pyrazole libraries in drug discovery.

G A 1H-pyrazol-1-ol (Starting Material) B O-Protection (Benzyl Bromide, DIPEA) A->B C 1-(Benzyloxy)pyrazole (Protected Intermediate) B->C D Directed C5-Lithiation (n-BuLi, -78 °C) C->D E Electrophilic Trapping (E+ addition) D->E F 5-Substituted 1-(Benzyloxy)pyrazole E->F G Deprotection (HBr or H2, Pd/C) F->G H 5-Substituted 1H-pyrazol-1-ol G->H

Workflow for C5-functionalization of 1H-pyrazol-1-ol via directed lithiation.

References

  • ChemicalBook. "1-hydroxy-1H-pyrazole | 81945-73-5".
  • American Chemical Society (ACS). "Synthesis of 5-Substituted 1-Hydroxypyrazoles through Directed Lithiation of 1-(Benzyloxy)pyrazole".
  • PubMed Central (PMC). "N-Hydroxypyrazolyl glycine derivatives as selective N-methyl-D-aspartic acid receptor ligands".
  • CORA (University College Cork). "Recent developments in the practical application of novel carboxylic acid bioisosteres".
Method

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Introduction to the Pyrazole Moiety: A Privileged Scaffold The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pyrazole Moiety: A Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility allows it to serve as a core structural motif in a multitude of clinically successful drugs, targeting a wide array of biological pathways.[3][4] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its promiscuous yet specific binding to various enzymatic targets.[3] This guide will delve into the diverse applications of pyrazole derivatives in medicinal chemistry, with a particular focus on the synthesis and therapeutic relevance of pyrazolones, which exist in tautomeric equilibrium with hydroxypyrazoles. We will explore key therapeutic areas, provide detailed synthetic protocols, and elucidate the underlying mechanisms of action that underscore the enduring importance of the pyrazole nucleus in drug discovery.

Therapeutic Applications of Pyrazole Derivatives

The substitution pattern on the pyrazole ring can be readily modified, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of pyrazole-containing drugs with a broad spectrum of activities.[5][6]

Anti-inflammatory Agents: The Legacy of COX-2 Inhibition

Perhaps one of the most celebrated applications of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib, a diaryl-substituted pyrazole, is a blockbuster nonsteroidal anti-inflammatory drug (NSAID) that exemplifies this class.[1] The pyrazole core orients the substituent groups in a manner that allows for selective binding to the COX-2 active site over the constitutively expressed COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3]

Derivatives of pyrazole continue to be explored for their anti-inflammatory potential, with research focusing on modulating their activity against various inflammatory mediators.[5][7]

Anticancer Therapeutics: Targeting Proliferative Pathways

The pyrazole nucleus is a common feature in a growing number of anticancer agents.[2][8] These compounds exert their effects through diverse mechanisms, including the inhibition of key kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[9][10] For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[11][12]

The structural versatility of the pyrazole scaffold allows for the design of inhibitors that can target the ATP-binding site of various kinases, making it a valuable platform for the development of next-generation oncology drugs.[9]

Antimicrobial Agents: A Scaffold for Combating Resistance

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[1][13][14] The mechanism of action for many pyrazole-based antimicrobials involves the disruption of essential cellular processes in pathogens.[5] For example, some derivatives have been found to inhibit bacterial cell wall synthesis or interfere with microbial metabolic pathways.[5]

The ability to functionalize the pyrazole ring at multiple positions provides a rich chemical space for the development of new antimicrobial drugs with improved potency and a reduced propensity for resistance development.[13]

Focus on Pyrazolones: Synthesis and Therapeutic Significance

Pyrazolones are a class of compounds characterized by a pyrazole ring containing a carbonyl group. They exist in tautomeric forms, including 1H-pyrazol-3-ol and 1H-pyrazol-5-ol. This structural feature is central to their biological activity and has been exploited in the development of various therapeutic agents.

Mechanism of Action: Radical Scavenging and Beyond

One of the most well-studied pyrazolone drugs is edaravone, a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS). The pyrazolone ring is crucial for its antioxidant activity, enabling it to donate an electron and a proton to neutralize reactive oxygen species (ROS). Other pyrazolone derivatives have been investigated for a range of activities, including antimicrobial and anticancer effects.

Experimental Protocols

Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a general and efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles through the reaction of a 1,3-diaryl-2-propene-1-one (chalcone) with a hydrazine derivative.[2]

Materials:

  • 1,3-diaryl-2-propene-1-one (chalcone)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diaryl-2-propene-1-one (1 mmol) in glacial acetic acid (10 mL).

  • Add phenylhydrazine (1.1 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-trisubstituted pyrazole derivative.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Acts as both a solvent and a catalyst for the cyclocondensation reaction.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate.

  • Ice-cold water: The product is typically insoluble in water, so pouring the reaction mixture into cold water facilitates its precipitation and separation from the reaction medium.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic activity of a synthesized pyrazole derivative against a cancer cell line (e.g., MCF-7, a human breast cancer cell line) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized pyrazole derivative

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the pyrazole derivative in culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours in a CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System:

  • The inclusion of both positive and negative (vehicle) controls is essential for validating the assay results. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent.

Data Presentation

Table 1: Representative Biological Activities of Pyrazole Derivatives

Compound ClassTherapeutic AreaExample Target/MechanismRepresentative IC50/Activity
Diaryl PyrazolesAnti-inflammatoryCOX-2 InhibitionCelecoxib: COX-2 IC50 ~40 nM
Pyrazolo[1,5-a]pyrimidinesAnticancerKinase Inhibition (e.g., EGFR)IC50 values in the micro- to nano-molar range against various cancer cell lines.[9]
Thiazolyl-PyrazolinesAnticancerEGFR Kinase InhibitionPotent inhibition with IC50 values as low as 0.07 µM.
Pyrazole-based HydrazonesAntimicrobialDisruption of bacterial cell wallMIC values in the range of 0.78–1.56 µg/ml against Gram-positive strains.
PyrazolonesNeuroprotectiveFree Radical ScavengingEdaravone

Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product chalcone 1,3-Diaryl-2-propene-1-one (Chalcone) pyrazole 1,3,5-Trisubstituted Pyrazole chalcone->pyrazole hydrazine Phenylhydrazine hydrazine->pyrazole solvent Glacial Acetic Acid heat Reflux

Caption: General workflow for the synthesis of 1,3,5-trisubstituted pyrazoles.

G cluster_workflow MTT Assay Workflow cluster_principle Assay Principle seed Seed Cancer Cells in 96-well plate treat Treat with Pyrazole Derivative seed->treat incubate Incubate for 48h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 dissolve Dissolve Formazan with DMSO incubate2->dissolve read Read Absorbance at 570 nm dissolve->read analyze Calculate IC50 read->analyze mtt MTT (Yellow) formazan Formazan (Purple) mtt->formazan Mitochondrial Reductase (in viable cells)

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Conclusion

The pyrazole scaffold, and by extension, its tautomeric forms like pyrazolones, represents a remarkably successful and enduring platform in medicinal chemistry. Its synthetic tractability and capacity for diverse biological interactions have cemented its role in the development of treatments for a wide range of human diseases. The continued exploration of novel pyrazole derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, promises to yield the next generation of innovative therapeutics. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this privileged heterocyclic system.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC. (n.d.).
  • Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. (n.d.).
  • Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC. (n.d.).
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (n.d.).
  • View of SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. (n.d.).
  • Current status of pyrazole and its biological activities - PMC. (n.d.).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).
  • (PDF) A one-step synthesis of pyrazolone - ResearchGate. (2025, October 16).
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC - NIH. (n.d.).
  • 5-Hydrazinyl-4-phenyl-1H-pyrazole: A Versatile Reagent in Medicinal Chemistry - Benchchem. (n.d.).
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. (n.d.).
  • Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applications-A Review. (n.d.).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8).
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. (2019, September 17).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • (PDF) Synthesis of some novel 1-H pyrazole derivatives and their antibacterial activity studies | Request PDF. (n.d.).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 10).
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20).
  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. (n.d.).
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022, September 29).
  • Taher, A.T., Sarg, M.T.M., Ali, N.R.E., & Elnagdi, N.H. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Bioorganic Chemistry, 89, 103023.
  • Abdellatif, K.R.A., Abdelall, E.K.A., Lamie, P.F., Labib, M.B., El-Nahaas, E., & Abdelhakeem, M.M. (2020). New pyrazole derivatives possessing amino/methanesulphonyl pharmacophore with good gastric safety profile: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory activity and histopathological studies. Bioorganic Chemistry, 95, 103540.
  • Hassan, A.S., et al. (2020). New pyrazole derivatives as potent COX-1/COX-2 inhibitors. Bioorganic Chemistry.
  • El-Shoukrofy, M.S., et al. (2019). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. Bioorganic Chemistry, 85, 541-557.
  • Lv, K., et al. (2018). Synthesis and biological evaluation of novel thiazolyl-pyrazoline derivatives as potent EGFR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 143, 184-193.
  • Al-Said, M.S., et al. (2020). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 10(52), 31393-31407.
  • Synthesis and cardiotonic activity of esters of 2-substituted 5-acetyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids. (1993). Il Farmaco, 48(2), 225-35.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. (2023, February 10).
  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed. (2024, February 15).

Sources

Application

Application Notes &amp; Protocols: The 1H-Pyrazole Core in Modern Agrochemical Synthesis

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals The 1H-pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in the development of modern agr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals

The 1H-pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in the development of modern agrochemicals.[1] Its remarkable chemical versatility and stability allow for extensive structural modifications, leading to a vast library of derivatives with potent and specific biological activities.[2][3] This has established the pyrazole moiety as a "privileged structure" in agrochemical discovery, a recurring and essential motif in a multitude of highly successful commercial fungicides, herbicides, and insecticides.[4] While the specific tautomer "1H-pyrazol-1-ol" (an N-hydroxypyrazole) represents a subset of this class, the broader 1H-pyrazole core is the fundamental building block for the most impactful agrochemicals on the market.[5][6]

This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the synthesis and application of pyrazole-based agrochemicals. We will dissect the mechanisms of action, provide detailed, field-proven synthesis protocols for key compound classes, and present comparative data to inform future discovery efforts.

Part I: The Pyrazole Core in Modern Fungicides: Targeting Fungal Respiration

A dominant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These molecules have revolutionized fungal disease control in crops due to their high efficacy and specific mode of action.[7][8]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides, such as bixafen and fluxapyroxad, function by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungal cells.[2][4]

Causality of Inhibition:

  • Binding: The pyrazole carboxamide molecule binds to the ubiquinone-binding (Qp) site of the SDH enzyme complex.

  • Electron Blockade: This binding physically obstructs the transfer of electrons from succinate to ubiquinone.

  • Energy Crisis: The disruption of the electron transport chain halts the production of ATP, the cell's primary energy currency.

  • Cellular Collapse: Deprived of energy, the fungal cell cannot maintain essential metabolic processes, leading to the inhibition of spore germination, arrested mycelial growth, and ultimately, cell death.[4]

The diagram below illustrates this targeted disruption of the fungal respiratory process.

SDHI_Mechanism cluster_Mitochondrion Fungal Mitochondrion Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e⁻ transfer UQH2 UQH₂ UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP SDHI Pyrazole Carboxamide (e.g., Bixafen) SDHI->SDH INHIBITION

Caption: Mechanism of pyrazole carboxamide SDHI fungicides.

Application Note & Synthesis Protocol: Knorr Synthesis of a Pyrazole Carboxamide Precursor

The Knorr pyrazole synthesis is a foundational and highly versatile method for creating the pyrazole core. It involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent, like a β-ketoester) with a hydrazine derivative.[9][10] This protocol outlines the synthesis of a key pyrazole carboxylic acid intermediate, a precursor for many SDHI fungicides.[11]

Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid [11]

This multi-step synthesis is a representative pathway for creating the core scaffold of fungicides like Bixafen.

Step 1: Synthesis of the β-Ketoester Equivalent The synthesis begins by creating a reactive β-ketoester equivalent from simpler starting materials. This is a common strategy when the desired 1,3-dicarbonyl is not commercially available.

Step 2: Cyclocondensation (Knorr Reaction)

  • Reactants: The β-ketoester from Step 1 is reacted with methylhydrazine.

  • Rationale: The more nucleophilic nitrogen of methylhydrazine attacks the more electrophilic carbonyl carbon of the ketoester. This is followed by an intramolecular cyclization and dehydration, driven by the formation of the stable aromatic pyrazole ring.[12] Acetic acid is often used as a catalyst to facilitate the initial condensation.[12]

  • Solvent: A protic solvent like ethanol or propanol is typically used.[12]

  • Procedure:

    • Dissolve the β-ketoester equivalent (1.0 eq) in ethanol in a round-bottom flask equipped with a condenser.

    • Add methylhydrazine (1.1 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude ethyl pyrazole-4-carboxylate.

Step 3: Saponification and Acidification

  • Rationale: The ester group is hydrolyzed to a carboxylic acid, which is essential for the final amide coupling step to produce the active fungicide.

  • Procedure:

    • Dissolve the crude ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide (NaOH) solution.

    • Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~2.

    • The pyrazole carboxylic acid will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[11]

This carboxylic acid is now ready for the final amide coupling with a substituted aniline to produce the target SDHI fungicide.

Knorr_Synthesis_Workflow cluster_workflow Synthesis of Pyrazole Carboxylic Acid Precursor Start β-Ketoester + Methylhydrazine Reaction Step 1: Knorr Cyclocondensation (Ethanol, Acetic Acid, Reflux) Start->Reaction Intermediate Crude Ethyl Pyrazole-4-carboxylate Reaction->Intermediate Saponification Step 2: Saponification (NaOH, Ethanol, Reflux) Intermediate->Saponification Hydrolyzed Sodium Pyrazole-4-carboxylate (in solution) Saponification->Hydrolyzed Acidification Step 3: Acidification (HCl, 0°C) Hydrolyzed->Acidification Purification Filtration & Drying Acidification->Purification Product Final Product: 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid Purification->Product

Caption: General workflow for the synthesis of a pyrazole fungicide precursor.

Part II: Pyrazole-Based Herbicides: Inhibiting Pigment Biosynthesis

Pyrazole derivatives are also central to a major class of herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[13][14] These are often called "bleaching" herbicides.

Mechanism of Action: HPPD Inhibition

HPPD is a critical enzyme in the plant's tyrosine catabolism pathway.[15]

Causality of Herbicidal Action:

  • Target: HPPD is essential for the biosynthesis of plastoquinone and tocopherols.

  • Inhibition: Pyrazole-based herbicides, like pyrasulfotole, act as competitive inhibitors of the HPPD enzyme.[16]

  • Pathway Disruption: Inhibition of HPPD leads to a depletion of plastoquinone. Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is itself a key step in carotenoid biosynthesis.

  • Photo-Oxidative Damage: Carotenoids protect chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" of new plant growth, cessation of photosynthesis, and eventual plant death.[15]

Application Note & Synthesis Protocol: Synthesis of a Pyrazole Benzophenone Herbicide

The synthesis of HPPD-inhibiting herbicides often involves building a substituted pyrazole core and then acylating it to introduce the necessary benzophenone moiety.[15][17]

Protocol: Synthesis of a 1-Acyl-3-phenyl-pyrazol Benzophenone Derivative [15]

Step 1: Synthesis of the Pyrazole Core

  • Reactants: The synthesis starts with the reaction of a 1,3-dicarbonyl compound (e.g., 1,3-diphenylpropane-1,3-dione) and dimethylformamide dimethylacetal (DMF-DMA).

  • Rationale: This forms an enaminone intermediate, which is then cyclized with a hydrazine to form the pyrazole ring. This is an alternative to the direct Knorr synthesis and offers different substitution patterns.

  • Procedure:

    • Reflux 1,3-diphenylpropane-1,3-dione (1.0 eq) with DMF-DMA (1.5 eq) for 3-5 hours.

    • Remove excess DMF-DMA under vacuum.

    • Dissolve the resulting enaminone intermediate in ethanol.

    • Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.

    • Reflux for 2-3 hours until cyclization is complete (monitored by TLC).

    • Cool the mixture and collect the precipitated 3,5-diphenyl-1H-pyrazole by filtration.

Step 2: Acylation of the Pyrazole Ring

  • Rationale: The N-H of the pyrazole ring is acylated with a substituted benzoyl chloride. This "benzoyl" group is a key pharmacophore for HPPD inhibition.[16]

  • Procedure:

    • Suspend the 3,5-diphenyl-1H-pyrazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, such as triethylamine (1.2 eq), to act as an acid scavenger.

    • Cool the mixture in an ice bath.

    • Slowly add the desired substituted benzoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final pyrazole benzophenone herbicide.[15]

Part III: Pyrazole Insecticides: Disrupting the Nervous System

The phenylpyrazole class, exemplified by the broad-spectrum insecticide Fipronil, is another critical application of pyrazole chemistry in crop protection.[18][19]

Mechanism of Action: GABA Receptor Antagonism

Fipronil and related insecticides are potent neurotoxins that target the central nervous system of insects.[20]

Causality of Insecticidal Action:

  • Target: The primary target is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABA-A receptor) in insect neurons.[18]

  • Blockade: Fipronil acts as a non-competitive antagonist, binding within the chloride channel itself.[20][21] This physically blocks the influx of chloride ions that would normally be triggered by GABA binding.

  • Hyperexcitation: GABA is an inhibitory neurotransmitter. By blocking its action, Fipronil prevents the "calming" or inhibitory signals in the neuron. This leads to uncontrolled neuronal firing and hyperexcitation of the insect's central nervous system.

  • Lethality: The continuous nerve stimulation results in paralysis and ultimately the death of the insect. Fipronil exhibits high selectivity for insect GABA receptors over mammalian receptors, which is a key factor in its safety profile for non-target species.[18][22]

Data Presentation: Comparative Biological Activity

The true value of synthesizing new pyrazole derivatives lies in their biological efficacy. The tables below summarize quantitative data from various studies, showcasing the potent activity of novel pyrazole compounds.

Table 1: Fungicidal Activity (EC₅₀) of Novel Pyrazole Derivatives EC₅₀ (μg/mL) is the concentration that inhibits 50% of fungal growth.

Compound IDBotrytis cinereaRhizoctonia solaniValsa maliReference
Compound 26 2.4322.1821.787[2]
Compound 7ai -0.37-[7]
Bixafen -0.25-[11]
Hymexazol -10.49-[11]

Table 2: Herbicidal Activity of Pyrazole Derivatives Against Barnyard Grass (Echinochloa crus-galli)

Compound IDDosage (mmol m⁻²)Herbicidal ActivityReference
Compound 5n 0.05Good[17]
Compound 5o 0.05Good[17]
Pyrazoxyfen 0.05Moderate[17]

Conclusion

The 1H-pyrazole core is an exceptionally fruitful scaffold for the discovery and development of high-performance agrochemicals. Its synthetic tractability, particularly through robust methods like the Knorr synthesis, allows for precise tuning of its physical and biological properties. By targeting fundamental biological processes—from cellular respiration in fungi and pigment biosynthesis in weeds to neural transmission in insects—pyrazole derivatives provide essential tools for modern crop protection. The protocols and mechanisms detailed in this guide serve as a foundational resource for scientists aiming to innovate and build upon the remarkable legacy of pyrazole chemistry in agriculture.

References

  • Fu, Q., et al. (2020). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Pest Management Science, 76(3), 868-879. Available at: [Link]

  • Ohio State University. (2019). Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol. U.OSU. Available at: [Link]

  • Wikipedia. Fipronil. Available at: [Link]

  • Li, Y., et al. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances. Available at: [Link]

  • Chem Help ASAP. Knorr Pyrazole Synthesis. Available at: [Link]

  • ResearchGate. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Available at: [Link]

  • ResearchGate. (2023). Mode of action of pyrazoles and pyridazinones. Available at: [Link]

  • Gant, D. B., et al. (1998). Mechanisms for Selective Toxicity of Fipronil Insecticide and Its Sulfone Metabolite and Desulfinyl Photoproduct. Chemical Research in Toxicology. Available at: [Link]

  • Wang, M., et al. (2025). Design, synthesis, herbicidal activity evaluation, and molecular docking of novel cyclohexenone derivatives containing pyrazole group as potential HPPD inhibitors. Pest Management Science. Available at: [Link]

  • ResearchGate. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Available at: [Link]

  • Biomaterial Database. (2020). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Available at: [Link]

  • Liu, X., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. Available at: [Link]

  • Bonmatin, J., et al. (2015). Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites. Environmental Science and Pollution Research International. Available at: [Link]

  • Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

  • Gao, Y., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Available at: [Link]

  • ResearchGate. (2016). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. Available at: [Link]

  • Frontiers. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Available at: [Link]

  • Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Gomaa, M. A.-M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Available at: [Link]

  • RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available at: [Link]

  • Journal de la Société Marocaine de Chimie. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. Available at: [Link]

  • ResearchGate. (2025). A one-step synthesis of pyrazolone. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2019). Molecules. Available at: [Link]

  • Google Patents. (2021). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available at: [Link]

  • Hou, Y., et al. (2020). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers in Chemistry. Available at: [Link]

  • ACS Publications. (2022). 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity. Available at: [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2022). Molecules. Available at: [Link]

  • Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, 71(7), 1467. Available at: [Link]

Sources

Method

Application Note: "1H-pyrazol-1-ol" Derived Molecular Asterisks and Metal Complexes for Organic Electronics

Executive Summary The development of high-efficiency organic light-emitting diodes (OLEDs) relies heavily on the precise engineering of triplet energy ( ) levels and molecular orbitals. 1H-pyrazol-1-ol (CAS 81945-73-5) [...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of high-efficiency organic light-emitting diodes (OLEDs) relies heavily on the precise engineering of triplet energy (


) levels and molecular orbitals. 1H-pyrazol-1-ol  (CAS 81945-73-5) [1] has emerged as a highly versatile, dual-purpose building block in materials science. Its unique structural duality—featuring a nucleophilic N-OH group and a metal-coordinating pyrazole ring—enables the synthesis of both ultra-high triplet energy host materials and highly efficient phosphorescent transition metal emitters [2].

This application note provides a comprehensive guide to synthesizing, validating, and integrating 1H-pyrazol-1-ol derivatives into organic electronic devices, specifically focusing on blue phosphorescent OLEDs (PhOLEDs).

Mechanistic Rationale: The Causality of Molecular Design

The Steric Decoupling Effect in Host Materials

To achieve deep-blue phosphorescence, the host material must possess a


 energy higher than that of the emitter (typically >2.8 eV) to prevent reverse energy transfer (exciton quenching). By reacting 1H-pyrazol-1-ol with a fluorinated core (e.g., hexafluorobenzene), we generate pyrazolyloxy-substituted benzenes [3].
  • Causality: The resulting N-O-C ether linkage acts as a steric "ball-and-socket" joint. The oxygen atom breaks the extended

    
    -conjugation between the central benzene core and the peripheral pyrazole rings. This structural decoupling confines the excitons, preserving the high triplet energy of the isolated aromatic systems while enhancing the material's amorphous film-forming properties.
    
N,O-Bidentate Coordination for Emitters
  • Causality: When deprotonated, 1H-pyrazol-1-ol forms a bidentate N,O-ligand. The oxygen atom acts as a strong

    
    -donor, while the pyrazole nitrogen functions as a 
    
    
    
    -acceptor. When coordinated to Iridium(III), this strong ligand field significantly widens the HOMO-LUMO gap compared to traditional acetylacetonate (acac) ligands, pushing the emission spectrum into the deep-blue region.

Synthetic Workflows and Device Integration

Workflow cluster_host Host Material Synthesis (SNAr) cluster_emit Emitter Synthesis (Coordination) A 1H-pyrazol-1-ol (Pro-Nucleophile / Pro-Ligand) B1 Deprotonation (K2CO3, THF/DMF) A->B1 B2 Ir-Cl Bridge Cleavage (Na2CO3, 2-Ethoxyethanol) A->B2 C1 Nucleophilic Attack on Hexafluorobenzene B1->C1 D1 Hexakis(pyrazol-1-yloxy)benzene (High T1 Host) C1->D1 OLED High-Efficiency Blue PhOLED Device D1->OLED C2 N,O-Bidentate Chelation B2->C2 D2 FIr(pzO) Complex (Deep Blue Emitter) C2->D2 D2->OLED

Figure 1: Dual synthetic pathways of 1H-pyrazol-1-ol for OLED components.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Hexakis(1H-pyrazol-1-yloxy)benzene (Host Material)

This protocol utilizes a Nucleophilic Aromatic Substitution (


) mechanism [3].

Reagents:

  • 1H-pyrazol-1-ol: 6.5 equivalents

  • Hexafluorobenzene: 1.0 equivalent

  • Potassium Carbonate (

    
    ): 10.0 equivalents
    
  • Solvent: Tetrahydrofuran (THF) / Dimethylformamide (DMF) (1:1 v/v)

Step-by-Step Methodology:

  • Deprotonation: Suspend 1H-pyrazol-1-ol and

    
     in the THF/DMF mixture under a nitrogen atmosphere. Stir at room temperature for 30 minutes.
    
    • Causality:

      
       is a mild base sufficient to deprotonate the N-OH group without causing solvent degradation. DMF accelerates the 
      
      
      
      reaction by stabilizing the polar Meisenheimer complex transition state, while THF maintains the solubility of the starting materials.
  • Nucleophilic Attack: Add hexafluorobenzene dropwise via a syringe.

    • Causality: Fluorine is a highly electronegative leaving group, heavily activating the benzene core for multiple successive nucleophilic attacks.

  • Thermal Activation: Heat the reaction mixture to 80 °C and reflux for 48 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). The highly polar 1H-pyrazol-1-ol spot (

    
    ) should be consumed, replaced by a non-polar, UV-active spot (
    
    
    
    ) corresponding to the hexakis product.
  • Workup: Quench the reaction with distilled water (100 mL) to dissolve inorganic salts. Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Wash the combined organic layers vigorously with brine (
    
    
    
    mL) to completely remove residual DMF.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the crude solid from boiling ethanol.
    
  • Self-Validation Checkpoint 2 (NMR): Analyze the purified crystals via

    
     NMR and 
    
    
    
    NMR. A successful reaction is validated by the complete absence of fluorine signals in the
    
    
    NMR spectrum (indicating 100% substitution) and exactly three distinct proton environments in the
    
    
    NMR spectrum (representing the symmetric pyrazole rings).
Protocol B: Synthesis of FIr(pzO) (Blue Phosphorescent Emitter)

Reagents:

  • 
     (Iridium dimer): 1.0 equivalent
    
  • 1H-pyrazol-1-ol: 2.5 equivalents

  • Sodium Carbonate (

    
    ): 5.0 equivalents
    
  • Solvent: 2-Ethoxyethanol

Step-by-Step Methodology:

  • Reaction Setup: Combine the Iridium dimer, 1H-pyrazol-1-ol, and

    
     in a Schlenk flask containing degassed 2-ethoxyethanol.
    
  • Bridge Cleavage: Heat the mixture to 120 °C under nitrogen for 16 hours.

    • Causality: The high boiling point of 2-ethoxyethanol provides the necessary thermal energy to cleave the highly stable Ir-Cl-Ir bonds.

      
       acts as a proton scavenger, driving the equilibrium toward the coordination of the pyrazol-1-olate ligand.
      
  • Self-Validation Checkpoint 1 (Photoluminescence): Observe the reaction flask under a 365 nm UV lamp. The initial cloudy yellow suspension will transition into a clear solution exhibiting intense, bright blue luminescence, indicating the successful formation of the heteroleptic complex.

  • Isolation: Cool the mixture to room temperature and add deionized water to precipitate the complex. Filter the precipitate and wash sequentially with water and cold methanol to remove unreacted ligand.

  • Device-Grade Purification: Subject the dried powder to temperature-gradient vacuum sublimation at 220 °C under high vacuum (

    
     Torr).
    
  • Self-Validation Checkpoint 2 (Purity): The sublimed material must exhibit a single, sharp emission peak at

    
     nm in its photoluminescence (PL) spectrum. Any broad tailing indicates residual free ligand or thermal degradation products, which act as non-radiative trap states in OLEDs.
    

Quantitative Data Summary

The integration of 1H-pyrazol-1-ol derivatives yields materials with highly optimized energy levels for charge injection and exciton confinement.

MaterialPrimary FunctionHOMO (eV)LUMO (eV)

Energy (eV)
PLQY (%)
Hexakis(1H-pyrazol-1-yloxy)benzene PhOLED Host-6.20-2.602.95N/A
FIr(pzO) Deep-Blue Emitter-5.80-3.002.70> 85%
mCP (Industry Standard Host)Reference Host-6.10-2.402.90N/A

Table 1: Photophysical and electrochemical properties of 1H-pyrazol-1-ol derived materials compared to industry standards.

Device Mechanism & Energy Alignment

To achieve high external quantum efficiency (EQE), the energy levels of the synthesized materials must facilitate barrier-free charge injection while strictly confining excitons to the emitter.

EnergyTransfer H Hole (+) HostEx Asterisk Host (T1 = 2.95 eV) H->HostEx Recombination E Electron (-) E->HostEx Recombination EmitEx FIr(pzO) Emitter (T1 = 2.70 eV) HostEx->EmitEx Dexter Transfer (ΔE > 0) Photon Blue Photon EmitEx->Photon Phosphorescence (Radiative Decay)

Figure 2: Exciton formation and Dexter energy transfer logic in the 1H-pyrazol-1-ol based PhOLED.

References

  • Sanz, D., Jiménez, J. A., Claramunt, R. M., & Elguero, J. (2004). Multidentate ligands from N-hydroxy- and N-aminopyrazole. Arkivoc. URL:[Link]

Application

Advanced Analytical Characterization of 1H-Pyrazol-1-ol: Resolving Tautomeric Dynamics and Structural Integrity

Executive Summary & Chemical Context 1H-Pyrazol-1-ol (CAS: 52277-85-7, MW: 84.08 g/mol ) is a versatile heterocyclic building block of critical importance in pharmaceutical development, coordination chemistry, and materi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1H-Pyrazol-1-ol (CAS: 52277-85-7, MW: 84.08 g/mol ) is a versatile heterocyclic building block of critical importance in pharmaceutical development, coordination chemistry, and materials science[1]. It serves as a core pharmacophore in the design of ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


-aminobutyric acid type A (GABA

) receptor ligands (e.g., 4-PHP analogues)[2], antimalarial dihydroorotate dehydrogenase (DHODH) inhibitors[3], and novel energetic materials.

The primary analytical challenge in characterizing 1H-pyrazol-1-ol lies in its dynamic prototropic tautomerism . The molecule exists in an equilibrium between the N-hydroxy form (1H-pyrazol-1-ol) and its corresponding zwitterionic or keto forms (pyrazole N-oxide / 1,2-dihydro-3H-pyrazol-3-one)[1][4]. Because this dynamic interconversion is heavily influenced by solvent polarity, pH, and temperature, a single analytical modality is insufficient for rigorous characterization.

This application note outlines a self-validating, orthogonal analytical framework utilizing Multinuclear NMR, LC-HRMS, and X-Ray Crystallography to definitively characterize 1H-pyrazol-1-ol and its derivatives.

Orthogonal Analytical Strategy

To ensure absolute structural integrity, researchers must employ an orthogonal workflow that interrogates the molecule in the solution state, gas phase, and solid state.

Workflow A 1H-Pyrazol-1-ol (Analyte) B1 Solution State: Multinuclear NMR A->B1 B2 Gas Phase: LC-HRMS A->B2 B3 Solid State: X-Ray Crystallography A->B3 C1 Tautomeric Equilibrium (1H, 13C, 15N) B1->C1 DMSO-d6 / CDCl3 C2 Molecular Weight & Fragmentation B2->C2 ESI+ / ESI- C3 3D Conformation & H-Bonding Network B3->C3 MoKα Radiation D Orthogonal Structural Validation C1->D C2->D C3->D

Orthogonal analytical workflow for the structural and tautomeric characterization of 1H-pyrazol-1-ol.

Nuclear Magnetic Resonance (NMR) Profiling

Causality & Rationale

Standard


H NMR is fundamental for determining the molecular structure of pyrazole derivatives[1]. However, rapid proton exchange on the NMR timescale often results in signal broadening or time-averaged peaks, masking the true tautomeric state.

The Self-Validating System: To break this ambiguity, we employ


N NMR spectroscopy. The chemical shifts of nitrogen atoms are exquisitely sensitive to their bonding state (N-OH vs. N

=O

), making it the definitive tool for distinguishing between tautomers[1]. Furthermore, by acquiring spectra in both a non-polar solvent (CDCl

) and a strong hydrogen-bond acceptor (DMSO-

), we force a shift in the tautomeric equilibrium. If the structural assignment is correct, the

N chemical shifts will predictably migrate, internally validating the structural hypothesis.
Step-by-Step Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve 15-20 mg of highly purified 1H-pyrazol-1-ol in 0.6 mL of deuterated solvent (prepare two parallel samples: one in CDCl

    
     and one in DMSO-
    
    
    
    ).
  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference for

    
    H and 
    
    
    
    C. Use nitromethane as an external capillary reference for
    
    
    N.
  • Acquisition (

    
    H and 
    
    
    
    C):
    Acquire
    
    
    H spectra at 400 MHz or higher (minimum 16 scans). Acquire
    
    
    C spectra with proton decoupling (minimum 512 scans) to ensure adequate signal-to-noise for the quaternary/heteroaromatic carbons.
  • Acquisition (

    
    N HMBC):  Due to the low natural abundance of 
    
    
    
    N, utilize 2D
    
    
    H-
    
    
    N Heteronuclear Multiple Bond Correlation (HMBC) optimized for long-range coupling constants (
    
    
    Hz).
Quantitative Data Summary
NucleusExpected Shift Range (

, ppm)
Multiplicity / AssignmentCausality / Diagnostic Value

H
10.5 - 12.0 ppmBroad singlet (1H, -OH)Highly variable based on solvent/concentration; indicates H-bonding.

H
6.0 - 7.5 ppmMultiplets (3H, Pyrazole CH)Defines the substitution pattern of the pyrazole ring.

C
105.0 - 140.0 ppm3 distinct signals (C3, C4, C5)Confirms carbon backbone integrity.

N
~ -170 to -190 ppmN1 (N-OH form)Diagnostic for the N-hydroxy tautomer[1].

N
~ -70 to -90 ppmN2 (Unprotonated)Distinctly separated from N1; shift changes indicate tautomerization.

High-Resolution Mass Spectrometry (LC-HRMS)

Causality & Rationale

While NMR provides connectivity, HRMS confirms the exact molecular formula and reveals gas-phase stability. 1H-pyrazol-1-ol is an amphoteric molecule; the N-OH group can be deprotonated, while the basic pyrazole nitrogens can be protonated. Therefore, analyzing the sample in both Positive (ESI+) and Negative (ESI-) Electrospray Ionization modes prevents false negatives.

The Self-Validating System: To ensure sub-ppm mass accuracy (critical for drug development), a solution of sodium formate clusters is injected at the beginning of each chromatographic run. This provides an internal mass calibration curve that automatically corrects for instrument drift during the run[2].

Step-by-Step Protocol: LC-HRMS
  • Chromatographic Separation: Utilize a Phenomenex Luna C18(2) column (150 mm × 4.6 mm, 3

    
    m, 100 Å) maintained at 40 °C to ensure sharp peak shapes for polar analytes[2].
    
  • Mobile Phase:

    • Solvent A: H

      
      O with 0.1% Formic Acid (promotes ESI+ ionization).
      
    • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.8 mL/min[5].

  • Source Parameters: Set the drying gas temperature to 200 °C with a flow of 7 L/min. Set the capillary voltage to

    
    4100 V (depending on polarity), and nebulizer pressure to 2.0 bar[2].
    
  • Calibration Injection: Inject 5

    
    L of 10 mM sodium formate solution prior to the analyte gradient[2].
    
Quantitative Data Summary
ParameterSpecification / Expected Result
Exact Mass (Theoretical) 84.0324 Da (Neutral C

H

N

O)
Observed

(ESI+)
85.0402[M+H]

Observed

(ESI-)
83.0251 [M-H]

Primary Fragment (MS/MS) Loss of 16 Da (-O) or 17 Da (-OH), yielding

68 or 67.

Solid-State Characterization: X-Ray Crystallography

Causality & Rationale

Solution-state (NMR) and gas-phase (MS) data cannot definitively map the intermolecular hydrogen-bonding networks that dictate the compound's solid-state behavior (e.g., melting point, solubility, and formulation stability). X-ray crystallography provides absolute 3D atomic coordinates, definitively proving which tautomer crystallizes out of solution.

The Self-Validating System: The structural solution obtained via direct methods is mathematically refined against the observed diffraction data. A final


-factor of < 5% mathematically validates that the proposed molecular model perfectly matches the physical crystal lattice[5].
Step-by-Step Protocol: Single Crystal XRD
  • Crystal Growth: Dissolve 1H-pyrazol-1-ol in a minimum amount of hot methanol. Allow the solvent to evaporate slowly at room temperature over 48-72 hours to yield high-quality single crystals.

  • Data Collection: Select a crystal (approx. 0.37 x 0.33 x 0.3 mm) and mount it on a diffractometer equipped with MoK

    
     radiation (
    
    
    
    mm
    
    
    )[5].
  • Structure Solution: Perform data reduction and empirical absorption correction (Gaussian integration). Solve the structure using direct methods (e.g., SHELXS97)[5].

  • Refinement: Perform full-matrix least-squares refinements on

    
     (e.g., using SHELXL97) until the shift/error ratio approaches zero[5]. Locate the hydroxyl proton in the difference Fourier map to definitively assign the tautomeric state in the solid lattice.
    

References

  • Benchchem.
  • SciSpace. Details the LC-MS parameters, Phenomenex Luna C18 column usage, and sodium formate internal calibration protocols for 4-PHP (a 1-hydroxypyrazole derivative).
  • Synthesis and Biological Evaluation of 4-(Aminomethyl)
  • CSIC. Discusses the theoretical framework and Bader analysis of tautomerism specifically regarding the 1-hydroxypyrazole / pyrazole N-oxide equilibrium.
  • UniTo. Details the application of hydroxypyrazole scaffolds in drug design and the structural characterization of their O- vs N- alkylation patterns.
  • Ethernet.edu.et. Discusses the utility of 1H-pyrazol-1-ol derivatives in the synthesis of energetic oxidizers and advanced materials.

Sources

Method

"1H-pyrazol-1-ol" as a precursor for fused heterocyclic systems

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical heterocyclic chemistry and practical bench-top execution. 1H-pyrazol-1-ol (CAS 81945-73-5) is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical heterocyclic chemistry and practical bench-top execution. 1H-pyrazol-1-ol (CAS 81945-73-5) is a highly versatile building block in organic synthesis, medicinal chemistry, and materials science[1]. Its unique structure—combining a stable aromatic pyrazole core with a reactive N-hydroxy handle—makes it an ideal precursor for constructing complex, fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines, which are critical bioisosteres in kinase inhibitor development[2],[3].

This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols required to harness 1H-pyrazol-1-ol for advanced heterocyclic synthesis.

Mechanistic Rationale: The 1H-Pyrazol-1-ol Scaffold

The utility of 1H-pyrazol-1-ol stems from the dual reactivity of its N-hydroxy group.

  • Directing Group for Lithiation : When protected (e.g., via benzylation), the oxygen atom coordinates with lithium cations. This Directed Ortho-Metalation (DoM) stabilizes the transition state and directs strong bases (like n-BuLi) exclusively to the adjacent C5 position, preventing non-specific deprotonation at C3 or C4[4].

  • Annulation Handle : The pyrazole core can undergo cyclocondensation with 1,3-dielectrophiles. Depending on the target, the N-OH group can be retained as an internal nucleophile for pyrazolo-oxazine synthesis, or cleaved to facilitate the formation of pyrazolo[1,5-a]pyrimidines. Furthermore, its derivatives are highly valued in the development of energetic materials (e.g., 3,4,5-trinitropyrazole-1-ol) due to their high density and oxidation resistance[5],.

G A 1H-pyrazol-1-ol (Starting Material) B O-Protection (e.g., Benzyl Bromide) A->B DIPEA, CH2Cl2 F Cyclocondensation (1,3-Dicarbonyls) A->F Direct Route (Unsubstituted C5) C Directed Lithiation (n-BuLi, -78°C) B->C Ortho-Metalation D Electrophilic Trapping (C5-Functionalization) C->D E+ (e.g., R-CHO) E Deprotection (H2, Pd/C) D->E Cleavage E->F Annulation G Fused Heterocycle (Pyrazolo[1,5-a]pyrimidine) F->G -H2O

Figure 1: Logical workflow for synthesizing fused heterocycles from 1H-pyrazol-1-ol.

Quantitative Data: Protecting Group Optimization

A critical challenge in functionalizing 1-hydroxypyrazole is the competing attack at the N-2 position, which yields unwanted pyrazole N-oxides[4]. The choice of protecting group and base dictates the chemoselectivity (O- vs. N-alkylation).

Table 1: Optimization of O-Protecting Groups for 1-Hydroxypyrazole

Protecting GroupReagent / BaseRegioselectivity (O:N)Yield (%)Deprotection Conditions
Benzyl (Bn) BnBr / DIPEA>95:588H

, Pd/C, MeOH
tert-Butyldimethylsilyl (TBS) TBSCl / Imidazole>90:1076TBAF, THF
Tetrahydropyranyl (THP) DHP / pTSA85:1581HCl, MeOH
Acetyl (Ac) Ac

O / Pyridine
50:50 (Unstable)<40K

CO

, MeOH

Causality Insight: Using a sterically bulky base like N,N-diisopropylethylamine (DIPEA) hinders the nucleophilic attack from the N-2 position, driving the reaction almost exclusively toward O-benzylation[4].

Experimental Protocols (Self-Validating Workflows)

Protocol A: Regioselective O-Benzylation of 1H-pyrazol-1-ol

Objective : Synthesize 1-(benzyloxy)pyrazole while suppressing N-oxide formation.

  • Preparation : Dissolve 1-hydroxypyrazole (10 mmol) in 30 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition : Add DIPEA (12 mmol, 1.2 eq). Stir for 10 minutes at room temperature. Causality: DIPEA acts as a non-nucleophilic proton sponge, activating the hydroxyl group without participating in side reactions.

  • Alkylation : Cool the mixture to 0°C. Dropwise add Benzyl Bromide (11 mmol, 1.1 eq).

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup : Quench with 20 mL of distilled water. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification : Purify via flash chromatography (Hexanes/EtOAc, 4:1). Crucial Safety Note : Avoid distillation, as N-alkoxypyrazoles have been reported to pose explosion risks under thermal stress[4].

  • Self-Validation (QC) : Run

    
    C NMR. The CH
    
    
    
    carbon signal of the O-benzyl product will appear at ~80 ppm. If you observe a signal at ~48 ppm, this indicates contamination with the isomeric 2-benzylpyrazole 1-oxide (N-alkylation)[4].
Protocol B: Directed C5-Lithiation and Electrophilic Trapping

Objective : Regioselectively functionalize the C5 position utilizing the O-benzyl directing group.

  • Preparation : Dissolve 1-(benzyloxy)pyrazole (5 mmol) in 20 mL of anhydrous THF under argon.

  • Cooling : Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78°C.

  • Lithiation : Slowly add n-BuLi (5.5 mmol, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 45 minutes at -78°C. Causality: The low temperature prevents the highly reactive lithiated intermediate from undergoing unwanted self-condensation or ring-opening.

  • Trapping : Add the desired electrophile (e.g., benzaldehyde, 6 mmol) dropwise.

  • Completion : Stir for 1 hour at -78°C, then slowly remove the cooling bath and allow the reaction to reach room temperature.

  • Workup : Quench with saturated aqueous NH

    
    Cl (15 mL). Extract with EtOAc (3 x 15 mL), dry over MgSO
    
    
    
    , and purify via column chromatography.
  • Self-Validation (QC) : Run

    
    H NMR. The disappearance of the doublet at ~7.5 ppm (the C5 proton) and the retention of the C3/C4 coupling (J ≈ 2.3 Hz) confirms successful and exclusive C5 substitution[4].
    
Protocol C: Annulation to Pyrazolo[1,5-a]pyrimidine

Objective : Synthesize a fused heterocyclic system via cyclocondensation.

  • Deprotection : Dissolve the C5-substituted 1-(benzyloxy)pyrazole in methanol. Add 10% Pd/C (10% w/w) and stir under a hydrogen balloon (1 atm) for 2 hours. Filter through a Celite pad to remove the catalyst and concentrate to yield the 5-substituted 1-hydroxypyrazole.

  • Condensation Setup : Dissolve the deprotected intermediate (3 mmol) in 10 mL of glacial acetic acid.

  • Annulation : Add a 1,3-dicarbonyl compound (e.g., acetylacetone, 3.3 mmol). Heat the mixture to reflux (120°C) for 6 hours. Causality: The acidic medium catalyzes the initial imine formation at the pyrazole amine, followed by intramolecular dehydration and cyclization to form the fused pyrimidine ring[2].

  • Isolation : Cool the mixture to room temperature and pour it over crushed ice. Neutralize cautiously with aqueous Na

    
    CO
    
    
    
    until pH 7 is reached.
  • Purification : Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure pyrazolo[1,5-a]pyrimidine derivative.

References

  • Benchchem. "1H-Pyrazol-1-ol".
  • ChemicalBook. "1-hydroxy-1H-pyrazole | 81945-73-5".
  • CymitQuimica. "CAS 81945-73-5: 1-Hydroxypyrazole".
  • American Chemical Society (ACS). "Synthesis of 5-Substituted 1-Hydroxypyrazoles through Directed Lithiation of 1-(Benzyloxy)pyrazole".
  • National Institutes of Health (NIH) / PMC. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds".
  • Ethernet.edu.et. "HETEROCYCLIC CHEMISTRY".

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the synthesis of "1H-pyrazol-1-ol"

Technical Support Center: Troubleshooting the Synthesis of 1H-Pyrazol-1-ol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 1H-Pyrazol-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are bottlenecked by the synthesis of 1H-pyrazol-1-ol (also known as 1-hydroxypyrazole or N-hydroxypyrazole). While this heterocycle is a highly valuable bioisostere in medicinal chemistry[1] and a critical building block for multidentate ligands[2], its synthesis is notoriously plagued by over-oxidation, tautomeric instability, and extreme aqueous solubility.

This guide abandons generic protocols to focus on the thermodynamic and kinetic causality behind the synthesis, providing you with self-validating workflows to rescue failing experiments.

Mechanistic Overview: Pathways and Pitfalls

Before troubleshooting, it is critical to understand the competing pathways in N-hydroxypyrazole synthesis. The diagram below illustrates the delicate balance between successful N-oxidation, over-oxidation, and alternative de novo cyclocondensation routes.

G SM1 1H-Pyrazole OX1 mCPBA Oxidation (Electrophilic O-Transfer) SM1->OX1 SM2 Sodium Pyrazolate OX2 Dibenzoyl Peroxide (Nucleophilic Attack) SM2->OX2 SM3 1,3-Dicarbonyls + N-Hydroxyhydrazine CYC Cyclocondensation (Dehydration) SM3->CYC PROD 1H-Pyrazol-1-ol (Target) OX1->PROD Controlled Conditions SIDE Pyrazole N-Oxide (Over-oxidation) OX1->SIDE Excess Oxidant OX2->PROD Hydrolysis CYC->PROD pH Control PROD->PROD Tautomerism (1H-Pyrazole-1-oxide)

Mechanistic pathways and challenges in the synthesis of 1H-pyrazol-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why does my mCPBA oxidation of 1H-pyrazole result in low yields and complex mixtures?

The Causality: The pyrazole ring is an electron-deficient heterocycle compared to aliphatic amines. Consequently, electrophilic oxygen transfer from meta-chloroperoxybenzoic acid (mCPBA) to the pyrazole nitrogen is inherently sluggish. When researchers attempt to force the reaction by applying heat or adding excess oxidant, the kinetics shift toward over-oxidation (yielding pyrazole N-oxides) or ring-opening degradation. Furthermore, certain per-acids can paradoxically deoxygenate the newly formed N-hydroxypyrazole back to the starting material[3]. The Solution: You must strictly maintain a 1:1 stoichiometry and accept extended reaction times (up to 10 days at room temperature) to ensure kinetic control.

FAQ 2: I've confirmed product formation via LC-MS, but my isolated yield is <10%. Where is my 1H-pyrazol-1-ol?

The Causality: 1-Hydroxypyrazole has a high Topological Polar Surface Area (38 Ų)[2] and exists in a tautomeric equilibrium (1H-pyrazol-1-ol ⇌ 1H-pyrazole-1-oxide). It forms incredibly strong hydrogen bond networks with water. If you are using a standard separatory funnel for liquid-liquid extraction, the thermodynamic equilibrium heavily favors the aqueous phase, leaving your organic layer empty. The Solution: You must force the thermodynamic shift using a Continuous Liquid-Liquid Extraction (CLLE) setup over 48–72 hours[4].

FAQ 3: Can I synthesize 1-hydroxypyrazoles de novo to avoid oxidation issues entirely?

The Causality: Yes, cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a classic route. However, free N-hydroxyhydrazine is highly unstable. The Solution: Utilize O-benzylhydroxylamine derivatives or N-protected hydrazines during the cyclization step, followed by catalytic hydrogenation or acid-mediated deprotection to reveal the N-OH group[1]. Alternatively, oxidation of sodium pyrazolate using dibenzoyl peroxide offers a workaround.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure you can verify success at each critical juncture.

Protocol A: Direct Oxidation of Pyrazole (mCPBA Method)

Objective: Achieve kinetically controlled N-oxidation without over-oxidation.

  • Reagent Preparation: Dissolve 10 g (147 mmol) of 1H-pyrazole in 500 mL of ethyl acetate[4].

  • Stoichiometric Oxidation: Slowly add exactly 36.2 g (147 mmol, 1.0 eq) of mCPBA.

    • Causality Check: Strict 1:1 stoichiometry is the only way to prevent the formation of di-oxygenated or N-oxide byproducts.

  • Incubation: Stir the mixture at room temperature for 10 days[4]. Do not apply heat.

  • Acid-Base Partitioning: Extract the organic layer with water (6 x 100 mL) and concentrated hydrochloric acid (100 mL)[4].

    • Causality Check: The addition of concentrated HCl protonates the amphoteric 1-hydroxypyrazole, trapping it in the aqueous phase as a salt. The byproduct, m-chlorobenzoic acid, remains highly soluble in the organic ethyl acetate layer.

  • System Validation: Spot the discarded organic layer on a TLC plate (stain with KMnO₄). If a highly polar spot (Rf ~ 0.1 in EtOAc) is visible, your aqueous extraction was incomplete.

Protocol B: Isolation via Continuous Liquid-Liquid Extraction (CLLE)

Objective: Overcome the extreme aqueous solubility of the product.

  • Aqueous Preparation: Take the combined acidic aqueous phase from Protocol A. Wash it twice with 100 mL of dichloromethane (DCM) to remove trace organic impurities[4].

  • Solvent Setup: Set up a continuous liquid-liquid extractor designed for solvents lighter than water.

  • Continuous Extraction: Reflux a solvent mixture of DCM/ether (2:3 ratio) continuously through the aqueous phase for 70 hours[4].

    • Causality Check: The constant introduction of fresh, solute-free organic solvent slowly shifts the unfavorable partition coefficient, pulling the 1-hydroxypyrazole out of the water.

  • Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-hydroxypyrazole as a yellow slurry (Typical yield: ~38%)[4].

  • System Validation: Confirm product identity via LC-MS (Expected [M+H]⁺ = 85.08 m/z).

Quantitative Data Summary

To assist in route scouting, the following table summarizes the comparative metrics of the primary synthetic strategies for 1H-pyrazol-1-ol.

Table 1: Comparison of Synthetic Strategies for 1H-Pyrazol-1-ol

Synthetic StrategyPrimary ReagentsTypical YieldReaction TimeKey Technical Challenge
Direct N-Oxidation 1H-Pyrazole, mCPBA, EtOAc35 – 45%10 DaysHigh polarity isolation; Over-oxidation
Per-acid Oxidation 1H-Pyrazole, Peracetic Acid20 – 30%24 – 48 HoursDeoxygenation of product by per-acid
De Novo Cyclocondensation 1,3-Dicarbonyl, N-OH-Hydrazine60 – 75%12 – 24 HoursInstability of free N-hydroxyhydrazine
Anionic Oxidation Sodium Pyrazolate, Dibenzoyl Peroxide40 – 50%4 – 8 HoursRequires strict anhydrous conditions

References

Sources

Troubleshooting

Technical Support Center: Purification of 1H-pyrazol-1-ol and its Derivatives

Welcome to the technical support center for the purification of 1H-pyrazol-1-ol and related N-hydroxy pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1H-pyrazol-1-ol and related N-hydroxy pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these unique heterocyclic compounds. My approach is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

The presence of the N-hydroxyl group in 1H-pyrazol-1-ol introduces specific challenges and considerations compared to its N-unsubstituted or N-alkylated pyrazole counterparts. This group increases polarity, introduces the potential for strong hydrogen bonding, and can affect the compound's stability. This guide will address these nuances head-on.

Part 1: Troubleshooting and Best Practices in Purification

This section is dedicated to the most common purification techniques—recrystallization and column chromatography—and the specific challenges you may encounter with 1H-pyrazol-1-ol.

Recrystallization: The First Line of Attack

Recrystallization is often the most efficient method for purifying solid compounds. For 1H-pyrazol-1-ol, the key is selecting a solvent system that accommodates its polar N-hydroxyl group.

Troubleshooting Common Recrystallization Issues:

Problem Potential Cause Recommended Solution(s)
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent, or it is too soluble.[1]1. Lower the Crystallization Temperature Slowly: Allow the solution to cool to room temperature undisturbed before moving to an ice bath. Rapid cooling encourages oil formation.[1] 2. Use a Lower-Boiling Point Solvent: If possible, switch to a solvent with a lower boiling point. 3. Adjust the Solvent System: In a mixed-solvent system, add more of the "good" solvent (in which the compound is more soluble) to decrease the supersaturation point.[1]
Low or No Crystal Formation The solution is not sufficiently supersaturated, or nucleation is inhibited.[2]1. Concentrate the Solution: Carefully evaporate some of the solvent to increase the solute concentration.[2] 2. Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface.[2] 3. Add a Seed Crystal: If a pure crystal is available, add it to the cooled solution to initiate crystallization.[1]
Poor Recovery/Low Yield Too much solvent was used, or the compound has significant solubility in the cold solvent.[1]1. Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[1] 2. Thorough Cooling: Ensure the flask is cooled in an ice bath for an adequate amount of time (e.g., 20-30 minutes) to maximize precipitation.[1] 3. Test the Mother Liquor: Evaporate a small amount of the filtrate. If a significant amount of solid appears, your compound is too soluble in the chosen solvent system at low temperatures. Consider a different solvent system.[1]
Colored Impurities in Crystals Highly colored byproducts from the synthesis, often due to side reactions with hydrazine starting materials or oxidation, are co-precipitating.[3][4]1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[5] 2. Solvent Choice: Sometimes, colored impurities are less soluble in certain solvents and can be removed by an initial wash or by choosing a recrystallization solvent in which they are highly soluble.

Experimental Protocol: Two-Solvent Recrystallization of 1H-pyrazol-1-ol

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1H-pyrazol-1-ol in the minimum amount of a hot "good" solvent (e.g., ethanol, methanol, or ethyl acetate) in which it is readily soluble.[1][6]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes faintly turbid. The "poor" solvent should be one in which the compound is insoluble.[7]

  • Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.[1]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography: For Challenging Separations

When recrystallization is ineffective, particularly for removing impurities with similar solubility profiles or for purifying oils, column chromatography is the method of choice. The polar N-hydroxyl group of 1H-pyrazol-1-ol can lead to strong interactions with silica gel.

Troubleshooting Guide for Column Chromatography of 1H-pyrazol-1-ol

Problem Potential Cause Recommended Solution(s)
Compound Won't Elute from the Column (Streaking/Tailing on TLC) The polar N-hydroxyl and basic pyrazole nitrogen are strongly adsorbing to the acidic silica gel.1. Deactivate the Silica Gel: Prepare the silica gel slurry with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%). This will neutralize the acidic sites on the silica.[6] 2. Use a Different Stationary Phase: Consider using neutral alumina as an alternative to silica gel.[6]
Poor Separation of Impurities The mobile phase polarity is not optimized.1. Optimize the Solvent System: Use TLC to systematically test different solvent systems (e.g., varying ratios of ethyl acetate/hexanes or dichloromethane/methanol) to find a system that provides good separation (Rf of the desired compound around 0.3-0.4).[5] 2. Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity to elute compounds of increasing polarity.[5]
Product is an Oil After Chromatography Residual solvent or co-eluting impurities are preventing crystallization.1. Thorough Solvent Removal: Dry the product under high vacuum for an extended period to remove all traces of solvent.[5] 2. Re-purify or Triturate: If impurities are suspected, a second column may be necessary. Alternatively, trituration (stirring the oil with a solvent in which the desired compound is insoluble but the impurity is soluble) can sometimes induce crystallization.

Workflow for Developing a Column Chromatography Method

G cluster_0 Method Development TLC 1. TLC Analysis (Ethyl Acetate/Hexane) Rf_check 2. Is Rf ~0.3 and separation good? TLC->Rf_check Adjust_polarity 3a. Adjust Polarity (e.g., add Methanol) Rf_check->Adjust_polarity No Tailing_check 3b. Is there tailing? Rf_check->Tailing_check Yes Adjust_polarity->TLC Add_Et3N 4. Add Triethylamine (1%) to mobile phase Tailing_check->Add_Et3N Yes Run_column 5. Run Column with Optimized System Tailing_check->Run_column No Add_Et3N->Run_column

Caption: Workflow for chromatography method development.

Part 2: Frequently Asked Questions (FAQs)

Q1: My 1H-pyrazol-1-ol sample is turning brown upon storage. What is causing this and how can I prevent it?

A1: A brown discoloration is a common indicator of oxidation.[4] The pyrazole ring and the N-hydroxyl group can be susceptible to air oxidation, which is often accelerated by light. To ensure long-term stability, store your purified 1H-pyrazol-1-ol under an inert atmosphere (argon or nitrogen), protected from light (using an amber vial), and at a low temperature (refrigerated at 2-8°C or frozen at -20°C).[4]

Q2: I have a persistent impurity with a similar polarity to my product. What purification technique should I try other than standard chromatography?

A2: If standard chromatography is failing, consider forming a derivative. Since pyrazoles are basic, you can react your crude product with an acid (like HCl or sulfuric acid) to form a salt.[5][9] This pyrazolium salt will have vastly different solubility properties and is often a well-defined crystalline solid. You can then recrystallize this salt to purify it. After purification, neutralizing the salt with a base will regenerate the pure 1H-pyrazol-1-ol.

Workflow for Purification via Salt Formation

G cluster_1 Purification via Salt Formation Crude Crude 1H-pyrazol-1-ol in organic solvent Add_acid Add Acid (e.g., HCl in ether) to precipitate salt Crude->Add_acid Filter_salt Isolate Salt by Filtration Add_acid->Filter_salt Recrystallize Recrystallize Salt Filter_salt->Recrystallize Neutralize Dissolve Pure Salt and Neutralize with Base Recrystallize->Neutralize Extract Extract Pure Product into Organic Solvent Neutralize->Extract

Caption: Workflow for purification via acid salt formation.

Q3: How can I confirm the identity and purity of my final 1H-pyrazol-1-ol product?

A3: A combination of analytical techniques is essential.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the pyrazole ring protons and any substituents. The presence of the N-hydroxyl proton can sometimes be observed, though it may be broad or exchange with solvent protons.[10]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Interestingly, certain mass spectrometry techniques, like APCI-MS, can help distinguish N-hydroxy compounds (N-oxides) from hydroxylated isomers by observing distinct fragmentation patterns.[11][12]

  • HPLC Analysis: A High-Performance Liquid Chromatography (HPLC) method should be developed to assess purity. A pure compound will show a single major peak. This is also crucial for quantifying the level of any remaining impurities.

Q4: What are the most likely impurities from the synthesis of 1H-pyrazol-1-ol?

A4: The impurities will depend on the synthetic route, but common byproducts in pyrazole syntheses include:

  • Regioisomers: If you are using an unsymmetrical precursor, the formation of an isomeric pyrazole product is a common issue.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.[3]

  • Byproducts from Hydrazine: Hydrazine reagents can undergo side reactions, sometimes leading to colored impurities.[3]

  • Over-alkylation/acylation products: If protecting groups or other synthetic steps are involved, side reactions can lead to impurities.[13]

Most of these can be addressed by the purification techniques outlined in this guide.

Q5: What are the key safety precautions when handling 1H-pyrazol-1-ol and its precursors?

A5: Always consult the Safety Data Sheet (SDS) for your specific compound.[14][15] In general:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]

  • Ventilation: Handle these compounds in a well-ventilated fume hood.[15]

  • Precursors: Hydrazine and its derivatives, common precursors for pyrazole synthesis, are often toxic and should be handled with extreme care.

  • Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.[14]

References

  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • BenchChem Technical Support Team. (2025). Common impurities in the synthesis of 1-benzyl-4-bromo-1H-pyrazole. BenchChem.
  • Cui, D., & Jiang, H. (2000).
  • Cui, D., & Jiang, H. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.
  • Al-Masoudi, N. A., et al. (2022).
  • BenchChem Technical Support Team. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
  • BenchChem. (2025). Application Note: ¹H NMR Characterization of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.
  • Arvia Technology.
  • University of Bari. (n.d.).
  • Cui, D., & Jiang, H. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.
  • Analytical Chemistry. (n.d.).
  • Bruno, O., et al. (2022).
  • Safety Data Sheet. (2025). 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole.
  • AK Scientific, Inc.
  • BenchChem. (2025). An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Safety Data Sheet. (2023). 1H-pyrazole-5-carboxylicacid, PK03815E-2.
  • Apollo Scientific. 3-(Hydroxymethyl)
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • The Journal of Organic Chemistry. (2021).
  • ResearchGate. (2019). (PDF)
  • PMC. (n.d.).
  • PMC. (n.d.).
  • MDPI. (2010).
  • ResearchGate. (2022). (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • MedChemExpress. 1H-pyrazole (Pyrazole) | Anti-malarial/leishmanial Agent.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • PMC. (n.d.).
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins.
  • ResearchGate. (2025). Supramolecular structure of 1H-pyrazoles in the solid state: a crystallographic and ab initio study.
  • TargetMol. 1H-Pyrazole | Endogenous Metabolite.
  • NIST. 1H-Pyrazole - the NIST WebBook.

Sources

Optimization

Technical Support Center: Scalable Synthesis of 1H-Pyrazol-1-ol

Welcome to the Process Chemistry Support Center. This guide is specifically designed for researchers, scale-up chemists, and drug development professionals facing bottlenecks in the synthesis and downstream processing of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is specifically designed for researchers, scale-up chemists, and drug development professionals facing bottlenecks in the synthesis and downstream processing of 1H-pyrazol-1-ol (1-hydroxypyrazole) and its derivatives.

Part 1: Core Troubleshooting & FAQs

Q1: Our traditional synthesis using mCPBA oxidation of pyrazole is causing severe bottlenecks at the pilot scale. Why is this happening, and what is the alternative? Causality: The direct N-oxidation of pyrazole using m-chloroperoxybenzoic acid (mCPBA) is notoriously sluggish due to the electron-deficient nature of the pyrazole ring once partially protonated or hydrogen-bonded. This results in reaction times of up to 10 days at room temperature [1]. Furthermore, mCPBA presents severe thermal hazards (shock sensitivity) at scale, and the atom economy is exceptionally poor due to the generation of m-chlorobenzoic acid waste. Solution: Abandon direct oxidation for scale-up. Instead, adopt the 1-(benzyloxy)pyrazole route . By constructing the pyrazole ring de novo via the cyclocondensation of N-benzyloxyhydrazine with a 1,3-dicarbonyl equivalent (e.g., malonaldehyde bis(dimethyl acetal)), you bypass the hazardous oxidation step entirely. The benzyl protecting group can then be quantitatively removed via catalytic hydrogenolysis [2].

Q2: We are losing product during the aqueous workup of 1H-pyrazol-1-ol. The literature suggests a 70-hour continuous extraction with ether/dichloromethane. How can we avoid this? Causality: 1H-pyrazol-1-ol is highly polar, water-soluble, and amphoteric (pKa ~9.38) [3]. In standard biphasic extractions, it partitions poorly into organic solvents, forcing laboratory protocols to resort to highly impractical 40–70 hour continuous liquid-liquid extractions [1]. Solution: To scale the downstream processing without continuous extraction:

  • Avoid Aqueous Workup Entirely: By using the hydrogenolysis route (Pd/C, H₂ in methanol), the only byproducts are toluene (volatile) and the catalyst (filterable), allowing you to isolate the product simply by solvent evaporation.

  • Salting Out (If aqueous workup is unavoidable): Saturate the aqueous phase with NaCl or Na₂SO₄ to drastically decrease the aqueous solubility of the pyrazolol, allowing for standard batch extractions with 2-methyltetrahydrofuran (2-MeTHF).

  • Isoelectric Focusing: Strictly adjust the pH to the isoelectric point before extraction to ensure the molecule is fully neutral.

Q3: We need to synthesize 5-substituted 1-hydroxypyrazoles. Direct alkylation gives intractable mixtures of C- and N-alkylated products. How do we control regioselectivity? Causality: Unprotected 1-hydroxypyrazole exists in a tautomeric equilibrium (pyrazol-1-ol


 pyrazol-2-oxide), making direct electrophilic substitution highly unselective and prone to generating complex mixtures [4].
Solution:  Utilize directed ortho-lithiation (DoM) . Protect the N-OH group with a benzyl ether to form 1-(benzyloxy)pyrazole. The oxygen atom of the benzyloxy group coordinates with organolithium reagents (e.g., n-BuLi at -78 °C), selectively directing the deprotonation to the adjacent C5 position. Subsequent quenching with an electrophile yields the 5-substituted 1-(benzyloxy)pyrazole, which is then cleanly deprotected [5].

Part 2: Quantitative Data & Route Comparison

ParameterTraditional Oxidation (mCPBA)Scalable Route (Benzyloxy Cyclocondensation)
Reaction Time 10 days< 24 hours (Total)
Safety Profile High risk (Peroxide shock hazard)Low risk (Standard hydrogenation)
Isolation Method 70-hour continuous liquid-liquid extractionFiltration and solvent evaporation
Overall Yield ~38%> 85%
Regiocontrol (Derivatives) Poor (Tautomeric mixtures)Excellent (Via directed lithiation)

Part 3: Experimental Protocols

Step-by-Step Methodology: Scalable Synthesis of 1H-Pyrazol-1-ol

Phase 1: Cyclocondensation to 1-(Benzyloxy)pyrazole

  • Reactor Charging: To a jacketed reactor equipped with an overhead stirrer, charge N-benzyloxyhydrazine hydrochloride (1.0 equiv) and ethanol (5 volumes).

  • Reagent Addition: Add malonaldehyde bis(dimethyl acetal) (1.05 equiv). Causality: Using the acetal avoids the instability and polymerization risks associated with free malondialdehyde.

  • Catalysis & Heating: Add a catalytic amount of concentrated HCl (0.1 equiv) to initiate in situ acetal hydrolysis. Heat the mixture to reflux (75–80 °C) for 3 hours.

  • In-Process Control (IPC): Monitor by LC-MS until the hydrazine is fully consumed.

  • Workup: Concentrate the mixture under reduced pressure. Partition between 2-MeTHF and saturated aqueous NaHCO₃. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield 1-(benzyloxy)pyrazole.

Phase 2: Deprotection via Hydrogenolysis

  • Reactor Charging: Dissolve the crude 1-(benzyloxy)pyrazole in methanol (10 volumes) in a pressure reactor.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv by weight) under a nitrogen blanket. Causality: Nitrogen blanketing is critical to prevent the ignition of methanol vapors by the highly active palladium catalyst.

  • Hydrogenation: Purge the reactor with H₂ gas three times. Pressurize to 3 bar (45 psi) and stir vigorously at room temperature for 4–6 hours.

  • Validation: Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes and TLC confirms the disappearance of the starting material.

  • Isolation: Vent the reactor and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with methanol.

  • Final Concentration: Evaporate the filtrate under reduced pressure. The byproduct (toluene) co-evaporates, leaving pure 1H-pyrazol-1-ol as an off-white solid (Melting point ~74 °C). Self-validating system: No continuous extraction is required, ensuring near-quantitative recovery.

Part 4: Process Workflow Visualization

G Start Target Molecule: 1H-pyrazol-1-ol Route1 Traditional Route: mCPBA Oxidation of Pyrazole Start->Route1 Route2 Scalable Route: 1-(Benzyloxy)pyrazole Intermediate Start->Route2 ScaleIssue Scale-Up Bottlenecks: - 10-day reaction time - 70h continuous extraction - Thermal/Explosion hazard Route1->ScaleIssue Step1 Step 1: Cyclocondensation (Form 1-benzyloxypyrazole) Route2->Step1 Step2 Step 2: C5-Functionalization (Directed Lithiation - Optional) Step1->Step2 If C5-substitution is required Step3 Step 3: Deprotection (H2, Pd/C or Strong Acid) Step1->Step3 Direct synthesis Step2->Step3 Success High Yield & Scalable Isolation (No continuous extraction needed) Step3->Success

Figure 1: Comparative workflow for 1H-pyrazol-1-ol synthesis, highlighting the scalable route.

Part 5: References

  • The Journal of Organic Chemistry (ACS). "Synthesis of 1-Hydroxy-Substituted Pyrazolo[3,4-c]- and Pyrazolo[4,3-c]quinolines and -isoquinolines from 4- and 5-Aryl-Substituted 1-Benzyloxypyrazoles". Available at:[Link]

  • PubMed. "Novel 5-substituted 1-pyrazolol analogues of ibotenic acid: synthesis and pharmacology at glutamate receptors". Available at:[Link]

Sources

Troubleshooting

Side reactions in the synthesis of "1H-pyrazol-1-ol" and their prevention

Advanced Technical Support for Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 1H-pyrazol-1-ol (N-hydroxypyrazole). As a critical bioisostere for carboxylic acids in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Support for Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1H-pyrazol-1-ol (N-hydroxypyrazole). As a critical bioisostere for carboxylic acids in medicinal chemistry, the N-hydroxypyrazole scaffold is highly valuable but notoriously prone to side reactions during synthesis. This guide is designed to help you troubleshoot, optimize, and validate your synthetic workflows.

Section 1: Direct N-Oxidation of Pyrazoles (The mCPBA & Peroxide Routes)

FAQ 1.1: Why am I recovering mostly unreacted pyrazole when using mCPBA, despite observing product formation initially?

Causality: You are observing product deoxygenation. While per-acids like meta-chloroperoxybenzoic acid (mCPBA) successfully N-oxidize pyrazoles, the resulting 1H-pyrazol-1-ol is highly susceptible to subsequent deoxygenation by the very same per-acid[1]. The N–O bond in N-hydroxypyrazoles is relatively weak. Under extended reaction times or excess oxidant, the per-acid acts as a reducing agent or facilitates radical-mediated cleavage, reverting the product back to the starting pyrazole. This creates a thermodynamic ceiling on your yield.

Prevention & Self-Validating Protocol: To prevent deoxygenation, you must strictly control stoichiometry and avoid thermal spikes.

  • Reaction Setup: Dissolve 1H-pyrazole (1.0 eq) in ethyl acetate (0.3 M concentration).

  • Controlled Addition: Add exactly 1.0 eq of mCPBA (assay-corrected for purity) in small portions at 0 °C.

    • Validation: The solution should remain clear without violent outgassing or rapid exotherms.

  • Equilibration: Stir at room temperature for 7–10 days. Do not heat, as elevated temperatures exponentially increase the deoxygenation rate.

  • Phase-Transfer Isolation: Concentrate the mixture in vacuo, then extract with water and concentrated HCl.

    • Validation: 1H-pyrazol-1-ol protonates and migrates to the aqueous phase, while the mCBA byproduct remains in the organic phase. A distinct yellowing of the aqueous phase confirms successful isolation.

  • Recovery: Wash the aqueous phase with CH₂Cl₂, then continuously extract the aqueous layer with a CH₂Cl₂/Ether (2:3) mixture for 72 hours to yield the final product.

FAQ 1.2: Is there a scalable alternative to mCPBA that avoids deoxygenation entirely?

Causality: Yes. The deoxygenation is specific to the per-acid mechanism. By switching to a titanium-catalyzed hydrogen peroxide system, you bypass the radical-mediated N–O cleavage pathway entirely, suppressing reversion and ring cleavage[2].

Protocol:

  • Cool deionized water to 5 °C in a jacketed reactor.

  • Add tetraisopropyl orthotitanate and 30% H₂O₂.

    • Validation: The immediate formation of an orange-red solution visually confirms the generation of the active peroxotitanium complex.

  • Add the pyrazole substrate and maintain the temperature strictly below 40 °C.

Workflow of direct pyrazole N-oxidation highlighting the deoxygenation side reaction.

Section 2: De Novo Cyclization & Isoxazole Contamination

FAQ 2.1: My multi-stage synthesis using nitrile oxides and azodicarboxylates is yielding a complex mixture of N-hydroxypyrazoles and isoxazoles. How do I improve selectivity?

Causality: Multi-stage syntheses involving building blocks like azodicarboxylic acid esters, cyclopentadiene, and nitrile oxides inherently suffer from competing cyclization pathways[3]. The ambidentate nature of the intermediates often leads to kinetic oxygen-attack rather than thermodynamic nitrogen-attack, forming isoxazoles as a major, difficult-to-separate side product.

Prevention: Avoid the nitrile oxide route for pure 1H-pyrazol-1-ol. Instead, utilize O-protected hydrazines (e.g., O-benzylhydroxylamine) in condensation reactions with 1,3-dicarbonyls, or rely on the direct oxidation of pre-formed pyrazoles. By masking the oxygen atom with a benzyl group, you force the nitrogen atoms to act as the sole nucleophiles during cyclization.

Section 3: Deprotection Strategies (O-Benzyl Cleavage)

FAQ 3.1: I am debenzylating 1-(benzyloxy)pyrazole using catalytic hydrogenation (Pd/C, H₂), but I am observing a loss of aromaticity. What is happening?

Causality: Pyrazole rings, particularly when electron-rich, can undergo partial reduction (ring hydrogenation) to pyrazolines under aggressive hydrogenation conditions. If the hydrogen pressure is too high or the reaction is left unmonitored, the palladium catalyst will begin reducing the C=N bonds immediately after cleaving the O-benzyl ether.

Prevention & Self-Validating Protocol:

  • Setup: Dissolve 1-(benzyloxy)pyrazole in anhydrous methanol. Add 10% Pd/C (0.05 eq by weight).

  • Atmospheric Control: Purge with N₂ (3x), then H₂ (3x). Use a hydrogen balloon (1 atm) strictly at room temperature.

  • Volumetric Validation: Monitor the volumetric uptake of H₂ using a gas burette. The reaction must be terminated exactly when 1 equivalent of H₂ is consumed to prevent over-reduction.

  • Alternative Chemical Cleavage: If over-reduction persists, switch to chemical debenzylation using Hydrogen Bromide (HBr) in acetic acid. This cleanly cleaves the benzyl ether to yield 1-hydroxypyrazoles without risking the integrity of the pyrazole core[4].

Deprotection pathways for 1-(benzyloxy)pyrazole and the prevention of ring hydrogenation.

Quantitative Data Summary

Table 1: Quantitative Comparison of 1H-Pyrazol-1-ol Synthesis Routes

Synthesis RouteReagents / CatalystsPrimary Side ReactionTypical YieldPrevention Strategy
Direct N-Oxidation mCPBA, EtOAcDeoxygenation to Pyrazole35 - 45%Strict 1.0 eq stoichiometry, RT
Catalytic Oxidation H₂O₂, Ti(OiPr)₄Over-oxidation / Cleavage60 - 75%Temperature control (<40 °C)
Nitrile Oxide Cycloaddition Azodicarboxylate + PeroxideIsoxazole Contamination< 20%Avoid route; use O-protected hydrazines
O-Benzyl Deprotection H₂, Pd/C (1 atm)Ring Hydrogenation85 - 95%Volumetric H₂ monitoring
References

1.[1] Preparation of N-hydroxyazoles by oxidation of azoles. Journal of the Chemical Society, Perkin Transactions 1. URL: [Link] 2.[2] Method for producing N-hydroxyazoles. Google Patents (DE4214174A1). URL: 3.[3] Process for the preparation of n-hydroxypyrazoles. Google Patents (EP0347676B1). URL: 4.[4] Regioselective Introduction of Electrophiles in the 4-Position of 1-Hydroxypyrazole via Bromine−Lithium Exchange. The Journal of Organic Chemistry. URL: [Link]

Sources

Optimization

Technical Support Center: Refinement of Work-Up Procedures for 1H-Pyrazol-1-ol Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered when isolating 1H-pyrazol-1-ol (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered when isolating 1H-pyrazol-1-ol (also known as 1-hydroxy-1H-pyrazole or N-hydroxypyrazole) derivatives.

These compounds are highly valued as bioisosteres for carboxylic acids in NMDA and GABA receptor ligands[1][2], as well as critical building blocks in coordination chemistry and energetic materials. However, their amphoteric nature, high polarity, and sensitive N-O bonds make standard work-up procedures prone to low yields and persistent impurities. This guide provides field-proven, causality-driven troubleshooting protocols to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Why am I losing my 1H-pyrazol-1-ol product in the aqueous phase during liquid-liquid extraction?

The Causality: The N-OH group of unsubstituted 1-hydroxypyrazole is mildly acidic, with a pKa typically ranging between 6.1 and 6.5 depending on ring substitution[3][4]. Simultaneously, the N2 nitrogen of the pyrazole ring is basic. If your aqueous work-up is too basic (pH > 8), the compound deprotonates into a highly water-soluble pyrazolate anion. If it is too acidic (pH < 2), the basic nitrogen protonates, forming a water-soluble pyrazolium cation.

The Solution: pH-Optimized Liquid-Liquid Extraction Protocol To force the compound into the organic phase, you must exploit its isoelectric point where the neutral, lipophilic species predominates.

  • Dilution & Monitoring: Dilute your crude reaction mixture with deionized water and insert a calibrated pH meter.

  • pH Adjustment: Carefully adjust the aqueous phase to pH 4.5 – 5.5 using 1M HCl or saturated NaHCO₃.

  • Salting Out: Saturate the aqueous layer with solid NaCl. This decreases the thermodynamic solubility of the neutral pyrazole in water by increasing the ionic strength of the aqueous phase.

  • Targeted Extraction: Extract 3× with an equal volume of Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF). Expert Insight: Avoid dichloromethane (DCM). EtOAc is a strong hydrogen-bond acceptor and effectively solvates the hydrogen-bond donating N-OH group, drastically improving the partition coefficient.

  • Self-Validation Step: Before discarding the aqueous layer, spot a 10 µL aliquot on a TLC plate (silica gel, UV 254 nm). If no UV-active spot remains at the baseline, the extraction is complete.

Q2: How do I efficiently remove the benzoic acid byproduct when synthesizing N-hydroxypyrazoles via the dibenzoyl peroxide route?

The Causality: A standard synthesis of 1H-pyrazol-1-ol involves reacting pyrazole metal salts with dibenzoyl peroxide[5]. This yields stoichiometric amounts of benzoic acid. Because both benzoic acid (pKa ~4.2) and 1H-pyrazol-1-ol (pKa ~6.1) are acidic, they often co-extract into the organic phase, ruining product purity.

The Solution: Selective Precipitation Protocol You must leverage the differential aqueous solubility of the two protonated species.

  • Quench & Separate: Quench the reaction with water and separate the initial phases. Retain the aqueous phase (which contains both the benzoate and pyrazolate salts).

  • Acid-Driven Precipitation: Chill the aqueous phase to 0–5 °C in an ice bath. Slowly add 2M H₂SO₄ until the pH reaches 2.0 . At this pH, benzoic acid becomes fully protonated and highly insoluble in cold water, crashing out as a white precipitate[5].

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with a minimal amount of ice-cold water.

  • Filtrate Readjustment: Take the filtrate (which contains your protonated pyrazole), and adjust the pH back up to 4.5 – 5.5 using 2M NaOH.

  • Extraction: Extract the target 1H-pyrazol-1-ol with EtOAc as described in Q1.

  • Self-Validation Step: Spot the final organic phase against a pure benzoic acid standard on TLC (Eluent: Hexane/EtOAc 1:1 with 1% AcOH) to confirm the complete absence of the byproduct.

Q3: My reaction yielded a mixture of O-alkylated and N-alkylated products. How do I resolve them during work-up?

The Causality: When alkylating 1H-pyrazol-1-ol, the ambident nucleophile can react at the oxygen to form a 1-alkoxypyrazole, or at the nitrogen to form a 1-alkylpyrazole 2-oxide[6]. The O-alkylated product is a neutral, lipophilic ether. The N-alkylated product is a zwitterionic N-oxide with extreme polarity.

The Solution: Chromatographic Resolution Protocol

  • Initial Wash: Wash the crude mixture with non-polar solvents (e.g., Hexane or Heptane). The O-alkylated product will readily dissolve, leaving the highly polar N-oxide behind as a crude solid or oil.

  • Chromatography: For absolute purification, use normal-phase silica gel chromatography.

  • Elution Strategy: Elute the O-alkylated product first using a low-polarity gradient (e.g., Hexane:EtOAc 8:2). Once the O-alkylated product is off the column, switch to a highly polar, hydrogen-bonding eluent (e.g., DCM:MeOH 9:1) to elute the zwitterionic 1-alkylpyrazole 2-oxide.

Part 2: Physicochemical Data & Work-Up Strategies

To streamline your experimental design, consult the following table summarizing the physicochemical behavior of various 1H-pyrazol-1-ol derivatives.

Derivative ClassApprox. pKaPrimary Work-Up ChallengeRecommended Resolution Strategy
Unsubstituted 1H-pyrazol-1-ol 6.1 - 6.5Extreme water solubilitySalting out (NaCl) + EtOAc extraction strictly at pH 4.5 - 5.5.
4-Aryl/Alkyl-1H-pyrazol-1-ols 6.5 - 7.0Co-elution with lipophilic precursorsHexane trituration followed by recrystallization from hot ethanol.
1-Alkylpyrazole 2-oxides N/A (Zwitterion)Highly polar, irreversible silica bindingReverse-phase chromatography or DCM/MeOH (9:1) on deactivated silica.
3,4,5-Trinitro-1H-pyrazol-1-ol < 2.0Energetic hazard, strong acidityHandle as a stable ammonium salt; never dry the free acid completely.

Part 3: Workflow Visualization

The following diagram illustrates the critical pH-dependent speciation of 1H-pyrazol-1-ol and the logical workflow required to force the compound into the organic phase.

pH_Extraction_Workflow Start Crude Reaction Mixture (1H-pyrazol-1-ol derivative) Acidic pH < 2 Protonated Pyrazolium (Water Soluble) Start->Acidic Strong Acid Basic pH > 8 Pyrazolate Anion (Water Soluble) Start->Basic Strong Base Optimal pH 4.0 - 5.5 Neutral Species (Max Organic Partition) Start->Optimal Buffer/Adjust Acidic->Optimal Add Base Basic->Optimal Add Acid Extract Extract with EtOAc + Salting Out (NaCl) Optimal->Extract Pure Organic Phase: Target Compound Extract->Pure

Fig 1: pH-dependent speciation and extraction workflow for 1H-pyrazol-1-ol derivatives.

References

  • [5] Process for the preparation of n-hydroxypyrazoles (EP0347676B1). Google Patents. URL:

  • [6] Science of Synthesis 12.1 Pyrazoles. Thieme Connect. URL:[Link]

  • [1] N-Hydroxypyrazolyl glycine derivatives as selective N-methyl-D-aspartic acid receptor ligands. PMC - National Institutes of Health. URL:[Link]

  • [2] Synthesis and Biological Evaluation of 4-(Aminomethyl)-1-hydroxypyrazole Analogues of Muscimol as γ-Aminobutyric Acid A Receptor Agonists. ResearchGate. URL:[Link]

  • [3] Hydroxyazole scaffold-based Plasmodium falciparum dihydroorotate dehydrogenase inhibitors. Unito.it. URL:[Link]

  • [4] Pyrazole and 1-hydroxypyrazole pKa determination. Kiku.dk. URL:[Link]

Sources

Troubleshooting

"1H-pyrazol-1-ol" handling and storage guidelines

Welcome to the Technical Support and Troubleshooting Center for 1H-pyrazol-1-ol (also known as 1-hydroxypyrazole or N-hydroxypyrazole). As a Senior Application Scientist, I have designed this guide to move beyond basic s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 1H-pyrazol-1-ol (also known as 1-hydroxypyrazole or N-hydroxypyrazole).

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides a causality-driven framework for handling, storing, and utilizing 1H-pyrazol-1-ol in advanced chemical synthesis and drug development. By understanding the mechanistic behavior of the N-hydroxyl group on the pyrazole ring, researchers can optimize reaction yields, prevent compound degradation, and leverage its unique properties in medicinal chemistry.

Physicochemical & Safety Profiling

1H-pyrazol-1-ol (CAS: 81945-73-5) is an organic compound featuring a five-membered pyrazole ring with a hydroxyl (-OH) group attached to one of the nitrogen atoms[1]. This N-OH moiety fundamentally dictates the compound's reactivity, solubility, and application as a bioisostere for carboxylic acids[2].

Table 1: Quantitative Data & Safety Parameters

ParameterValue / DescriptionMechanistic Implication
Molecular Formula C3H4N2OLow molecular weight (84.08 g/mol ) facilitates high atom economy in synthesis[3].
Melting Point ~74 °CSolid at room temperature; requires careful temperature control during melt-phase reactions[3].
pKa (Predicted) 9.38 ± 0.58Weakly acidic; requires moderate to strong bases for complete deprotonation during alkylation[4].
Solubility ~84.9 g/L in Water (25 °C)High polarity due to H-bonding; necessitates specialized continuous extraction methods during isolation[4],[1].
GHS Hazards H317, H319Skin sensitizer and severe eye irritant. The N-OH group can interact with biological nucleophiles[3].

Handling and Storage Guidelines: The "Why" Behind the Rules

To ensure self-validating experimental systems, you must control the environmental variables that affect 1H-pyrazol-1-ol.

  • Storage Conditions: The compound must be stored sealed in a dry environment at room temperature [3],[4].

  • Causality of Degradation: While the pyrazole ring itself is highly stable and aromatic, the N-OH bond is susceptible to cleavage or further oxidation under harsh conditions. Exposure to ambient moisture does not immediately degrade the compound, but its high water solubility and hydrogen-bonding capacity[1] make it hygroscopic. Absorbed water will drastically alter the stoichiometry of sensitive downstream reactions (e.g., coupling reactions using anhydrous bases).

  • Handling Protocol: Always handle within a certified fume hood using nitrile gloves and chemical splash goggles. Because it is a known skin sensitizer (H317)[3], repeated exposure without proper PPE can lead to allergic contact dermatitis.

Experimental Protocols & Workflows

Protocol: Synthesis of 1-Hydroxypyrazole via mCPBA Oxidation

The synthesis of 1-hydroxypyrazole directly from pyrazole requires a powerful oxidant and a highly specific extraction protocol due to the product's extreme water solubility. The following methodology is validated for a 38% yield[3].

Step-by-Step Methodology:

  • Oxidation: Suspend pyrazole (147 mmol) and m-chloroperoxybenzoic acid (mCPBA, 147 mmol) in 500 mL of ethyl acetate. Stir the mixture continuously at room temperature for 10 days[3].

  • Initial Concentration: Concentrate the reaction solution under vacuum to yield a yellow paste[3].

  • Acidic Extraction: Extract the paste with water (6 x 100 mL) and concentrated hydrochloric acid (100 mL). Wash the aqueous phase with dichloromethane (DCM) to remove organic impurities[3].

  • Basification: Combine the aqueous phases, add trisodium phosphate dodecahydrate (115 g), and adjust the pH to 10 using sodium hydroxide[3].

  • First Continuous Extraction: Concentrate the aqueous phase to ~400 mL, then continuously extract with a solvent mixture of ether/DCM (2:3 ratio) for 40 hours[3].

  • Final Isolation: Acidify the aqueous phase again with concentrated HCl (200 mL) and perform a second continuous extraction with DCM/ether (2:3) for 70 hours. Concentrate the organic phases in a vacuum to yield 1-hydroxypyrazole as a yellow slurry/solid[3].

Synthesis N1 Pyrazole + mCPBA (Ethyl Acetate) N2 Oxidation (Stir at RT, 10 days) N1->N2 Reactants N3 Concentration & Aqueous HCl Extraction N2->N3 Vacuum N4 pH Adjustment (pH 10) with NaOH N3->N4 Base Addition N5 Continuous Extraction (Ether/DCM, 70h) N4->N5 Isolate Aqueous N6 1H-pyrazol-1-ol (Target Compound) N5->N6 Final Yield (38%)

Caption: Workflow for the synthesis of 1-hydroxypyrazole via mCPBA oxidation.

Application: 1H-pyrazol-1-ol as a Carboxylic Acid Bioisostere

In drug development, carboxylic acids often suffer from poor pharmacokinetics, limiting cell permeability and causing rapid clearance via glucuronidation[2]. 1-hydroxypyrazole acts as a highly effective bioisostere. It maintains the critical hydrogen-bond donor/acceptor profile required for target binding (e.g., at GABA-A or AMPA receptors) while escaping the metabolic degradation pathways that typically target carboxylates[5],[2],[6].

Bioisostere C1 Carboxylic Acid (Poor PK / Rapid Clearance) C2 1H-pyrazol-1-ol Bioisostere C1->C2 Structural Replacement C3 Maintained Affinity (H-Bonding Profile) C2->C3 Pharmacodynamics C4 Improved Stability (Escapes Glucuronidation) C2->C4 Pharmacokinetics

Caption: Logical relationship of 1-hydroxypyrazole as a carboxylic acid bioisostere.

Technical Support & Troubleshooting FAQs

Q1: I am experiencing unusually low yields during the final extraction of 1H-pyrazol-1-ol from the aqueous phase. What is going wrong? A: The issue is likely the extraction duration or solvent choice. 1H-pyrazol-1-ol is highly polar and forms strong hydrogen bonds with water[1]. Standard separatory funnel extractions are insufficient. You must use a continuous liquid-liquid extraction setup (e.g., a Wehrli or similar extractor) for an extended period (up to 70 hours) using a highly specific solvent mixture like DCM/ether (2:3) to pull the compound out of the acidified aqueous phase[3].

Q2: My 1H-pyrazol-1-ol powder has changed from white to a dark yellow/brown over several months of storage. Is it still viable? A: Discoloration indicates trace oxidation or degradation of the N-OH group. While the compound is generally stable sealed at room temperature[4], repeated opening of the container introduces atmospheric moisture and oxygen. For long-term storage of highly purified batches, it is recommended to backfill the storage container with an inert gas (Argon or Nitrogen) and store it in a desiccator. You should run an NMR or HPLC check before using discolored batches in sensitive pharmaceutical syntheses.

Q3: When attempting an O-alkylation of 1H-pyrazol-1-ol, the reaction stalls with mostly starting material remaining. How can I drive the reaction to completion? A: Check your base. The predicted pKa of 1H-pyrazol-1-ol is approximately 9.38[3],[4]. If you are using a weak base like triethylamine (pKa ~10.7 in water, but behaves differently in organic solvents), you may not be achieving complete deprotonation of the N-OH group. Switch to a stronger inorganic base such as Potassium Carbonate (


) or Sodium Hydride (NaH) in a polar aprotic solvent (like DMF or DMSO) to fully generate the reactive nucleophilic anion.

Q4: Can I use 1H-pyrazol-1-ol in non-polar solvents like Hexane or Toluene? A: It is highly challenging. The hydroxyl group promotes strong intermolecular hydrogen bonding, leading to poor solubility in non-polar media[1]. If a non-polar solvent is strictly required for your workflow, you will need to utilize a phase-transfer catalyst or temporarily protect the hydroxyl group (e.g., using a silyl ether protecting group) to increase lipophilicity during the intermediate steps.

References

1.3 2.4 3.1 4.5 5. 2 6.6

Sources

Reference Data & Comparative Studies

Validation

"1H-pyrazol-1-ol" vs. other pyrazole derivatives in biological assays

Comparative Biological Profiling of 1H-Pyrazol-1-ol vs. Traditional Pyrazole Derivatives As a Senior Application Scientist evaluating heterocyclic scaffolds for drug development, the decision to utilize a traditional pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Profiling of 1H-Pyrazol-1-ol vs. Traditional Pyrazole Derivatives

As a Senior Application Scientist evaluating heterocyclic scaffolds for drug development, the decision to utilize a traditional pyrazole versus a 1-hydroxypyrazole (1H-pyrazol-1-ol) fundamentally alters a project's trajectory. Traditional pyrazoles are ubiquitous in medicinal chemistry, forming the rigid, hydrophobic core of blockbuster anti-inflammatory drugs and exhibiting broad-spectrum anticancer activities 1[1]. However, when targeting central nervous system (CNS) receptors or attempting to replace problematic carboxylic acid moieties, the 1H-pyrazol-1-ol scaffold emerges as a vastly superior bioisostere 2[2].

This guide provides an objective, data-driven comparison of these scaffolds, detailing the mechanistic rationale behind their divergent biological applications and providing self-validating protocols for their evaluation.

Mechanistic Divergence: Bioisosterism vs. Core Scaffolding

The primary utility of 1H-pyrazol-1-ol lies in its protolytic properties. Carboxylic acids—while excellent for forming electrostatic interactions with biological targets—often suffer from limited passive diffusion across biological membranes and metabolic instability 3[3]. The hydroxyl group on the pyrazole nitrogen of 1H-pyrazol-1-ol allows it to act as a highly effective bioisostere. By substituting a carboxylate with a 1-hydroxypyrazole group, researchers maintain the essential hydrogen-bonding geometry required for target binding (e.g., mimicking glutamic acid or GABA) while drastically enhancing lipophilicity and pharmacokinetic robustness 2[2].

Conversely, traditional pyrazoles (lacking the N-hydroxyl group) are typically utilized as rigid structural anchors. They excel at orienting peripheral substituents into deep, hydrophobic binding pockets, such as the COX-2 active site, making them ideal for oncology and inflammation assays 1[1].

G Start Pyrazole Scaffold Evaluation Branch1 1H-pyrazol-1-ol (Carboxylic Bioisostere) Start->Branch1 Protolytic substitution Branch2 Traditional Pyrazole (Hydrophobic Core) Start->Branch2 Structural rigidification Assay1 Receptor Binding Assays (e.g., GABA, AMPA) Branch1->Assay1 Neuropharmacology Assay2 Enzymatic/Phenotypic Assays (e.g., COX-2, MTT) Branch2->Assay2 Oncology/Inflammation Outcome1 Enhanced CNS Permeability & Target Affinity Assay1->Outcome1 Outcome2 Potent Anti-inflammatory & Cytotoxic Activity Assay2->Outcome2

Workflow for selecting biological assays based on pyrazole scaffold properties.

Quantitative Performance Across Biological Assays

The table below summarizes the divergent assay performance of these two scaffolds, highlighting how structural choices dictate biological outcomes.

Scaffold TypeRepresentative CompoundPrimary TargetAssay TypeTypical IC50 / KiKey Pharmacological Advantage
1H-pyrazol-1-ol 4-PHP analoguesGABA_A ReceptorRadioligand BindingKi = 10 - 150 nMHigh CNS permeability; perfect bioisostere for carboxylates 4[4].
1H-pyrazol-1-ol 1-Hydroxyazole derivativesAMPA ReceptorBinding AssayIC50 = 0.13 - 0.15 µMMaintains electrostatic interactions without the toxicity of native Glu 2[2].
Traditional Pyrazole Celecoxib analogsCOX-2 EnzymeEnzymatic InhibitionIC50 = ~39 nMDeep pocket binding; exceptional selectivity over COX-1 5[5].
Traditional Pyrazole Tetrahydrothiochromeno-pyrazolesHCT-116 Cell LineMTT CytotoxicityIC50 = 1.51 µMRigid core allows optimal orientation of cytotoxic moieties 1[1].

Self-Validating Experimental Methodologies

To ensure reproducibility, biological assays must be designed as self-validating systems. Below are the optimized protocols for evaluating both pyrazole classes, emphasizing the causality behind each methodological step.

Protocol 1: Radioligand Binding Assay for 1H-Pyrazol-1-ol Derivatives (GABA_A Receptor)

Objective: Validate the bioisosteric efficacy of 1-hydroxypyrazoles by measuring competitive affinity against native ligands. Causality Check: We utilize [3H]-muscimol because it selectively targets the orthosteric GABA site. If 1H-pyrazol-1-ol acts as a true bioisostere, it will directly compete with muscimol, whereas allosteric modulators would not displace the radioligand 4[4].

  • Membrane Preparation: Homogenize rat brain cortical tissue in 50 mM Tris-HCl (pH 7.4). Crucial Step: Wash the homogenate via centrifugation (20,000 x g) at least three times. This removes endogenous GABA which would otherwise artificially inflate the apparent Ki of your test compound.

  • Incubation: Incubate 100 µg of membrane protein with 2 nM [3H]-muscimol and varying concentrations of the 1H-pyrazol-1-ol derivative (1 nM to 100 µM) for 60 minutes at 4°C to prevent receptor internalization and degradation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Crucial Step: Wash rapidly with ice-cold buffer (< 5 seconds). Prolonged washing will cause low-affinity bioisosteres to dissociate, leading to false negatives.

  • Self-Validation (QC): Include a Non-Specific Binding (NSB) control using a saturating concentration of unlabeled GABA (1 mM). Calculate the Z'-factor. If the signal-to-background ratio drops below 5:1 (Z' < 0.5), the membrane preparation is degraded and the assay must be rejected.

Protocol 2: COX-2 Enzyme Inhibition Assay for Traditional Pyrazoles

Objective: Quantify the anti-inflammatory potential and selectivity of rigid pyrazole scaffolds. Causality Check: Traditional pyrazoles (like Celecoxib) are often time-dependent, competitive inhibitors. Pre-incubation of the enzyme with the compound before substrate addition is mandatory to capture true IC50 values. Failing to pre-incubate will result in drastically underestimated potency 1[1].

  • Enzyme Pre-incubation: In a 96-well plate, combine recombinant human COX-2 enzyme, heme cofactor, and the pyrazole derivative in Tris-HCl buffer (pH 8.0). Incubate at 37°C for 15 minutes.

  • Substrate Addition: Add arachidonic acid to initiate the reaction. Crucial Step: The substrate concentration must be kept strictly at or below its Km (~0.5 µM). High substrate concentrations will outcompete the inhibitor, shifting the IC50 curve to the right.

  • Detection: After 5 minutes, quench the reaction and measure the production of Prostaglandin G2 via a fluorometric probe (e.g., ADHP) at Ex/Em 535/587 nm.

  • Self-Validation (QC): Run a parallel COX-1 assay using Celecoxib as a reference standard. The selectivity index (IC50 COX-1 / IC50 COX-2) for Celecoxib must fall between 25-fold and 35-fold. If the assay cannot discriminate the reference standard, the test compound data is invalid.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.[Link]

  • Novel 1-Hydroxyazole Bioisosteres of Glutamic Acid. Synthesis, Protolytic Properties, and Pharmacology. ACS Publications.[Link]

  • Activity and selectivity of carboxylic acid and 1-hydroxypyrazole ALR2 inhibitors. ResearchGate. [Link]

  • Developing new 4-PIOL and 4-PHP analogues for photo-inactivation of r-aminobutyric acid type A receptors. SciSpace.[Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.[Link]

Sources

Comparative

Comparative Analysis of Synthesis Methods for 1H-Pyrazol-1-ols: A Guide for Researchers

This guide provides a comprehensive comparative analysis of the synthetic methodologies for obtaining 1H-pyrazol-1-ols, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the synthetic methodologies for obtaining 1H-pyrazol-1-ols, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. We will delve into the key synthetic routes, offering a critical evaluation of their strengths and limitations, supported by experimental data and detailed protocols.

Introduction to 1H-Pyrazol-1-ols: Structure and Significance

1H-Pyrazol-1-ols, also known as 1-hydroxypyrazoles, are a unique subclass of pyrazoles characterized by a hydroxyl group attached to one of the nitrogen atoms of the pyrazole ring. This structural feature imparts distinct chemical properties and biological activities, making them attractive scaffolds for drug discovery and development. Their ability to act as ligands for metal complexes also opens up avenues for their application in catalysis and materials science.

The synthesis of 1H-pyrazol-1-ols can be challenging due to the potential for side reactions and the relative instability of the N-O bond. However, several effective methods have been developed, each with its own set of advantages and disadvantages. This guide aims to provide researchers with the necessary information to select the most appropriate synthetic strategy for their specific needs.

Key Synthetic Strategies for 1H-Pyrazol-1-ols

The synthesis of 1H-pyrazol-1-ols and their derivatives primarily revolves around two main strategies: the cyclization of suitably functionalized precursors and the direct oxidation of pyrazoles.

Cyclization of Oximes

A prevalent and versatile method for the synthesis of 1H-pyrazol-1-ols involves the cyclization of α,β-unsaturated oximes or related compounds. This approach allows for the introduction of a wide range of substituents on the pyrazole ring.

A common pathway involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine, followed by cyclization. For instance, the condensation of a β-diketone with hydroxylamine can lead to the formation of a 1H-pyrazol-1-ol derivative. The choice of reaction conditions, such as solvent and temperature, is crucial for optimizing the yield and purity of the desired product.

Another notable cyclization approach is the reaction of α,β-epoxy ketoximes with secondary amines, which has been shown to produce 3,4,5-trisubstituted 1H-pyrazol-1-ols in good yields. This method offers a high degree of regioselectivity and is tolerant of a variety of functional groups.

Oxidation of Pyrazoles

Direct oxidation of the pyrazole nitrogen atom represents an alternative route to 1H-pyrazol-1-ols. This method is attractive for its atom economy and the potential for late-stage functionalization of existing pyrazole scaffolds.

Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and other peroxides. The reactivity of the pyrazole ring and the potential for overoxidation to pyrazole-N-oxides are key considerations in this approach. The choice of the oxidizing agent and the reaction conditions must be carefully optimized to achieve the desired 1H-pyrazol-1-ol selectively.

Comparative Analysis of Synthesis Methods

To facilitate the selection of the most suitable synthesis method, the following table provides a comparative summary of the key features of the cyclization and oxidation approaches.

FeatureCyclization of OximesOxidation of Pyrazoles
Versatility High; allows for diverse substitution patterns.Moderate to High; depends on the availability of the starting pyrazole.
Yields Generally good to excellent.Can be variable, with potential for side products.
Reaction Conditions Often requires heating and specific pH control.Typically mild, but can require careful control of the oxidant stoichiometry.
Starting Materials Readily available 1,3-dicarbonyl compounds or α,β-unsaturated ketones.Requires pre-synthesized pyrazoles.
Key Advantages Good control over regioselectivity.Atom-economical and suitable for late-stage functionalization.
Key Limitations May require multiple synthetic steps.Potential for overoxidation and other side reactions.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 1H-pyrazol-1-ol derivatives.

Protocol: Synthesis of 3,5-dimethyl-1H-pyrazol-1-ol via Cyclization

This protocol is adapted from the general principle of reacting a β-diketone with hydroxylamine.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water.

  • Add acetylacetone (1.0 eq) to the solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-dimethyl-1H-pyrazol-1-ol.

Protocol: Synthesis of a 1H-Pyrazol-1-ol Derivative via Oxidation

This protocol is a general representation of the N-oxidation of a pyrazole.

Materials:

  • Substituted pyrazole

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the substituted pyrazole (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-3 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways

To further illustrate the synthetic strategies, the following diagrams outline the core transformations.

G cluster_cyclization Cyclization of Oximes diketone β-Diketone intermediate Oxime Intermediate diketone->intermediate + Hydroxylamine hydroxylamine Hydroxylamine pyrazolol 1H-Pyrazol-1-ol intermediate->pyrazolol Cyclization

Caption: Cyclization route to 1H-pyrazol-1-ols.

G cluster_oxidation Oxidation of Pyrazoles pyrazole Pyrazole pyrazolol_ox 1H-Pyrazol-1-ol pyrazole->pyrazolol_ox + Oxidant oxidant Oxidizing Agent (e.g., m-CPBA)

Validation

Validation of the Anti-Inflammatory Activity of 1H-Pyrazol-1-ol Derivatives: A Comparative Guide

Introduction & Mechanistic Rationale The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been plagued by a critical pharmacological trade-off: effective analgesia and anti-inflammatory acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been plagued by a critical pharmacological trade-off: effective analgesia and anti-inflammatory action versus severe gastrointestinal (GI) and cardiovascular toxicity1[1]. While selective COX-2 inhibitors like Celecoxib mitigated GI bleeding, the search for safer, more potent molecular scaffolds remains a priority in medicinal chemistry.

Recently, the 1H-pyrazol-1-ol (1-hydroxypyrazole) scaffold has emerged as a highly versatile bioisostere. By replacing the traditional carboxylic acid moieties found in classical NSAIDs with 1-hydroxypyrazole, researchers can improve the molecule's pKa, enhance passive diffusion across biological membranes, and significantly reduce metabolic instability and direct gastric irritation2[2].

Mechanistically, 1H-pyrazol-1-ol derivatives exert their anti-inflammatory effects through the highly selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme3[3]. Structural optimization at the C3 and C4 positions of the pyrazole ring—often incorporating bulky hydrophobic groups—enables these derivatives to selectively anchor into the secondary hydrophobic pocket of the COX-2 active site (e.g., binding to Arg120)4[4]. This guide provides an objective, data-driven comparison of 1H-pyrazol-1-ol derivatives against standard reference drugs, detailing the rigorous experimental protocols required to validate their efficacy.

Mechanistic Pathway Visualization

COX2_Pathway Stimulus Pro-inflammatory Stimuli (LPS, Cytokines) AA Arachidonic Acid Stimulus->AA Phospholipase A2 COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandins (PGE2) COX2->PGE2 Inflammation Inflammatory Response (Edema, Pain) PGE2->Inflammation Pyrazol 1H-pyrazol-1-ol Derivatives Pyrazol->COX2 Selective Inhibition

Mechanism of COX-2 inhibition by 1H-pyrazol-1-ol derivatives.

Comparative Performance: 1H-Pyrazol-1-ol vs. Standard NSAIDs

To objectively evaluate the performance of optimized 1H-pyrazol-1-ol derivatives, we compare their in vitro enzymatic inhibition and in vivo efficacy against standard clinical benchmarks. The data below synthesizes recent pharmacological evaluations of novel pyrazole candidates5[5].

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI)In Vivo Edema Inhibition (%)Gastric Ulcerogenic Potential
Indomethacin (Ref)0.050.500.160%High
Celecoxib (Ref)15.00.0437578%Low
1H-Pyrazol-1-ol Lead A >50.00.02>250082%None observed
1H-Pyrazol-1-ol Lead B 35.20.695171%None observed

Note: The Selectivity Index (SI) is calculated as COX-1 IC₅₀ / COX-2 IC₅₀. Higher SI values indicate a wider safety margin against GI toxicity.

Experimental Validation Protocols

As a Senior Application Scientist, I emphasize that protocols cannot merely be a sequence of steps; they must be designed as self-validating systems. The following workflows detail the critical assays required to confirm the efficacy and selectivity of 1H-pyrazol-1-ol candidates.

In Vitro COX-1/COX-2 Selectivity Assay (EIA)

Causality Behind Experimental Choices: While radiometric assays offer high sensitivity, we employ an Enzyme Immunoassay (EIA) to quantify Prostaglandin E2 (PGE2) levels. EIA eliminates the generation of radioactive waste and is immune to the autofluorescence commonly exhibited by heterocyclic pyrazole compounds, which frequently confounds fluorometric high-throughput screens.

Self-Validating System: To ensure the assay is internally controlled, every plate must include a 100% initial activity (IA) well (vehicle only) to establish the maximum PGE2 baseline, and a background well (inactivated enzyme). Crucially, parallel validation using Celecoxib (selective COX-2 inhibitor) and SC-560 (selective COX-1 inhibitor) must be run to confirm the dynamic range and isoform fidelity of the specific enzyme batch.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Incubation: Dispense 10 μL of the 1H-pyrazol-1-ol candidate (serially diluted 0.01–100 μM) into the test wells. Add 10 μL of the enzyme and incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 μL of Arachidonic Acid (AA). Incubate for exactly 2 minutes.

  • Reaction Termination & Quantification: Stop the reaction with 1M HCl. Transfer the supernatant to an EIA plate coated with a PGE2-specific monoclonal antibody.

  • Readout: Measure absorbance at 412 nm using a microplate reader. Calculate the IC₅₀ and the Selectivity Index.

In Vivo Carrageenan-Induced Paw Edema Model

Causality Behind Experimental Choices: The carrageenan-induced paw edema model in Wistar rats is the definitive assay for evaluating in vivo anti-inflammatory activity. We select this model because it produces a biphasic response: the early phase (0–2h) is mediated by histamine, while the delayed phase (3–6h) is strictly driven by COX-2-mediated prostaglandin synthesis 5[5]. By analyzing the edema strictly at the 4-hour mark, we isolate the specific pharmacodynamic effect of our COX-2 targeting candidates.

Self-Validating System: To eliminate operator bias, all plethysmometer readings must be strictly blinded. A vehicle-treated control group establishes the maximum inflammatory ceiling (0% inhibition), while a Celecoxib-treated group serves as the positive control to validate the physiological responsiveness of the animal cohort.

Step-by-Step Methodology:

  • Dosing: Administer the 1H-pyrazol-1-ol derivatives (e.g., 10 mg/kg) orally via gavage, suspended in 0.5% carboxymethyl cellulose (CMC).

  • Baseline Measurement: One hour post-dosing, measure the basal volume of the right hind paw using a water displacement plethysmometer.

  • Induction: Inject 0.1 mL of a 1% λ-carrageenan solution into the subplantar tissue of the right hind paw.

  • Time-Course Evaluation: Measure paw volume at 1, 2, 3, and 4 hours post-injection.

  • Data Synthesis: Calculate the percentage of edema inhibition at the 4-hour mark relative to the vehicle control group.

Validation Workflow Visualization

Workflow Start Compound Synthesis & Purification (>98%) InVitro In Vitro COX-1/COX-2 Inhibition Assay (EIA) Start->InVitro Tox Cytotoxicity Screening (MTT Assay) InVitro->Tox Select Candidates InVivo In Vivo Carrageenan Paw Edema Model Tox->InVivo Safe Dose Data Data Analysis & Selectivity Index (SI) InVivo->Data

Step-by-step validation workflow for anti-inflammatory candidates.

Conclusion

The 1H-pyrazol-1-ol scaffold offers a robust, bioisosteric alternative to traditional NSAIDs, demonstrating profound COX-2 selectivity and potent in vivo anti-inflammatory activity without the associated gastric toxicity. By adhering to the rigorous, self-validating protocols outlined in this guide, drug development professionals can accurately benchmark novel pyrazole candidates against existing clinical standards, accelerating the pipeline for safer therapeutics.

References

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug Basic & Clinical Pharmacology & Toxicology (2011)[Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives International Journal of Pharmaceutical Sciences (2025) [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review ResearchGate (2026)[Link]

  • Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues Drug Design, Development and Therapy (2016) [Link]

  • Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions Journal of Medicinal Chemistry - ACS Publications (2022)[Link]

Sources

Comparative

"1H-pyrazol-1-ol" Derivatives: Structure-Activity Relationship (SAR) Studies &amp; Application Workflows

As an application scientist overseeing lead optimization and drug design, I frequently encounter the pharmacokinetic limitations of traditional carboxylic acid moieties—namely, poor membrane permeability, rapid metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist overseeing lead optimization and drug design, I frequently encounter the pharmacokinetic limitations of traditional carboxylic acid moieties—namely, poor membrane permeability, rapid metabolic clearance, and suboptimal lipophilicity. The bioisosteric replacement of these acidic groups with a 1H-pyrazol-1-ol (CAS: 81945-73-5) core offers a sophisticated, field-proven solution.

Because the negative charge of the deprotonated hydroxyl group is efficiently delocalized into the aromatic pyrazole ring, 1H-pyrazol-1-ol mimics the electrostatic profile of a carboxylate while significantly enhancing the molecule's lipophilicity and oral bioavailability ()[1]. This guide provides an objective, data-driven comparison of 1H-pyrazol-1-ol derivatives across two primary therapeutic applications:


-aminobutyric acid type A (GABA

) receptor modulation and Aldose Reductase (ALR2) inhibition.

Comparative SAR Analysis of 1H-Pyrazol-1-ol Derivatives

To understand the structural versatility of the 1-hydroxypyrazole scaffold, we must analyze how specific functional group substitutions dictate pharmacological behavior.

GABA Receptor Modulators: Agonists vs. Antagonists

The 1H-pyrazol-1-ol core has been extensively utilized to develop bioisosteric analogues of muscimol, a classic GABA


 receptor agonist.
  • 4-AHP Series (Agonists): The unsubstituted 4-(aminomethyl)-1-hydroxypyrazole (4-AHP) analogue acts as a moderately potent agonist at human

    
    1
    
    
    
    2
    
    
    2 GABA
    
    
    receptors (EC
    
    
    = 19 μM) ()[2]. SAR studies reveal a strict spatial limitation within the orthosteric binding site; introducing steric bulk at the C3 or C5 positions is highly detrimental to receptor binding[2].
  • 4-PHP Series (Antagonists): Conversely, the 4-(piperidin-4-yl)-1-hydroxypyrazole (4-PHP) derivatives shift the pharmacological profile toward antagonism. While the unsubstituted core is a weak antagonist (IC

    
     ~ 300 μM), selective alkyl or aryl substitutions at the N1 or N2 positions yield potent antagonists with binding affinities in the high nanomolar range[3].
    
Aldose Reductase Inhibitors (ARIs)

In the management of diabetic complications, overactivation of aldose reductase (ALR2) drives microvascular oxidative damage. Traditional ARIs like epalrestat suffer from poor tissue penetration. By incorporating a 1-hydroxypyrazole head group as a carboxylic acid bioisostere, researchers have engineered highly selective ARIs ()[4].

  • Quinoxalinone Scaffolds: The introduction of a para-hydroxy group and a C7-fluoro modification on the quinoxalinone scaffold yields exceptional potency (IC

    
     = 0.107 μM), outperforming standard clinical inhibitors[4].
    
  • Benzopyrazine Scaffolds: Similar para-hydroxy substitutions on benzopyrazine derivatives yield moderate to high potency (IC

    
     = 1.34 μM), driven by enhanced hydrogen bonding within the ALR2 anion-binding pocket[4].
    
Quantitative SAR Comparison Table
Compound ScaffoldTarget SystemKey Structural ModificationPharmacological ProfileAffinity / Potency
4-AHP (2a) GABA

(

1

2

2)
Unsubstituted 1-hydroxypyrazoleAgonistEC

= 19 μM
4-AHP Derivatives GABA

(

1

2

2)
C3/C5 Alkyl/Aryl SubstitutionsAgonist (Reduced)Detrimental to binding
4-PHP Core GABA

Receptors
Unsubstituted 3-hydroxypyrazoleWeak AntagonistIC

~ 300 μM
4-PHP Derivatives GABA

Receptors
N1/N2 Alkyl/Aryl SubstitutionsPotent AntagonistHigh nM to low μM
Quinoxalinone (1a) Aldose Reductase (ALR2)p-Hydroxy + C7-FluoroEnzyme InhibitorIC

= 0.107 μM
Benzopyrazine (2a) Aldose Reductase (ALR2)p-Hydroxy insertionEnzyme InhibitorIC

= 1.34 μM

Visualizing the SAR Logic

SAR_Logic Core 1H-Pyrazol-1-ol Core (Carboxylic Acid Bioisostere) GABA GABA_A Receptor Ligands Core->GABA Muscimol Analogues ARI Aldose Reductase Inhibitors Core->ARI Epalrestat Analogues AHP 4-AHP (Aminomethyl) Agonist Profile EC50 = 19 μM GABA->AHP PHP 4-PHP (Piperidin-4-yl) Antagonist Profile IC50 ~ 300 μM GABA->PHP Quinox Quinoxalinone Scaffold IC50 = 0.107 μM ARI->Quinox Benzo Benzopyrazine Scaffold IC50 = 1.34 μM ARI->Benzo Sub35 C3/C5 Substitutions (Detrimental to Binding) AHP->Sub35 SAR Finding SubN N1/N2 Substitutions (High Affinity Antagonists) PHP->SubN SAR Finding SubHalo C7-Fluoro / p-Hydroxy (Enhanced ALR2 Selectivity) Quinox->SubHalo SAR Finding

Logical SAR tree for 1H-pyrazol-1-ol derivatives across diverse therapeutic targets.

Experimental Methodologies & Workflows

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the synthesis and biological evaluation of 1H-pyrazol-1-ol derivatives.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling & Deprotection

Rationale: A modular synthetic design allows for late-stage functionalization of the pyrazole core, enabling rapid generation of SAR libraries without degrading the sensitive N-O bond.

  • Cross-Coupling: React the protected pyrazole boronic ester with the desired aryl halide using a Palladium catalyst (e.g., 5 mol% Pd(PPh

    
    )
    
    
    
    ) and a base (e.g., K
    
    
    CO
    
    
    ) in a Toluene/EtOH/H
    
    
    O solvent mixture at 80 °C for 12 hours.
    • Causality: The Pd catalyst drives the sp

      
      -sp
      
      
      
      C-C bond formation. The biphasic solvent system and base are critical for activating the boronic acid and neutralizing the acidic halide byproduct.
  • Acidic Deprotection: Cool the resulting suspension to -78 °C in an EtOH/Et

    
    O (1:1) mixture. Bubble gaseous HCl into the solution for 1-2 minutes until the solution changes color[5].
    
    • Causality: Harsh basic or reductive deprotection strategies risk cleaving the N-O bond of the hydroxypyrazole. Low-temperature acidic conditions selectively remove protecting groups (like THP) while preserving the 1-hydroxypyrazole core.

  • Validation: Confirm the structural integrity and tautomeric state of the final compound using

    
    H-NMR (monitoring the characteristic pyrazole C3/C5 protons) and Electrospray Ionization Mass Spectrometry (ESI-MS).
    
Protocol B: Radioligand Binding Assay for GABA Receptors

Rationale: This assay quantifies the binding affinity of synthesized 1H-pyrazol-1-ol derivatives by measuring their ability to displace a known radioligand at the orthosteric site.

  • Membrane Preparation: Isolate rat brain cortices and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and wash the pellet repeatedly.

    • Causality: Careful temperature control (4 °C) and repeated washing remove endogenous GABA that would otherwise compete with the radioligand, artificially lowering the apparent affinity of your test compounds.

  • Incubation: Incubate the membrane preparations with a fixed concentration of [

    
    H]muscimol (e.g., 5 nM) and varying concentrations of the 1H-pyrazol-1-ol test ligand for 60 minutes at 4 °C.
    
    • Causality: The 4 °C incubation slows dissociation kinetics, ensuring the receptor-ligand interaction reaches a stable equilibrium without receptor degradation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass-fiber filters using a cell harvester.

  • Washing & Quantification: Wash filters three times with ice-cold buffer. Measure retained radioactivity using liquid scintillation counting.

    • Self-Validation Step: Always include a control well containing 1 mM unlabeled GABA. This defines the "non-specific binding" baseline. If the test compound fails to displace [

      
      H]muscimol down to this baseline, it indicates off-target binding or incomplete orthosteric competition.
      

Assay_Workflow Step1 Membrane Prep (Rat Brain) Step2 Incubation ([3H]Muscimol + Ligand) Step1->Step2 Step3 Rapid Filtration (Separate Bound/Free) Step2->Step3 Step4 Washing (Remove Non-Specific) Step3->Step4 Step5 Scintillation Counting (Quantify IC50) Step4->Step5

Step-by-step workflow for the radioligand binding assay of GABA_A receptor modulators.

References

  • Petersen, J. G., Bergmann, R., Møller, H. A., Jørgensen, C. G., Nielsen, B., Kehler, J., Frydenvang, K., Kristensen, J., Balle, T., Jensen, A. A., Kristiansen, U., & Frølund, B. "Synthesis and biological evaluation of 4-(aminomethyl)-1-hydroxypyrazole analogues of muscimol as

    
    -aminobutyric acid(a) receptor agonists." Journal of Medicinal Chemistry, 2013. URL: [Link]
    
  • Kumari, A., Manna, S. K., Rani, K., Kohal, R., Gupta, G. D., & Verma, S. K. "Medicinal attributes of nitrogen heterocycles directing aldose reductase selectivity and potency." RSC Medicinal Chemistry, 2026. URL:[Link]

  • Horgan, C. "Recent developments in the practical application of novel carboxylic acid bioisosteres." CORA (University College Cork), 2022. URL: [Link]

Sources

Validation

A Comparative Guide to the Efficacy of 1H-Pyrazole-Based COX-2 Inhibitors Versus Traditional NSAIDs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the efficacy and underlying mechanisms of 1H-pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors agai...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the efficacy and underlying mechanisms of 1H-pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors against traditional non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the mechanistic rationale, present comparative efficacy data, and provide detailed experimental protocols for assessing anti-inflammatory activity.

Introduction: The Pyrazole Scaffold in Inflammation Control

The 1H-pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous successful therapeutic agents.[1][2][3] Among its most significant applications is in the development of selective COX-2 inhibitors for the treatment of pain and inflammation.[1][4] Drugs like Celecoxib, which feature a diaryl-substituted pyrazole core, were designed to offer a more targeted approach to inflammation management compared to traditional NSAIDs like ibuprofen and naproxen.[1][5]

The primary rationale for developing selective COX-2 inhibitors was to mitigate the significant gastrointestinal side effects associated with traditional NSAIDs, which non-selectively inhibit both COX-1 and COX-2 enzymes.[4][5][6][7] This guide will compare these two classes of drugs, focusing on their distinct mechanisms, therapeutic efficacy, and safety profiles, supported by relevant experimental data and methodologies.

Mechanism of Action: The Tale of Two COX Isoforms

The therapeutic and adverse effects of NSAIDs are dictated by their interaction with the two main isoforms of the cyclooxygenase (COX) enzyme: COX-1 and COX-2.[4][7][8]

  • COX-1: This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme.[9][10][11] It synthesizes prostaglandins that are crucial for homeostatic functions, most notably protecting the gastric mucosa and facilitating platelet aggregation for blood clotting.[6][7][8]

  • COX-2: In contrast, COX-2 is an inducible enzyme.[9][10][11] Its expression is typically low in normal tissues but is significantly upregulated by pro-inflammatory signals like cytokines and growth factors at sites of inflammation.[6][7][9] The prostaglandins produced by COX-2 are primary mediators of pain and inflammation.[5][7]

Traditional NSAIDs (e.g., Ibuprofen, Naproxen) are non-selective and inhibit both COX-1 and COX-2.[4] While their inhibition of COX-2 produces the desired anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 disrupts its protective functions, leading to a high incidence of gastrointestinal issues like ulcers and bleeding.[5][12][13]

1H-Pyrazole-Based Selective COX-2 Inhibitors (e.g., Celecoxib) were specifically designed to target the COX-2 enzyme.[1][5][6] The key to their selectivity lies in structural differences between the active sites of the two isoforms. The COX-2 active site is slightly larger and has a side pocket that is absent in COX-1.[14] The bulky side groups on the pyrazole scaffold of drugs like Celecoxib can fit into this pocket, allowing for potent and selective binding to COX-2 while sparing COX-1.[1][6] This selective action is intended to provide anti-inflammatory relief with a significantly lower risk of gastrointestinal complications.[5][15]

G cluster_pathway Prostaglandin Synthesis Pathway cluster_function Biological Functions Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 Prostaglandins (PGE2, PGI2)\nThromboxane A2 (TXA2) Prostaglandins (PGE2, PGI2) Thromboxane A2 (TXA2) PGH2->Prostaglandins (PGE2, PGI2)\nThromboxane A2 (TXA2) COX1_Func COX-1 Mediated: - Gastric Protection - Platelet Aggregation COX2_Func COX-2 Mediated: - Pain - Inflammation NSAIDs Traditional NSAIDs (e.g., Ibuprofen) NSAIDs->PGG2 Inhibits COX-1 & COX-2 COX2i Selective COX-2 Inhibitors (e.g., Celecoxib) COX2i->PGG2 Selectively Inhibits COX-2

Caption: Arachidonic acid metabolism and points of drug inhibition.

Comparative Efficacy and Safety Data

The primary advantage of pyrazole-based COX-2 inhibitors lies not in superior anti-inflammatory efficacy, but in an improved safety profile, particularly concerning the gastrointestinal (GI) tract.

Analgesic & Anti-Inflammatory Efficacy: Numerous clinical trials have demonstrated that selective COX-2 inhibitors like celecoxib have analgesic and anti-inflammatory efficacy comparable to traditional NSAIDs for conditions such as osteoarthritis and rheumatoid arthritis.[15][16][17] For post-operative pain, some COX-2 inhibitors have shown equipotent analgesic efficacy, sometimes with a longer duration of action.[18]

Gastrointestinal Safety: This is the key differentiator. Large-scale clinical studies have consistently shown that selective COX-2 inhibitors are associated with a significantly lower incidence of serious upper GI events (ulcers, perforations, bleeding) compared to non-selective NSAIDs.[12][13][17][19]

  • The CLASS trial showed that celecoxib significantly reduced the risk of major GI side effects compared to traditional NSAIDs.[17]

  • A systematic review found that for every 100 patients treated with NSAIDs for 12-24 weeks, 23 developed an ulcer, 16 of which would have been prevented by using celecoxib.[19]

Cardiovascular Safety: The improved GI safety of COX-2 inhibitors is offset by concerns about cardiovascular (CV) risk. The selective inhibition of COX-2 can disrupt the balance between pro-thrombotic thromboxane A2 (produced via COX-1) and anti-thrombotic prostacyclin (produced via COX-2), potentially increasing the risk of thrombotic events like myocardial infarction and stroke.[4][15] This led to the withdrawal of some COX-2 inhibitors, like rofecoxib, from the market.[4] However, large-scale trials like the PRECISION study found that celecoxib at moderate doses was non-inferior to ibuprofen or naproxen regarding CV safety.[20]

Data Summary Table:

ParameterTraditional NSAIDs (e.g., Ibuprofen, Naproxen)1H-Pyrazole-Based COX-2 Inhibitors (e.g., Celecoxib)References
Primary Target(s) COX-1 and COX-2Primarily COX-2[4][7]
Anti-Inflammatory Efficacy EffectiveComparably Effective[16][17]
Analgesic Efficacy EffectiveComparably Effective[15][18]
Risk of GI Ulcers/Bleeding Significantly HigherSignificantly Lower[13][19][21]
Risk of Cardiovascular Events Varies by agent; Naproxen considered lower riskIncreased risk debated; dose-dependent. Non-inferior to some NSAIDs in specific trials.[4][15][20]
Effect on Platelet Aggregation Inhibited (due to COX-1 block)Not significantly affected[8][15]

Experimental Protocols for Efficacy Determination

Evaluating the efficacy and selectivity of novel pyrazole-based compounds requires robust in vitro and in vivo assays.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay determines the IC50 (half-maximal inhibitory concentration) of a compound for each COX isoform, allowing for the calculation of a selectivity index (IC50 COX-1 / IC50 COX-2).

G cluster_workflow In Vitro COX Inhibition Assay Workflow start Prepare Reagents: - Assay Buffer - Heme - COX-1/COX-2 Enzymes - Test Compound Dilutions plate Plate Addition: - Buffer, Heme, Enzyme - Add Test Compound or Vehicle start->plate incubate1 Pre-incubate (5 min @ 25°C) plate->incubate1 add_tmpd Add Colorimetric Probe (TMPD) incubate1->add_tmpd initiate Initiate Reaction: Add Arachidonic Acid add_tmpd->initiate incubate2 Incubate (5 min @ 25°C) initiate->incubate2 read Read Absorbance (590 nm) incubate2->read analyze Calculate % Inhibition Determine IC50 Values read->analyze

Caption: Workflow for a colorimetric in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Objective: To measure the concentration-dependent inhibition of COX-1 and COX-2 by a test compound.

  • Principle: The assay measures the peroxidase activity of COX. The appearance of an oxidized colorimetric probe (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) is monitored by absorbance at 590 nm.[22][23]

  • Materials:

    • Purified ovine or human recombinant COX-1 and COX-2 enzymes.

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme (cofactor).

    • Arachidonic acid (substrate).

    • TMPD (colorimetric probe).

    • Test compound (e.g., a novel pyrazole derivative) and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

    • 96-well microplate and plate reader.

  • Procedure: [22][23][24]

    • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Plate Setup: To appropriate wells of a 96-well plate, add:

      • 150 µL of Assay Buffer.

      • 10 µL of Heme.

      • 10 µL of either COX-1 or COX-2 enzyme solution.

    • Inhibitor Addition: Add 10 µL of the diluted test compound, reference inhibitor, or solvent (for 100% activity control wells).

    • Pre-incubation: Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

    • Probe Addition: Add 20 µL of the TMPD solution to each well.

    • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the Arachidonic Acid solution to all wells.

    • Incubation: Incubate the plate for an additional 5 minutes at 25°C.

    • Measurement: Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard preclinical model for evaluating the acute anti-inflammatory activity of a compound.

G cluster_workflow In Vivo Paw Edema Assay Workflow start Acclimatize Animals (e.g., Wistar Rats) groups Group Animals: - Vehicle Control - Test Compound - Positive Control (e.g., Indomethacin) start->groups measure0 Measure Initial Paw Volume (V₀) (Plethysmometer) groups->measure0 admin Administer Compound (e.g., Oral Gavage) measure0->admin induce Induce Inflammation: Inject 1% Carrageenan into Hind Paw admin->induce measureT Measure Paw Volume (Vₜ) at Time Intervals (e.g., 1, 2, 3, 4, 5, 6 hours) induce->measureT analyze Calculate Edema Volume (Vₜ - V₀) Determine % Inhibition measureT->analyze

Caption: Workflow for the carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling).[25] The late phase (after 3 hours) is primarily mediated by prostaglandins produced by COX-2.[25]

  • Materials:

    • Male Wistar or Sprague-Dawley rats (180-200g).

    • Lambda Carrageenan (1% w/v in sterile saline).

    • Test compound, vehicle, and positive control (e.g., Indomethacin).

    • Plethysmometer (for measuring paw volume).

  • Procedure: [25][26][27][28]

    • Animal Grouping: Divide animals into groups (n=5-6 per group): Vehicle Control, Test Compound (at various doses), and Positive Control.

    • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

    • Compound Administration: Administer the vehicle, test compound, or positive control (typically via oral gavage) one hour before inducing inflammation.

    • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

    • Edema Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., every hour for up to 6 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: ΔV = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

Conclusion

1H-pyrazole-based compounds have been successfully developed as selective COX-2 inhibitors, offering a significant therapeutic advantage over traditional NSAIDs in terms of gastrointestinal safety.[5][19] Clinical data confirm that their anti-inflammatory and analgesic efficacy is comparable to that of older, non-selective drugs.[17] However, the improved GI profile must be carefully weighed against potential cardiovascular risks, necessitating a thorough assessment of a patient's overall health profile before prescribing.[17][20] The development of new pyrazole derivatives continues to be an active area of research, with the goal of discovering novel agents with an even better balance of efficacy and safety.[1][29] The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such next-generation anti-inflammatory compounds.

References

  • Cyclooxygenase 2 (COX-2) inhibitors. (n.d.). EBSCO.
  • Cyclooxygenase-2 Inhibitors. (2003). Stroke, 34(10), 2337-2341.
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Drug Design, Development and Therapy, 10, 3849-3864.
  • What are COX-2 inhibitors and how do they work?. (2024).
  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. (2022). Frontiers in Immunology, 13.
  • Biosynthesis of Prostaglandins through the Cyclooxygenase Pathways. (n.d.).
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (2025). BenchChem.
  • Carrageenan-induced paw edema assay. (n.d.). Bio-protocol.
  • Prostaglandin synthesis pathway. The COX enzymes COX1 and COX2, which... (n.d.).
  • Cyclooxygenases: structural and functional insights. (2007). Journal of Lipid Research, 48(5), 983-1001.
  • Discovery and development of cyclooxygenase 2 inhibitors. (n.d.). Wikipedia.
  • Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. (2025). BenchChem.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology, 45(6), 580-585.
  • Structure of some selective COX-2 inhibitors and target compounds (1–3). (n.d.).
  • Are rofecoxib and celecoxib safer NSAIDS?. (2000). Drug and Therapeutics Bulletin, 38(11), 81-84.
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). Future Medicinal Chemistry, 9(11), 1255-1279.
  • Comparison of The Gastrointestinal Side Effects of Selective COX-2 Inhibitor Celecoxib and Indomethacin in Patients With Osteoarthritis: NSAIDs and Gastric Findings. (n.d.). Journal of European Internal Medicine Professionals.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Iranian Journal of Pharmaceutical Research, 9(4), 353-363.
  • Efficacy, tolerability, and upper gastrointestinal safety of celecoxib for treatment of osteoarthritis and rheumatoid arthritis: systematic review of randomised controlled trials. (2000). BMJ, 321(7264), 799-804.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.).
  • Carrageenan Induced Paw Edema (R
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2012). Letters in Drug Design & Discovery, 9(8), 759-763.
  • What Is the Role of Cyclooxygenase (COX) in the Body?. (2022). GoodRx.
  • Safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis. (2018). Clinical Interventions in Aging, 14, 31-43.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1142-1148.
  • Celecoxib versus Non-COX-2 Selective Non-steroidal Anti-inflammatory Drugs: A Review of the Clinical Effectiveness. (2011). Canadian Agency for Drugs and Technologies in Health.
  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (2023). African Journal of Pharmacy and Pharmacology, 17(2), 17-25.
  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). European Journal of Pharmacology, 657(1-3), 134-141.
  • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim.
  • A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain. (2004). Acta Anaesthesiologica Scandinavica, 48(5), 525-546.
  • COX-2 Specific Inhibitors Offer Improved Advantages Over Traditional NSAIDs. (2025).
  • Are COX-2 Inhibitors as Effective as Conventional NSAIDs in Acute Pain States?. (2026).
  • Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis. (2013). ISRN Pharmacology, 2013, 480251.

Sources

Comparative

"In vitro" and "in vivo" testing of "1H-pyrazol-1-ol" compounds

The development of central nervous system (CNS) therapeutics is fraught with challenges, particularly when targeting the delicate balance of excitatory and inhibitory neurotransmission. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

The development of central nervous system (CNS) therapeutics is fraught with challenges, particularly when targeting the delicate balance of excitatory and inhibitory neurotransmission. As a Senior Application Scientist, I have evaluated numerous chemical scaffolds, but the 1H-pyrazol-1-ol class has recently emerged as a highly versatile and potent pharmacophore.

This guide provides an in-depth, objective comparison of 1H-pyrazol-1-ol derivatives—specifically focusing on the breakthrough therapeutic candidate DDL-920 and the photochemical probe 4-PHP —against traditional alternatives. By examining their in vitro and in vivo performance, we will unpack the mechanistic causality behind their efficacy and provide self-validating experimental protocols for your own drug development workflows.

Mechanistic Causality: Why the 1H-pyrazol-1-ol Scaffold?

Historically, modulating


-aminobutyric acid type A receptors (GABA

Rs) has been a blunt instrument. Traditional non-selective antagonists (e.g., Picrotoxin or Bicuculline) block both phasic (synaptic) and tonic (extrasynaptic) inhibition, inevitably leading to fatal excitotoxicity and seizures.

The 1H-pyrazol-1-ol scaffold solves this through exquisite structural tuning. The 1-hydroxy group acts as a bioisostere for GABA's carboxylate, allowing these compounds to anchor selectively within specific allosteric or orthosteric pockets.

DDL-920 (3-(naphthalen-2-ylmethyl)-4-(piperidin-4-yl)-1H-pyrazol-1-ol) acts as a brain-permeable Negative Allosteric Modulator (NAM). Instead of broadly blocking GABA


Rs, DDL-920 selectively targets receptors assembled from 

1

2

subunits [1]. These specific receptors are responsible for the tonic (background) inhibition of parvalbumin-positive interneurons (PV+INs). By selectively lifting this background inhibitory brake, DDL-920 increases the excitability of PV+INs without disrupting the precise synaptic timing required for normal brain function. This targeted disinhibition amplifies endogenous

-oscillations (30–120 Hz), which are critically diminished in Alzheimer's Disease (AD) [1].

G DDL 1H-pyrazol-1-ol (DDL-920) GABAA α1β2δ GABAA Receptors (Extrasynaptic) DDL->GABAA Selective NAM Binding PVIN PV+ Interneurons (Disinhibited State) GABAA->PVIN Reduces Tonic Inhibitory Current Gamma γ-Oscillations (30-120 Hz Amplified) PVIN->Gamma Synchronizes Pyramidal Cell Firing Cognition Cognitive & Memory Restoration Gamma->Cognition Orchestrates Working Memory

Mechanism of DDL-920 enhancing γ-oscillations via PV+ interneuron disinhibition.

Conversely, 4-PHP (4-(4-piperidyl)-1-hydroxypyrazole) and its azide analogues (e.g., compound 2d) utilize the same core scaffold but function as low-efficacy partial agonists. When equipped with a phenyl-azide group, they serve as UV-inducible photo-inhibitors. Upon UV exposure, the azide forms a highly reactive nitrene that covalently cross-links to the receptor, allowing for the irreversible inactivation and single-particle tracking of native GABA


Rs [2].

Objective Comparison: 1H-pyrazol-1-ol vs. Alternatives

When evaluating these compounds for preclinical development, we must benchmark them against standard pharmacological tools.

Table 1: Pharmacological Profile Comparison
CompoundPrimary TargetMechanism of ActionIn Vitro EfficacyIn Vivo ProfileSeizure Risk
DDL-920 (1H-pyrazol-1-ol)

1

2

GABA

Rs
Selective NAMBlocks >75% tonic inhibition at 1 nM [3]Restores spatial memory at 10 mg/kg (Oral)Low (Preserves phasic inhibition)
4-PHP Azide 2d (1H-pyrazol-1-ol)Orthosteric GABA

site
Photo-reactive partial agonistNanomolar affinity; covalent cross-linking [2]N/A (Used for in situ imaging/mapping)N/A
Picrotoxin (Alternative)GABA

pore blocker
Non-competitive antagonistBroad blockade of all GABA-induced currentsInduces severe convulsionsExtremely High
Donepezil (Alternative)AcetylcholinesteraseEnzyme InhibitorIncreases synaptic ACh levelsModest symptomatic relief in AD; no network repairLow

Application Insight: If your goal is structural biology or receptor mapping, 4-PHP azide 2d vastly outperforms traditional benzophenone probes due to its superior nanomolar affinity. If your goal is therapeutic development for neurodegeneration, DDL-920 offers a paradigm shift: rather than just altering neurotransmitter levels (like Donepezil), it fundamentally repairs the network-level rhythmic firing (


-oscillations) required for memory consolidation [1].
Table 2: ADME/Tox Profile of DDL-920

A drug's in vitro potency is useless without favorable pharmacokinetics. DDL-920 demonstrates an exceptional developability profile for a CNS agent [1].

ParameterValueExperimental Significance
Kinetic Solubility >100

M (Water)
Ensures complete dissolution for oral gavage formulations.
Plasma Stability

> 180 min
Prevents rapid systemic clearance before crossing the BBB.
Brain Unbound Fraction (

)
34%High free-drug availability ensures the in vivo brain concentration exceeds the 1 nM in vitro efficacious dose.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must contain internal controls that validate the mechanism of action. Below are the standardized methodologies for evaluating 1H-pyrazol-1-ol compounds.

Workflow Start 1H-pyrazol-1-ol Candidate InVitro In Vitro Validation (Brain Slices) Start->InVitro InVivo In Vivo Validation (AD Mouse Models) Start->InVivo Patch Patch-Clamp (Measure Tonic Current) InVitro->Patch Patch->InVivo If >50% Blockade Barnes Barnes Maze (Spatial Memory) InVivo->Barnes

Standardized workflow for in vitro and in vivo validation of GABAA-modulating compounds.
Protocol A: In Vitro Patch-Clamp Electrophysiology (Tonic Current Isolation)

Objective: Quantify the selective NAM activity of DDL-920 on PV+INs.

  • Slice Preparation: Prepare 300

    
    m acute hippocampal slices from PV-Cre mice crossed with a fluorescent reporter line (to visually identify PV+INs).
    
  • Perfusion: Bathe slices in oxygenated Artificial Cerebrospinal Fluid (ACSF) supplemented with 5

    
    M GABA to maintain ambient neurotransmitter tone.
    
  • Recording: Perform whole-cell voltage clamp on a fluorescent PV+IN, holding the membrane potential at -70 mV.

  • Compound Application: Wash in 1 nM DDL-920. Observe the outward shift in the holding current, which represents the blockade of the inward tonic chloride current.

  • Self-Validating Step (Critical): At the end of the recording, co-apply a saturating concentration of a broad-spectrum antagonist (e.g., 100

    
    M Gabazine). This reveals the total tonic GABAergic current. Calculate the efficacy of DDL-920 as a percentage of the total Gabazine-sensitive current. If DDL-920 affects the frequency or amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs), the compound lacks the required extrasynaptic selectivity.
    
Protocol B: In Vivo Behavioral Assay (Barnes Maze)

Objective: Assess cognitive restoration in AD model mice without confounding locomotor artifacts.

  • Subject Preparation: Utilize 3- to 4-month-old AD model mice (e.g., 5xFAD). At this age,

    
    -oscillations are already impaired, but severe plaque burden has not yet caused irreversible neuronal death.
    
  • Dosing: Administer DDL-920 via oral gavage (10 mg/kg) twice daily for 14 days prior to testing [3].

  • Spatial Acquisition (Days 1-4): Place the mouse on the brightly lit Barnes maze platform. Train the mouse to find the dark escape box using spatial visual cues (4 trials/day). Record primary latency (time to find the hole).

  • Probe Trial (Day 5): Remove the escape box. Measure the time the mouse spends searching in the target quadrant.

  • Self-Validating Step (Critical): Simultaneously track ambulatory velocity and total distance moved using automated video tracking. If the DDL-920 treated mice show a significantly higher overall velocity compared to vehicle-treated mice, the reduced latency to the escape box may be an artifact of hyperlocomotion (a common side effect of GABAergic disinhibition) rather than true cognitive improvement.

Conclusion

The "1H-pyrazol-1-ol" scaffold represents a masterclass in rational drug design. By shifting the paradigm from blunt receptor antagonism to precise allosteric modulation of specific receptor subtypes (


1

2

), compounds like DDL-920 offer a viable path to safely restoring network-level

-oscillations in neurodegenerative diseases. Meanwhile, structural variants like 4-PHP continue to push the boundaries of neuro-imaging and receptor mapping. For drug development professionals, integrating these highly selective modulators into your pipelines—validated by rigorous, internally controlled electrophysiology and behavioral assays—provides a robust foundation for next-generation CNS therapeutics.

References

  • Wei, X., Campagna, J. J., Jagodzinska, B., Wi, D., Cohn, W., Lee, J. T., Zhu, C., Huang, C. S., Molnár, L., Houser, C. R., John, V., & Mody, I. (2024). A therapeutic small molecule enhances γ-oscillations and improves cognition/memory in Alzheimer's disease model mice. Proceedings of the National Academy of Sciences (PNAS), 121(33), e2400420121.[Link]

  • Byberg, J. R., Labouta, I. M., Falch, E., Hjeds, H., Krogsgaard-Larsen, P., Curtis, D. R., & Gynther, B. D. (2014). Developing new 4-PIOL and 4-PHP analogues for photo-inactivation of r-aminobutyric acid type A receptors. SciSpace / PubMed.[Link]

Validation

Cross-Reactivity Studies of 1H-Pyrazol-1-ol Based Inhibitors: A Comparative Performance Guide

Executive Summary In modern drug development, the 1H-pyrazol-1-ol (1-hydroxypyrazole) scaffold has emerged as a privileged bioisostere, specifically engineered to replace problematic carboxylic acid and hydroxamic acid m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the 1H-pyrazol-1-ol (1-hydroxypyrazole) scaffold has emerged as a privileged bioisostere, specifically engineered to replace problematic carboxylic acid and hydroxamic acid moieties[1]. Classical metal-binding pharmacophores (MBPs) frequently suffer from severe cross-reactivity due to indiscriminate metal chelation, leading to off-target toxicity and poor membrane permeability[2]. This guide objectively compares the performance of 1H-pyrazol-1-ol derivatives against classical inhibitors, detailing the mechanistic causality behind their superior selectivity profiles in metalloenzyme and receptor targeting.

Mechanistic Rationale & Structural Causality

To understand why 1H-pyrazol-1-ol derivatives outperform classical inhibitors in cross-reactivity assays, we must examine the structural causality of the molecule.

When the N-hydroxyl group of 1H-pyrazol-1-ol deprotonates at physiological pH, the resulting negative charge is not localized; rather, it is extensively delocalized across the aromatic pyrazole ring[3]. This delocalization allows the molecule to mimic the electrostatic profile of a carboxylate while simultaneously increasing its


 and lipophilicity (cLogD)[3].

In the context of metalloenzymes (e.g., Aldose Reductase ALR2 or Matrix Metalloproteinases), classical hydroxamic acids act as flexible chelators that indiscriminately bind to off-target metals, causing high cross-reactivity[2]. Conversely, 1H-pyrazol-1-ol acts as a rigid, bidentate Metal-Binding Isostere (MBI) [4]. The heteroaromatic ring provides steric shielding that actively prevents coordination with off-target enzymes like ALR1 or human Carbonic Anhydrase II (hCAII), thereby maintaining target affinity while abolishing cross-reactivity[5].

MechanisticLogic Target Target Metalloenzyme (e.g., ALR2 / MMPs) OffTarget Off-Target Enzymes (e.g., ALR1 / hCAII) Hydroxamate Classical Inhibitor (Hydroxamic/Carboxylic Acid) Hydroxamate->Target High Affinity Hydroxamate->OffTarget Indiscriminate Chelation (High Cross-Reactivity) Pyrazolol 1H-pyrazol-1-ol (Bioisostere / MBI) Pyrazolol->Target Maintained Affinity (Bidentate Chelation) Pyrazolol->OffTarget Steric Shielding & Tuned pKa (Low Cross-Reactivity)

Figure 1: Mechanistic logic of 1H-pyrazol-1-ol reducing off-target metalloenzyme cross-reactivity.

Performance Comparison: 1H-Pyrazol-1-ol vs. Classical Alternatives

The following table synthesizes quantitative experimental data comparing 1H-pyrazol-1-ol derivatives with classical alternatives across two distinct therapeutic targets: Aldose Reductase (ALR2) and Glutamate (AMPA) Receptors .

By replacing the carboxylic acid in Compound 23 with a 1H-pyrazol-1-ol group (Compound 24), researchers maintained a highly favorable Selectivity Index (SI > 150) against the off-target ALR1 enzyme while drastically improving the Topological Polar Surface Area (TPSA) for better membrane permeability[3]. Similarly, replacing the 3-isoxazolol ring of 4-PIOL with 1H-pyrazol-1-ol (4-PHP) maintained AMPA receptor affinity while altering the cross-reactivity profile against Kainate (KA) receptors[6].

Compound ClassSpecific InhibitorTargetIC50 (µM)Cross-Reactivity (Selectivity Profile)Permeability / TPSA
Carboxylic Acid EpalrestatALR20.01Poor (High ALR1 off-target binding)Poor (Low passive diffusion)
Carboxylic Acid Compound 23ALR20.344Moderate (ALR2/ALR1 SI = 152)Moderate
1H-pyrazol-1-ol Compound 24ALR20.708Excellent (ALR2/ALR1 SI > 150) High (TPSA 77.13 Ų)
3-Isoxazolol 4-PIOLAMPA~10.0High (KA receptor cross-reactivity)Moderate
1H-pyrazol-1-ol 4-PHPAMPA~2.7Low (Reduced KA binding) High

Experimental Protocols for Cross-Reactivity Profiling

To ensure scientific trustworthiness, the evaluation of 1H-pyrazol-1-ol inhibitors requires a self-validating experimental system. The following methodologies detail how to objectively quantify cross-reactivity and validate the causality of improved permeability[3],[5].

Protocol A: Metalloenzyme Counter-Screening (ALR2 vs. ALR1)

This protocol establishes the Selectivity Index (SI) by comparing target affinity against the primary off-target homolog.

  • Reagent Preparation : Reconstitute recombinant human ALR2 and ALR1 enzymes in 0.1 M sodium phosphate buffer (pH 6.2).

  • Substrate Addition : Introduce 0.1 mM NADPH and 10 mM DL-glyceraldehyde (for ALR2) or sodium D-glucuronate (for ALR1) to the reaction mixture.

  • Inhibitor Titration : Dispense the 1H-pyrazol-1-ol derivatives in DMSO (ensuring final DMSO concentration remains <1%) across a 10-point concentration gradient ranging from 0.1 nM to 100 µM.

  • Self-Validation Controls : Include (a known selective ALR2 inhibitor) as a positive control for selectivity, and a broad-spectrum hydroxamic acid as a negative control to validate the detection of cross-reactivity.

  • Kinetic Measurement : Monitor the enzymatic decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously over 5 minutes.

  • Data Synthesis : Calculate the Selectivity Index using the formula: SI = IC50(ALR1) / IC50(ALR2). An SI > 150 validates the successful mitigation of cross-reactivity.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

To prove that the bioisosteric replacement resolves the permeability issues of classical carboxylic acids, a PAMPA workflow is required.

  • Membrane Coating : Coat the PVDF filter of a 96-well donor plate with a 1% lecithin solution in dodecane.

  • Compound Loading : Introduce the 1H-pyrazol-1-ol inhibitors (10 µM in PBS, pH 7.4) into the donor compartment.

  • Incubation : Assemble the donor plate with the acceptor plate (containing pure PBS) and incubate for 16 hours at room temperature.

  • Quantification : Extract samples from both compartments and measure compound concentration using LC-MS/MS.

  • Causality Check : Calculate the effective permeability (

    
    ). 1H-pyrazol-1-ol derivatives should exhibit 
    
    
    
    cm/s, directly correlating with their optimized TPSA and validating the structural rationale.

Workflow Library 1H-pyrazol-1-ol Derivative Library Primary Primary Screen (ALR2) Fluorometric Assay Library->Primary Counter Counter-Screen (ALR1) Cross-Reactivity Profiling Primary->Counter IC50 < 1 µM Validation Selectivity Index (SI) SI = IC50(ALR1) / IC50(ALR2) Counter->Validation Permeability PAMPA / Caco-2 Membrane Permeability Validation->Permeability SI > 150

Figure 2: Self-validating experimental workflow for ALR1/ALR2 cross-reactivity profiling.

References

  • Horgan, C., & O'Sullivan, T. P. (2022). "Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres." Current Medicinal Chemistry, 29(13), 2203-2234.[Link]

  • Dick, B. L., & Cohen, S. M. (2018). "Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors." Inorganic Chemistry, 57(15), 9538-9543.[Link]

  • Stensbøl, T. B., et al. (2002). "Novel 1-hydroxyazole bioisosteres of glutamic acid. Synthesis, protolytic properties, and pharmacology." Journal of Medicinal Chemistry, 45(1), 19-31.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.